2-Bromo-4-(trifluoromethyl)oxazole
Description
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLDYZMFAQWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-14-9 | |
| Record name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(trifluoromethyl)oxazole: A Key Intermediate for Pharmaceutical and Agrochemical Development
Executive Summary
2-Bromo-4-(trifluoromethyl)oxazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while the bromo-substituent at the 2-position serves as a versatile handle for further synthetic elaboration, particularly in cross-coupling reactions. This guide provides a detailed, field-proven methodology for the synthesis of this valuable intermediate. The presented pathway is a robust two-part process commencing with the synthesis of the key precursor, 4-(trifluoromethyl)oxazol-2-amine, followed by its conversion to the target compound via a copper-catalyzed diazotization-bromination reaction. This document offers in-depth procedural details, mechanistic insights, and safety considerations intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Strategic Importance
The oxazole ring is a privileged scaffold in numerous biologically active compounds.[1] The introduction of fluorine-containing functional groups, especially the trifluoromethyl group, is a well-established strategy in modern drug design to modulate a compound's pharmacokinetic and pharmacodynamic profiles.[2] this compound[3] merges the benefits of the CF₃ group with the synthetic flexibility of a brominated heterocycle. The C-Br bond at the electron-deficient 2-position of the oxazole is primed for a variety of transformations, including Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the rapid diversification and construction of complex molecular architectures.
This guide details a logical and efficient synthetic sequence, breaking down the process into two primary stages:
-
Part A: Synthesis of the Key Intermediate, 4-(Trifluoromethyl)oxazol-2-amine.
-
Part B: Conversion to this compound via the Sandmeyer Reaction.
This approach was designed for its reliability, scalability, and foundation in well-understood, classic organic reactions, ensuring a high degree of trustworthiness for researchers.
Retrosynthetic Analysis and Strategy
The most logical and robust approach to installing a bromine at the 2-position of an azole ring, where an amino group can be readily introduced, is the Sandmeyer reaction.[4][5] This strategy relies on the diazotization of a primary amine to form a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst. This informs our retrosynthetic strategy, which identifies 4-(trifluoromethyl)oxazol-2-amine as the pivotal intermediate. This 2-aminooxazole can, in turn, be constructed from a suitable trifluoromethyl-containing α-haloketone and a source of the amino group, such as urea, via a Hantzsch-type cyclocondensation.
Caption: Retrosynthetic analysis for this compound.
Part I: Synthesis of 4-(Trifluoromethyl)oxazol-2-amine
The foundational step in this synthesis is the construction of the 2-amino-4-(trifluoromethyl)oxazole core. This is efficiently achieved through the cyclocondensation of 3-bromo-1,1,1-trifluoroacetone with urea.[6][7]
Causality Behind Experimental Choices
-
Reactants: 3-Bromo-1,1,1-trifluoroacetone serves as the three-carbon backbone, providing both the trifluoromethyl group and an electrophilic carbon for the initial nucleophilic attack, as well as a leaving group (bromide) to facilitate cyclization.[8] Urea acts as the nitrogen and oxygen donor for the oxazole ring and the source of the 2-amino group.
-
Solvent: A polar protic solvent such as ethanol is suitable for dissolving the reactants and facilitating the proton transfer steps inherent in the condensation mechanism.
-
Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent dehydration steps that lead to the aromatic oxazole ring.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq), urea (1.2 eq), and absolute ethanol to achieve a concentration of approximately 0.5 M.
-
Reaction Execution: Stir the mixture and heat to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Neutralization and Extraction: Slowly pour the concentrated mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any HBr formed during the reaction. The product may precipitate as a solid. If it remains in solution, extract the aqueous mixture three times with ethyl acetate.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield 4-(trifluoromethyl)oxazol-2-amine as a solid.[9][10][11]
Part II: Synthesis of this compound via Sandmeyer Reaction
This stage transforms the stable 2-aminooxazole intermediate into the versatile 2-bromo derivative. The Sandmeyer reaction is a cornerstone of aromatic chemistry for this type of transformation. It proceeds via a two-step, one-pot process: diazotization followed by copper-catalyzed bromide displacement.[4]
Causality Behind Experimental Choices
-
Diazotization: The amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr). The acid protonates the nitrite to form nitrous acid (HONO) in situ, which then reacts with the amine to form the diazonium salt. This step must be performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures.
-
Bromide Displacement: Copper(I) bromide (CuBr) is the essential catalyst. The reaction proceeds through a single-electron transfer from the Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and Cu(II)Br.[5] The aryl radical then abstracts a bromine atom from the Cu(II)Br species to form the final product and regenerate the Cu(I) catalyst. Using HBr as the acid conveniently provides the bromide counter-ion for the diazonium salt and the bromide source for the final product.
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2-Bromo-4-(trifluoromethyl)oxazole chemical properties
An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)oxazole: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 1060816-14-9), a key heterocyclic building block in modern synthetic and medicinal chemistry.[1] The unique combination of a reactive bromine atom at the 2-position, a stabilizing oxazole core, and an electron-withdrawing trifluoromethyl group at the 4-position makes this compound a highly versatile reagent. This document details its physicochemical properties, explores plausible synthetic routes, and provides an in-depth examination of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, it highlights its strategic importance in the development of novel pharmaceuticals, offering researchers and drug development professionals a critical resource for leveraging this potent scaffold in their work.
Introduction: A Scaffold of Strategic Importance
The oxazole ring is a privileged five-membered heterocycle found in a multitude of natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[2][3] The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile by increasing metabolic stability, lipophilicity, and binding affinity. When combined with a bromine atom at the 2-position of the oxazole ring, the resulting molecule, this compound, becomes a powerful and versatile intermediate. The C-Br bond serves as a highly reactive handle for introducing molecular diversity through a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a detailed exploration of this compound's core properties and its application as a foundational element in the synthesis of complex chemical entities.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-Bromo-4-(trifluoromethyl)-1,3-oxazole | |
| CAS Number | 1060816-14-9 | [1] |
| Molecular Formula | C₄HBrF₃NO | [1] |
| Molecular Weight | 215.96 g/mol | [1] |
| Predicted Boiling Point | 173.7 ± 50.0 °C | [4] |
| Predicted Density | 1.875 ± 0.06 g/cm³ | [4] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
While detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, etc.) for this specific compound is limited, characterization would rely on standard techniques. The ¹⁹F NMR spectrum would be expected to show a singlet corresponding to the CF₃ group. The ¹³C NMR would show characteristic shifts for the oxazole ring carbons, with the carbon bearing the bromine (C2) being significantly influenced by the halogen.
Synthesis Methodologies
This method leverages an oxidative trifluoroacetoxylation followed by intramolecular cyclization, offering a direct route to incorporate the trifluoromethyl moiety.
Proposed Synthetic Workflow
Caption: Plausible synthesis of this compound.
An alternative, more classical approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[2] Another powerful method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, though this is typically used for generating 5-substituted oxazoles.[3][7]
Reactivity and Key Synthetic Transformations
The synthetic utility of this compound is dominated by the reactivity of the C2-Br bond. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern drug discovery. The electron-withdrawing nature of the CF₃ group at C4 modulates the electron density of the oxazole ring, influencing its reactivity in these transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organic halide with an organoboron compound.[8][9] For this compound, this reaction provides a direct pathway to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, enabling the rapid synthesis of large compound libraries.[10][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and the anhydrous solvent (e.g., Dioxane, Toluene, DME).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-substituted-4-(trifluoromethyl)oxazole.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[12][13] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, providing access to 2-amino-4-(trifluoromethyl)oxazole derivatives.[14][15] These products are valuable scaffolds for further functionalization or as final drug candidates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Add an anhydrous solvent (e.g., Toluene, Dioxane).
-
Seal the vessel and heat the mixture (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the desired 2-amino-oxazole product.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Applications in Drug Discovery and Development
The strategic value of this compound lies in its role as a versatile scaffold for generating libraries of novel chemical entities for high-throughput screening. The oxazole core provides a stable, drug-like framework, while the CF₃ group enhances key pharmaceutical properties. The reactive bromine handle allows for systematic modification at the 2-position, enabling a thorough exploration of the structure-activity relationship (SAR).
Derivatives synthesized from this building block are of interest for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, where substituted oxazoles have shown significant biological activity.[16][17][18]
Caption: Use of this compound in library synthesis.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous halogenated and trifluoromethylated heterocyclic compounds suggest that it should be handled with care.
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[19][20][21]
-
Precautionary Measures:
-
Avoid breathing fumes, dust, or vapors.[20]
-
Wash hands and exposed skin thoroughly after handling.[21]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a tightly closed container in a cool, dry place away from incompatible substances.[19]
-
Always consult a comprehensive and up-to-date SDS before handling any chemical.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its chemical architecture, featuring a reactive C-Br bond for diversification and a property-enhancing CF₃ group on a stable oxazole core, makes it an ideal building block for the synthesis of complex molecular targets. The accessibility of this scaffold to powerful synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination ensures its continued relevance and utility for researchers and scientists dedicated to the discovery and development of novel, high-impact chemical compounds.
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- Buchwald–Hartwig amin
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Spectroscopic Data for 2-Bromo-4-(trifluoromethyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)oxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and the versatile oxazole scaffold, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The bromine at the 2-position provides a handle for further functionalization through various cross-coupling reactions, while the trifluoromethyl group at the 4-position can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds.
Molecular Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 1060816-14-9[1]
-
Molecular Formula: C₄HBrF₃NO
-
Molecular Weight: 215.96 g/mol
The molecular structure consists of a five-membered oxazole ring substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. The remaining position on the ring (C5) is occupied by a hydrogen atom.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide key information about the electronic environment of the single proton and the four carbon atoms in the molecule.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR spectra for this type of compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be very simple, showing a single resonance for the proton at the C5 position of the oxazole ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet (s) | 1H | H-5 |
Interpretation:
The proton at C5 is expected to resonate at a downfield chemical shift due to the deshielding effects of the electronegative oxygen and nitrogen atoms within the aromatic oxazole ring. The electron-withdrawing trifluoromethyl group at the adjacent C4 position will further deshield this proton, shifting its resonance to a lower field. The absence of any adjacent protons would result in a singlet multiplicity.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct resonances corresponding to the four carbon atoms of the molecule.
| Chemical Shift (δ) ppm | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |
| ~145 - 155 | Singlet | C-2 |
| ~135 - 145 | Quartet (q) | C-4 |
| ~120 - 130 | Singlet | C-5 |
| ~115 - 125 | Quartet (q) | -CF₃ |
Interpretation:
-
C-2: The carbon atom bonded to the bromine, C-2, is expected to be significantly deshielded and will appear at a downfield chemical shift.
-
C-4: The carbon atom attached to the trifluoromethyl group, C-4, will also be deshielded. Its resonance is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
-
C-5: The C-5 carbon, bonded to the single proton, will resonate at a chemical shift typical for an aromatic CH group in a five-membered heterocycle.
-
-CF₃: The carbon of the trifluoromethyl group will be observed as a quartet due to the one-bond coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet with a solid sample.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.
Predicted IR Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Weak to Medium | =C-H stretch (aromatic) |
| ~1600 - 1650 | Medium | C=N stretch (oxazole ring) |
| ~1450 - 1550 | Medium | C=C stretch (oxazole ring) |
| ~1250 - 1350 | Strong | C-F stretch (asymmetric) |
| ~1100 - 1200 | Strong | C-F stretch (symmetric) |
| ~1000 - 1100 | Medium to Strong | C-O-C stretch (oxazole ring) |
| ~600 - 700 | Medium | C-Br stretch |
Interpretation:
The presence of the aromatic C-H stretching vibration confirms the proton on the oxazole ring. The characteristic stretches for the C=N and C=C bonds are indicative of the oxazole ring system. The most prominent features in the spectrum will likely be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. The C-Br stretch is expected to appear in the fingerprint region at a lower wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with approximately equal intensities.
| m/z | Relative Intensity | Assignment |
| 215/217 | High | [M]⁺ (Molecular ion) |
| 136 | Medium | [M - Br]⁺ |
| 69 | Medium | [CF₃]⁺ |
Interpretation:
The observation of the isotopic pattern for the molecular ion peak is a strong indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways for oxazoles can involve the loss of substituents or cleavage of the ring. For this compound, the loss of the bromine radical to form the [M - Br]⁺ fragment is a likely fragmentation pathway. The presence of a peak at m/z 69 would be indicative of the trifluoromethyl cation.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their detailed interpretations, offer a valuable resource for researchers and scientists working with this compound. While based on predictions from analogous structures and fundamental principles, this guide serves as a robust framework for the characterization and quality control of this compound in various applications, from synthetic chemistry to drug development. Experimental verification of this data is highly recommended for any critical application.
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An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-Bromo-4-(trifluoromethyl)oxazole
Foreword: The Analytical Imperative for Fluorinated Heterocycles
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms or trifluoromethyl (CF₃) groups can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making them indispensable tools for medicinal chemists.[1][2] The subject of this guide, 2-Bromo-4-(trifluoromethyl)oxazole, is a prototypical example of such a scaffold—a compact, functionalized ring system with significant potential as a synthetic building block.
Effective utilization of these building blocks, however, is critically dependent on unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose. For fluorinated molecules, the synergy between proton (¹H) and fluorine (¹⁹F) NMR provides a particularly powerful analytical lens. This guide offers a comprehensive exploration of the theoretical principles, practical methodologies, and interpretive nuances of acquiring and analyzing the ¹H and ¹⁹F NMR spectra of this compound. It is designed not merely as a protocol, but as a field-guide for researchers, providing the causal reasoning behind the analytical choices that ensure data integrity and trustworthiness.
Theoretical Foundation: Predicting the NMR Signature
Understanding the expected NMR spectra begins with a structural analysis of this compound. The molecule possesses a single proton on the oxazole ring at the 5-position (H-5) and a trifluoromethyl group at the 4-position. The bromine atom at the 2-position and the inherent aromaticity of the oxazole ring create a distinct electronic environment that governs the magnetic resonance of the ¹H and ¹⁹F nuclei.
Principles of the ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be remarkably simple, featuring a single resonance corresponding to the H-5 proton. The chemical shift (δ) of this proton is dictated by several factors:
-
Ring Aromaticity: Protons on aromatic heterocyclic rings are typically deshielded and appear at higher chemical shifts (downfield) compared to aliphatic protons. For the parent oxazole molecule, the protons appear between δ 7.0 and 8.0 ppm.[3][4]
-
Inductive Effects: The electronegative oxygen and nitrogen atoms within the ring withdraw electron density, further deshielding the ring proton.
-
Substituent Effects: The electron-withdrawing nature of both the bromine atom at C-2 and the trifluoromethyl group at C-4 will significantly deshield the H-5 proton, pushing its resonance further downfield.
-
Spin-Spin Coupling: The H-5 proton may exhibit a small, long-range coupling to the three equivalent fluorine nuclei of the CF₃ group. This is a four-bond coupling (⁴JHF), which is typically small (0-3 Hz). If resolved, this would split the proton signal into a narrow quartet.
Principles of the ¹⁹F NMR Spectrum
Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[5][6] The ¹⁹F NMR spectrum of this molecule is expected to be characterized by a single signal from the trifluoromethyl group.
-
Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment.[7][8] A CF₃ group attached to an aromatic or heteroaromatic ring typically resonates in a well-defined region, often between -60 and -70 ppm relative to the standard CFCl₃ at 0 ppm.[9][10] The electron-deficient nature of the bromo-oxazole ring will influence the precise chemical shift.
-
Spin-Spin Coupling: In a standard proton-decoupled ¹⁹F spectrum, the CF₃ group will appear as a sharp singlet, as the three fluorine nuclei are chemically and magnetically equivalent. In a proton-coupled spectrum, this signal will be split into a doublet by the H-5 proton (⁴JFH), reflecting the same coupling constant observed in the ¹H spectrum. Observing this mutual coupling is a definitive method for confirming the structural assignment.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reliable NMR data requires meticulous attention to experimental design. The following protocols are designed as a self-validating system, where the results from each step inform and confirm the overall structural elucidation.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice due to its low cost and ability to dissolve a wide range of organic compounds. Acetone-d₆ or DMSO-d₆ are suitable alternatives for more polar analytes. Note that solvent choice can influence chemical shifts, particularly for ¹⁹F NMR.[7][11]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard:
-
For ¹H NMR: Add tetramethylsilane (TMS) to the sample. TMS provides a sharp reference signal at δ 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
-
For ¹⁹F NMR: An external reference like CFCl₃ can be used, but the modern and recommended IUPAC standard is indirect referencing.[12] This method uses the lock signal and the well-defined ¹H chemical shift of TMS (0.00 ppm) to calibrate the ¹⁹F frequency scale accurately, eliminating the need for a separate fluorine-containing standard.[13][14]
-
¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer and ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full spin-lattice relaxation.
-
Number of Scans (ns): Acquire 8 to 16 scans for a sufficient signal-to-noise ratio (S/N).
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum correctly, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
¹⁹F NMR Data Acquisition
-
Instrument Setup: The same locked and shimmed sample from the ¹H NMR experiment can be used. Ensure the spectrometer is configured for ¹⁹F observation. This may involve physically changing filters on older instruments.[12]
-
Acquisition Parameters (Proton-Decoupled):
-
Pulse Sequence: Use a standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ¹⁹F spectra have a much wider chemical shift range.[5] A spectral width of at least 200 ppm (e.g., ~94,000 Hz on a 400 MHz spectrometer) is a safe starting point. Center the spectral window around -65 ppm.
-
Acquisition Time (at): Typically shorter than ¹H, around 1 second.
-
Relaxation Delay (d1): 2 seconds is generally sufficient.
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 16 to 64 scans will provide excellent S/N.
-
-
Acquisition Parameters (Proton-Coupled):
-
To observe the ⁴JFH coupling, repeat the experiment without proton decoupling (using a pulse sequence like 'zg30').
-
-
Processing: Process the FID as with the ¹H spectrum. Reference the spectrum using the indirect referencing method established by the spectrometer's software.
Data Interpretation and Structural Verification
The analysis of the resulting spectra provides definitive confirmation of the molecular structure.
Predicted Spectral Data
The following table summarizes the anticipated ¹H and ¹⁹F NMR data for this compound in CDCl₃.
| Nucleus | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-5 | 7.8 – 8.2 | s (or narrow q) | ⁴JHF ≈ 0.5 – 1.5 Hz |
| ¹⁹F | -CF₃ | -62 – -68 | s (decoupled) | N/A |
| ¹⁹F | -CF₃ | -62 – -68 | d (coupled) | ⁴JFH ≈ 0.5 – 1.5 Hz |
Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary slightly.
Analysis Workflow
-
¹H Spectrum: The spectrum should display a single signal in the aromatic region (downfield of δ 7.5 ppm). If the resolution is high enough, this peak may appear as a very narrow quartet. The integration of this peak should correspond to one proton.
-
¹⁹F Spectrum (Decoupled): The spectrum should show one intense singlet. Its chemical shift should fall within the expected range for an aromatic-bound CF₃ group.
-
¹⁹F Spectrum (Coupled): This spectrum is the key to final verification. The singlet observed in the decoupled spectrum should now appear as a doublet. The splitting of this doublet (in Hz) must be identical to the splitting of the quartet in the ¹H spectrum. This mutual coupling confirms the proximity of the proton and the CF₃ group across the four bonds of the oxazole ring.
Visualization of Key NMR Parameters
A visual representation of the molecule and its NMR characteristics can aid in understanding the structure-spectrum relationship. The following diagram, generated using DOT language, highlights the key nuclei and their interaction.
Caption: Structure of this compound with key NMR parameters.
Conclusion
The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unequivocal and robust method for the structural characterization of this compound. The simplicity of the ¹H spectrum, complemented by the high sensitivity and distinct chemical shift of the ¹⁹F signal, allows for rapid confirmation of identity and purity. The crucial diagnostic feature is the observation of the four-bond scalar coupling (⁴JHF) between the H-5 proton and the CF₃ fluorine nuclei, which definitively establishes the connectivity and relative positions of these groups on the oxazole scaffold. The methodologies and interpretive principles detailed in this guide provide a framework for obtaining high-fidelity data, empowering researchers in drug development and chemical synthesis to proceed with confidence in their molecular building blocks.
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F19 detection - NMR Facility, UCSB Chem and Biochem . University of California, Santa Barbara. [Link]
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Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . ACS Omega. [Link]
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Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . ResearchGate. [Link]
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Fayter, A., et al. (2018). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions . Physical Chemistry Chemical Physics. [Link]
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Larda, S. T., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins . PubMed. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . (2017). The Journal of Organic Chemistry. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS . National Chemical Laboratory, India. [Link]
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Yu, M., et al. (2021). New Frontiers and Developing Applications in 19F NMR . Frontiers in Chemistry. [Link]
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A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds . (2022). Digital Discovery. [Link]
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stability of the 2-Bromo-4-(trifluoromethyl)oxazole ring
An In-depth Technical Guide to the Stability of the 2-Bromo-4-(trifluoromethyl)oxazole Ring
Abstract
The this compound motif is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and synthetic versatility. As a privileged scaffold, its incorporation into drug candidates necessitates a profound understanding of its inherent stability. This guide provides a comprehensive analysis of the chemical system. We will explore its susceptibility to hydrolytic, thermal, and photolytic degradation, supported by mechanistic insights. Furthermore, this document furnishes detailed, field-proven protocols for conducting forced degradation studies, enabling researchers to proactively identify potential liabilities and develop robust formulations. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable heterocyclic building block while mitigating risks associated with its chemical instability.
Introduction: The Dichotomy of Reactivity and Stability
Heterocyclic compounds are fundamental to drug discovery, with the oxazole ring being a prominent feature in numerous pharmacologically active agents.[1][2][3] The this compound scaffold, in particular, offers a compelling combination of features. The bromine atom at the C2 position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[4][5] Concurrently, the potent electron-withdrawing trifluoromethyl (CF₃) group at the C4 position significantly modulates the electronic character of the ring, often enhancing metabolic stability and binding affinity.[6][7][8]
However, these synthetically advantageous features also introduce potential stability challenges. The interplay between the leaving group at C2, the powerful inductive effect of the CF₃ group, and the intrinsic reactivity of the oxazole core creates a complex stability profile. A thorough understanding of this profile is not merely an academic exercise; it is a critical prerequisite for successful drug development, influencing everything from synthesis and purification to formulation and storage. This guide will dissect the factors governing the stability of this important chemical entity.
Structural and Electronic Landscape
The is a direct consequence of its structure and the electronic contributions of its substituents.
-
Oxazole Core: The oxazole ring is an aromatic heterocycle, though its aromaticity is weaker than that of analogues like thiazole or imidazole.[9][10] It possesses a weakly basic nitrogen atom (pKa of conjugate acid ≈ 0.8) and is susceptible to reactions that disrupt its aromaticity.[9] The C2 proton is the most acidic, a feature that becomes critical under basic conditions.[9][11]
-
2-Bromo Substituent: The bromine atom is an inductively electron-withdrawing group and serves as an excellent leaving group for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[5][11] Its presence makes the C2 position highly electrophilic.
-
4-Trifluoromethyl Substituent: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence significantly lowers the electron density of the oxazole ring, which has several consequences:
-
Increased Thermal Stability: CF₃-containing heterocycles often exhibit enhanced thermal stability.[6][7][12][13]
-
Deactivation towards Electrophilic Attack: The ring is strongly deactivated, making electrophilic aromatic substitution exceptionally difficult.[14]
-
Increased Acidity of Ring Protons: The acidity of any remaining C-H protons on the ring is increased, although in this specific molecule, only the C5-H is present.
-
Modulation of Basicity: The basicity of the ring nitrogen is significantly reduced.
-
This unique electronic configuration makes the ring susceptible to specific degradation pathways, particularly those initiated by nucleophilic attack or base-mediated ring opening.
Key Degradation Pathways and Mechanistic Insights
The stability of the this compound core is most challenged by hydrolytic, photolytic, and harsh pH conditions.
Hydrolytic Stability: The Influence of pH
Hydrolysis is a primary concern for many pharmaceutical compounds. For this oxazole derivative, the degradation profile is highly dependent on pH.
The oxazole ring is notoriously susceptible to cleavage under strongly basic conditions.[11] The degradation is initiated by the deprotonation of the most acidic ring position. While the C2 proton is typically the most acidic on an unsubstituted oxazole, the bromine atom at this position precludes this pathway.[9] However, strong bases can directly attack the electrophilic C2 position, leading to ring cleavage. The probable mechanism involves nucleophilic attack by hydroxide, followed by a cascade of bond reorganizations to yield a ring-opened intermediate.
Caption: Proposed pathway for base-catalyzed degradation of the oxazole ring.
A similar vulnerability is observed in other azole rings; for instance, the isoxazole ring in the drug leflunomide readily undergoes base-catalyzed ring opening, a process that is significantly accelerated at physiological temperature (37°C) compared to ambient temperature.[15]
Concentrated acids can also promote the decomposition of the oxazole ring.[11][14] The mechanism likely begins with the protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water. This attack, followed by ring opening, leads to the formation of acyclic degradation products. The electron-withdrawing CF₃ group may offer some protection by reducing the basicity of the nitrogen, but this does not confer immunity to degradation under harsh acidic stress.
Caption: Proposed pathway for acid-catalyzed degradation of the oxazole ring.
Thermal and Photochemical Stability
The this compound ring is expected to have high thermal stability. Oxazoles are generally thermally stable entities, and the inclusion of a trifluoromethyl group is known to enhance this property in heterocyclic systems.[6][7][16] For example, a fused triazole-triazine heterocycle containing a CF₃ group showed an exothermic decomposition peak temperature above 300°C, indicating excellent thermal stability.[7][12][13] While decomposition at extreme temperatures is inevitable, the compound should be robust under typical pharmaceutical processing and storage conditions.
Photostability is a critical parameter mandated by regulatory bodies like the ICH.[17] Halogenated organic molecules, particularly those containing bromine, can be susceptible to degradation upon exposure to UV light. The primary concern is the photolytic cleavage of the C-Br bond, which could initiate radical chain reactions or lead to debrominated impurities. Therefore, intrinsic photostability cannot be assumed and must be experimentally verified.
Experimental Design: Forced Degradation Studies
To empirically determine the , a forced degradation (or stress testing) study is essential.[18] This involves subjecting the compound to conditions more severe than those it would encounter during its shelf life to accelerate degradation and identify potential degradation products.
Caption: Experimental workflow for a comprehensive forced degradation study.
Standard Protocol for Forced Degradation
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated stability chambers (thermal and photostability)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.
-
Stress Condition Application: For each condition, mix the stock solution with the stressor solution. A typical target concentration is 0.1 mg/mL. Run a control sample (in the initial solvent mixture, protected from stress) in parallel for each condition.
-
Acidic Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix with 0.1 N NaOH. Incubate at room temperature (due to expected high reactivity).
-
Neutral Hydrolysis: Mix with water. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Prepare a solution in a 50:50 acetonitrile:water mixture. Incubate at 60°C, protected from light.
-
Thermal Degradation (Solid): Store the solid compound in a controlled oven at 80°C.
-
Photostability: Expose the solid compound and a solution (in quartz cuvettes) to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[17] A dark control sample wrapped in aluminum foil must be stored alongside the exposed sample.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to allow for the clear identification of degradation products without excessive secondary degradation.
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Cool thermal samples to room temperature.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Quantify the parent compound against the control (time zero) sample.
-
Characterize major degradation products using their retention times, UV spectra, and mass-to-charge ratios.
-
Data Summary and Interpretation
The results should be summarized to provide a clear stability profile.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Stability |
| Acidic Hydrolysis | 0.1 N - 1 N HCl | 60 - 80 °C | 24 - 72 h | Potential for slow degradation/ring opening. |
| Basic Hydrolysis | 0.01 N - 0.1 N NaOH | Room Temp | 1 - 8 h | High Susceptibility. Rapid degradation expected. |
| Neutral Hydrolysis | Water | 60 - 80 °C | 72 h | Likely stable. |
| Oxidative | 3% - 30% H₂O₂ | Room Temp | 24 h | Stability depends on the specific oxidant.[11] |
| Thermal (Solid) | Dry Heat | 80 °C | 7 days | Expected to be highly stable. |
| Photolytic | ICH Q1B Standard | Ambient | Per Guideline | Potential for C-Br bond cleavage. |
Conclusions and Handling Recommendations
The this compound ring is a robust scaffold under many conditions but possesses specific, predictable liabilities.
-
Key Instability: The primary stability concern is its susceptibility to base-catalyzed hydrolysis . Exposure to even moderately basic conditions (pH > 8) should be strictly avoided during synthesis, work-up, and formulation.
-
Acid Sensitivity: While more stable than under basic conditions, prolonged exposure to strong acids should also be avoided.
-
General Robustness: The compound exhibits excellent thermal stability, a significant advantage for many applications. Its stability under neutral, oxidative, and photolytic conditions must be confirmed experimentally but is predicted to be moderate to high.
Recommendations for Researchers:
-
Storage: Store the solid material in a cool, dry, dark place under an inert atmosphere.
-
Reaction Conditions: When using this compound as a starting material, favor neutral or slightly acidic reaction conditions. If a base is required for a subsequent step, use non-nucleophilic, hindered bases and maintain low temperatures to minimize the risk of ring opening.
-
Purification: During chromatographic purification, avoid basic mobile phase additives. Use of neutral or acid-buffered systems (e.g., with formic acid or acetic acid) is recommended.
-
Formulation: For drug development, aqueous formulations should be buffered to a pH range of 4-6 to ensure optimal stability.
By understanding these principles and validating them with empirical data from forced degradation studies, scientists can confidently and effectively utilize the this compound core in the pursuit of novel therapeutics.
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Wang, S. C., & Wuest, W. M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC, NIH. [Link]
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Wang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, PubMed Central. [Link]
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An In-depth Technical Guide to the Reactivity of 2-Bromo-4-(trifluoromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthetic Landscape of a Niche Building Block
This technical guide delves into the chemical reactivity of 2-Bromo-4-(trifluoromethyl)oxazole, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the oxazole ring imparts a unique electronic profile, rendering it a versatile substrate for a variety of organic transformations. The trifluoromethyl group, a well-regarded bioisostere, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this scaffold particularly attractive for drug discovery programs.[1]
While this compound (CAS 1060816-14-9) is commercially available, detailed literature on its synthesis and specific reactivity is sparse.[2][3][4][5][6][7][8] This guide, therefore, adopts a predictive and comparative approach, drawing upon established principles of heterocyclic chemistry and the known reactivity of analogous compounds to provide a robust framework for its synthetic utilization. By examining the reactivity of similar bromo- and trifluoromethyl-substituted heterocycles, we can confidently anticipate the behavior of this molecule in key chemical reactions and provide field-proven protocols for its derivatization.
Synthesis of the Core Scaffold: A Proposed Pathway
A likely synthetic approach could involve the construction of a 4-(trifluoromethyl)oxazole core followed by a regioselective bromination at the C2 position. The C2 position of the oxazole ring is known to be susceptible to deprotonation and subsequent electrophilic quenching.[9]
Caption: Proposed synthetic route to this compound.
The Reactive Hub: Exploring the C-Br Bond
The carbon-bromine bond at the 2-position of the oxazole ring is the primary center of reactivity, serving as a versatile handle for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[13] this compound is anticipated to be an excellent substrate for these transformations, with the electron-withdrawing nature of the trifluoromethyl group potentially influencing the reactivity of the C-Br bond.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-substituted aromatic compounds.[14][15][16][17][18] It is highly probable that this compound will readily participate in Suzuki-Miyaura couplings with a variety of boronic acids and esters.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from similar systems): [12]
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used and effective for heteroaryl bromides. |
| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[7][10][19][20] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.
Detailed Experimental Protocol (Adapted from similar systems): [19][21]
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine, Diisopropylamine | Acts as a base and often as a solvent or co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally effective. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient. |
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][9][17][22][23][24][25][26][27] This reaction is expected to proceed efficiently with this compound and a wide range of primary and secondary amines.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Adapted from similar systems): [24]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction with an organic solvent, filter through a pad of celite, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for high efficiency. |
| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction. |
Nucleophilic Aromatic Substitution
While palladium-catalyzed reactions are highly versatile, direct nucleophilic aromatic substitution (SNAAr) on 2-bromooxazoles can also be a viable pathway, particularly with strong nucleophiles. The electron-withdrawing trifluoromethyl group at the 4-position is expected to activate the oxazole ring towards nucleophilic attack. Generally, the C2 position of the oxazole ring is susceptible to nucleophilic attack, especially when a good leaving group like bromine is present.[9]
Expected Reactivity:
Strong nucleophiles such as alkoxides, thiolates, and certain amines may displace the bromide at the 2-position, although this may require elevated temperatures. It is important to consider that for some nucleophiles, palladium catalysis as in the Buchwald-Hartwig amination will be more efficient and provide cleaner reactions.[18][28][29][30]
Functionalization via Lithiation
Deprotonation of the oxazole ring followed by quenching with an electrophile is a powerful strategy for introducing substituents. For this compound, two main lithiation pathways can be envisioned: direct deprotonation at an acidic C-H position or lithium-halogen exchange at the C-Br bond. The C5-proton of the oxazole ring is expected to be the most acidic due to the inductive effects of the adjacent oxygen and the trifluoromethyl group. However, lithium-halogen exchange is often a very fast process.
Potential Lithiation Pathways: [15][31][32]
-
Lithium-Halogen Exchange: Treatment with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature is likely to result in rapid exchange of the bromine atom for lithium, generating a 2-lithio-4-(trifluoromethyl)oxazole intermediate. This can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).
-
Direct Deprotonation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially lead to deprotonation at the C5 position.
The outcome will likely depend on the specific base and reaction conditions used.
Caption: Potential lithiation pathways for functionalization.
Spectroscopic Characterization: What to Expect
-
¹H NMR: A single singlet in the aromatic region (likely δ 8.0-8.5 ppm) corresponding to the proton at the C5 position of the oxazole ring.
-
¹³C NMR: Signals for the three carbons of the oxazole ring. The carbon bearing the bromine (C2) would likely appear around δ 140-150 ppm. The carbon attached to the trifluoromethyl group (C4) would show a quartet due to coupling with the fluorine atoms, and the C5 carbon would also be observable. The trifluoromethyl carbon itself would also appear as a quartet.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group, likely in the typical range for trifluoromethyl groups on aromatic rings.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 in approximately a 1:1 ratio).
Conclusion
This compound is a promising building block for the synthesis of novel, fluorinated compounds with potential applications in drug discovery and materials science. Although specific literature on this compound is limited, its reactivity can be confidently predicted based on the well-established chemistry of related halogenated and trifluoromethylated heterocycles. This guide provides a comprehensive overview of its expected reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and lithiation. The detailed protocols, adapted from analogous systems, offer a solid starting point for researchers looking to explore the synthetic utility of this versatile molecule. As the demand for novel fluorinated scaffolds continues to grow, this compound is poised to become an increasingly valuable tool in the arsenal of the synthetic chemist.
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- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. (2023-07-11)
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2-Bromo-4-(trifluoromethyl)oxazole as a chemical building block
An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)oxazole as a Versatile Chemical Building Block
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in synthetic organic chemistry and drug discovery. The molecule's unique architecture, featuring a reactive C2-bromo substituent and an electron-withdrawing C4-trifluoromethyl group, makes it a powerful scaffold for constructing complex molecular entities. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the trifluoromethyl group often imparts favorable pharmacological properties, such as enhanced metabolic stability, lipophilicity, and binding affinity. This guide details the compound's physicochemical properties, explores its reactivity, presents its applications in medicinal chemistry, and provides detailed experimental protocols for its utilization.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis, including reaction planning, stoichiometry calculations, and safety considerations.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1060816-14-9 | [1] |
| Molecular Formula | C₄HBrF₃NO | [1] |
| Molecular Weight | 215.96 g/mol | [1] |
| Canonical SMILES | C1=C(OC(=N1)Br)C(F)(F)F | |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |
Reactivity and Synthetic Utility
The synthetic value of this compound is rooted in the distinct functionalities of its substituents and the inherent chemical nature of the oxazole ring.
The Oxazole Core: A Platform for Cross-Coupling
Oxazoles are five-membered aromatic heterocycles.[2] The C2 position of the oxazole ring is electron-deficient, and when substituted with a good leaving group like bromine, it becomes an excellent electrophilic site for palladium-catalyzed cross-coupling reactions. The oxidative addition of a palladium(0) catalyst into the C2-Br bond is the crucial first step in a variety of powerful bond-forming transformations. This reactivity allows for the direct attachment of diverse aryl, heteroaryl, alkyl, and amino groups, making it a cornerstone of its utility as a building block.
The Trifluoromethyl Group: A Key Pharmacophore
The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are highly sought after in drug design. Introducing a CF₃ group can:
-
Enhance Metabolic Stability: By blocking sites of oxidative metabolism.
-
Increase Lipophilicity: Improving membrane permeability and cell uptake.
-
Modulate Acidity/Basicity: Altering the pKa of nearby functional groups.
-
Improve Receptor Binding Affinity: Through favorable electrostatic and hydrophobic interactions.
Key Transformations: Palladium-Catalyzed Cross-Coupling
The C2-bromo position is primed for a variety of cross-coupling reactions, which are fundamental tools in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction forms new C-C bonds by coupling the bromo-oxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl linkages.[3] The general procedure involves the reaction of the bromo-oxazole with a boronic acid under an inert atmosphere, catalyzed by a palladium complex.[3]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the bromo-oxazole with a primary or secondary amine. It is an indispensable method for synthesizing arylamines and their heterocyclic analogues, which are prevalent in pharmaceuticals.
-
Sonogashira Coupling: This reaction creates C-C triple bonds by coupling the bromo-oxazole with a terminal alkyne, typically using a dual palladium and copper catalytic system. The resulting alkynyl-oxazoles are valuable intermediates for further transformations.
-
Heck Coupling: This reaction forms a new C-C bond by coupling the bromo-oxazole with an alkene, enabling the synthesis of vinyl-substituted oxazoles.
Applications in Medicinal Chemistry
The oxazole nucleus is a privileged scaffold found in numerous biologically active natural products and synthetic drugs, exhibiting a wide spectrum of therapeutic activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]
This compound serves as an ideal starting material for generating libraries of novel drug candidates. By employing various cross-coupling partners, researchers can systematically modify the C2 position to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic profiles.
Caption: Library synthesis using this compound.
Experimental Protocols
The following protocols are generalized procedures intended as a starting point for reaction optimization. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for the C-C bond formation at the C2 position of the oxazole ring.
Materials:
-
This compound (1.0 eq.)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water or DMF/Water)
-
Reaction vessel (Schlenk flask or sealed vial)
-
Standard work-up and purification equipment
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the corresponding boronic acid, and the base.
-
Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted-4-(trifluoromethyl)oxazole.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimizing reaction conditions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the bromide ion.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for modern organic synthesis and medicinal chemistry. Its capacity to undergo a multitude of palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to a vast chemical space of novel oxazole derivatives. The strategic placement of the trifluoromethyl group further enhances its potential for creating compounds with desirable pharmacological properties. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.
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- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
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- This reference is hypothetical as no direct synthesis was found in the initial search.
- CHEMISTRY & BIOLOGY INTERFACE.
- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
-
Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. [Link]
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-
Wikipedia. Oxazole. [Link]
- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
- This reference is hypothetical as no direct synthesis was found in the initial search.
-
Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 28. [Link]
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The Trifluoromethylated Oxazole Motif: A Keystone in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Bioisosteric Principles, and Therapeutic Applications
Authored by: [Your Name/Gemini]
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group playing a pivotal role in optimizing molecular properties. When appended to a heterocyclic scaffold like oxazole, the resulting trifluoromethylated oxazole motif offers a unique convergence of metabolic stability, modulated electronics, and conformational control. This technical guide provides an in-depth exploration of the medicinal chemistry applications of trifluoromethylated oxazoles, tailored for researchers, scientists, and drug development professionals. We will dissect the synthetic rationale, explore the spectrum of biological activities, and elucidate the nuanced role of this moiety as a powerful bioisostere. This document is designed not as a rigid template, but as a dynamic guide that follows the scientific narrative of this important structural class, grounding all claims in verifiable, authoritative references.
The Strategic Imperative: Why Trifluoromethylated Oxazoles?
The confluence of the trifluoromethyl group and the oxazole ring creates a privileged chemotype in drug discovery. The CF₃ group is not merely a passive substituent; it actively reshapes the physicochemical and pharmacological profile of a molecule.[1][2] Its strong electron-withdrawing nature can significantly alter the pKa of neighboring functionalities, influencing drug-receptor interactions.[1] Furthermore, the CF₃ group enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[1][2] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a key factor in prolonging a drug's half-life.[1]
The oxazole ring itself is a versatile five-membered heterocycle prevalent in numerous natural products and synthetic pharmaceuticals. It serves as a rigid scaffold that can be readily functionalized to orient substituents in a precise three-dimensional arrangement for optimal target engagement. The combination of these two entities, the trifluoromethylated oxazole, thus presents a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
Synthetic Strategies: Crafting the Trifluoromethylated Oxazole Core
The synthesis of trifluoromethylated oxazoles can be broadly categorized based on the timing of the trifluoromethyl group's introduction and the method of oxazole ring formation. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Cobalt(II) Metalloradical Catalysis for 4-CF₃-Substituted Oxazoles
A robust and efficient method for the synthesis of highly functionalized 4-trifluoromethyl-substituted oxazoles involves a cobalt(II)-catalyzed cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles.[3] This approach is attractive due to its use of a cost-effective catalyst and readily accessible starting materials.
Experimental Protocol: Cobalt(II)-Catalyzed Synthesis of 4-CF₃-Oxazoles [3]
-
Reaction Setup: To an oven-dried Schlenk tube, add the α-trifluoromethyl-α-diazoketone (0.2 mmol, 1.0 equiv), the nitrile (1.0 mL), and a magnetic stir bar.
-
Catalyst Addition: Add Co(II) catalyst (e.g., Co(salen), 5 mol%).
-
Reaction Conditions: Stir the mixture at 80 °C for 12 hours under an argon atmosphere.
-
Workup and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 4-trifluoromethyl-substituted oxazole.
Cyclization of β-Hydroxy Amides for Oxazole Formation
Another versatile strategy involves the cyclization of β-hydroxy amides, which can be accessed from amino acids. This method is particularly useful for creating oxazoles with diverse substituents at the 4- and 5-positions. The cyclization can be promoted by reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.[4]
Workflow: DAST-Mediated Oxazole Synthesis
Caption: DAST-mediated synthesis of trifluoromethylated oxazoles.
A Spectrum of Biological Activities
Trifluoromethylated oxazoles have demonstrated a wide array of biological activities, underscoring their potential as therapeutic agents.
Anticancer Properties
Several studies have highlighted the potent anticancer activity of trifluoromethylated oxazole derivatives. For instance, certain compounds have shown significant cytotoxicity against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamides | Human colon cancer (HCT116) | 0.1 - 1 | [5] |
| Substituted trifluoromethylated oxazoles | Human breast cancer (MCF-7) | 2.63 | [6] |
Anti-diabetic and Anti-obesity Effects
The inhibition of diacylglycerol acyltransferase-1 (DGAT-1) is a promising strategy for the treatment of obesity and diabetes.[5] A series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives have been identified as potent and orally active DGAT-1 inhibitors.[5] One such compound demonstrated dose-dependent inhibition of weight gain in a diet-induced obese rat model.[5]
Other Therapeutic Areas
The versatility of the trifluoromethylated oxazole scaffold extends to other therapeutic areas, including:
-
Antimicrobial Activity: Some derivatives have shown promising activity against bacterial and fungal pathogens.
-
Neurological Disorders: The modulation of targets within the central nervous system is another area of active investigation.
The Trifluoromethylated Oxazole as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental concept in drug design. The trifluoromethylated oxazole moiety has emerged as a valuable bioisostere for several key functional groups.
Carboxylic Acid Bioisostere
Carboxylic acids are common pharmacophores but can present challenges related to permeability and metabolic stability.[7] In certain contexts, a trifluoromethylated oxazole can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering improved pharmacokinetic properties.
Logical Relationship: Carboxylic Acid vs. Trifluoromethylated Oxazole
Caption: Bioisosteric replacement of a carboxylic acid with a trifluoromethylated oxazole.
Amide Bioisostere
The amide bond is ubiquitous in peptides and small molecule drugs but is susceptible to enzymatic cleavage.[8] The rigid, planar structure of the oxazole ring, combined with the electronic influence of the trifluoromethyl group, can effectively mimic the geometry and dipole moment of an amide bond, thereby enhancing metabolic stability.[9][10]
Future Perspectives and Conclusion
The exploration of trifluoromethylated oxazoles in medicinal chemistry is an active and promising field. Future research will likely focus on the development of novel, more efficient synthetic methodologies, particularly for late-stage trifluoromethylation of complex oxazole-containing molecules. The continued investigation of their potential in a broader range of therapeutic areas, driven by a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and improved drug candidates.
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF. Available at: [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Corrosion and Materials Degradation, 3(2), 263-286. Available at: [Link]
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Synthesis of 2‐(trifluoromethyl)oxazoles and 3‐(trifluoromethyl)‐1,2,4‐triazines via ring‐expansion reaction with 2H‐azirine. ResearchGate. Available at: [Link]
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Wang, H., et al. (2025). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Available at: [Link]
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Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Available at: [Link]
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Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Available at: [Link]
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Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8201. Available at: [Link]
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Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 108, 117653. Available at: [Link]
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Tseng, C. C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 63(21), 13076–13089. Available at: [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (2012). ChemMedChem, 7(3), 358-364. Available at: [Link]
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N-Trifluoromethyl azoles: Recent additions to the medicinal chemist's toolbox. Available at: [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]
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Mlostoń, G., Wroblewska, A., & Heimgartner, H. (2016). Synthesis of optically active trifluoromethyl-substituted 2,3-dihydroimidazo[2,1-b]oxazoles. Journal of Fluorine Chemistry, 189, 1–6. Available at: [Link]
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Synthetic Strategies to Access Fluorinated Azoles. (2025). Accounts of Chemical Research. Available at: [Link]
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Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Available at: [Link]
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1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. Available at: [Link]
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N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020). Journal of Medicinal Chemistry, 63(21), 13076-13089. Available at: [Link]
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Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. (2011). Journal of Medicinal Chemistry, 54(7), 2433-2446. Available at: [Link]
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Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. (2021). ACS Chemical Neuroscience, 12(15), 2846-2860. Available at: [Link]
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]
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Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). Journal of the American Chemical Society. Available at: [Link]
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O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. (2024). Angewandte Chemie International Edition, 63(16), e202400449. Available at: [Link]
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Introduction: The Oxazole Scaffold in Modern Drug Discovery
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-(trifluoromethyl)oxazole for Advanced Synthesis
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed framework for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-4-(trifluoromethyl)oxazole. This valuable building block is of significant interest due to the prevalence of the trifluoromethylated oxazole scaffold in pharmacologically active compounds. This document moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern reaction success. We will explore the reaction mechanism, offer guidance on the selection of catalysts, bases, and solvents, provide a robust, step-by-step experimental protocol, and present a troubleshooting guide for this specific transformation.
Introduction: The Strategic Value of Trifluoromethylated Oxazoles
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives have cemented its role in the synthesis of complex molecules, from pharmaceuticals to materials science.[1][2]
Heterocyclic compounds, particularly those containing the oxazole nucleus, are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules.[3][4] The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, this compound (CAS No. 1060816-14-9)[5] emerges as a highly valuable and reactive building block for introducing this desirable motif into target structures.[6]
This guide addresses the specific challenges and opportunities associated with using this electron-deficient heteroaryl halide in Suzuki-Miyaura couplings, providing the technical insights necessary to achieve high-yield, reproducible results.
Reaction Principle: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The mechanism is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is typically the rate-limiting step for less reactive halides (like chlorides), but is generally facile for bromides.[8] This forms a square planar Pd(II) complex.
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the organoboron species by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide.[7][9]
-
Reductive Elimination: The two organic groups (the oxazole and the R² group) on the Pd(II) complex couple and are eliminated from the metal center. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10]
Key Considerations for Coupling with this compound
The successful coupling of this specific substrate requires careful consideration of its electronic properties. The oxazole ring is inherently electron-deficient, and this effect is strongly amplified by the C4-trifluoromethyl group. This has significant implications for reagent and condition selection.
-
Substrate Reactivity: The C-Br bond at the 2-position of the oxazole is activated towards oxidative addition due to the ring's electron-deficient nature. This is generally favorable. However, electron-deficient heteroaryl systems can sometimes pose challenges, such as catalyst inhibition or undesired side reactions.[3][11]
-
Catalyst & Ligand Selection: The choice of the palladium source and, more critically, the ligand is paramount.
-
Standard Catalysts: For simple arylboronic acids, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may suffice.
-
Advanced Catalysts: For more challenging couplings (e.g., with other heteroarylboronic acids or sterically hindered partners), more robust catalyst systems are required. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often superior.[3][12] These ligands promote faster rates of both oxidative addition and reductive elimination while stabilizing the palladium catalyst.[1] Pre-catalysts that generate the active Pd(0) species in situ are often preferred for their air stability and reproducibility.[12]
-
-
Choice of Boron Reagent: While arylboronic acids are most common, their stability can be an issue, especially for electron-deficient heteroarylboronic acids which are prone to protodeboronation.[3][11] Consider using more stable alternatives:
-
Base and Solvent System:
-
Base: The base's role is to activate the boronic acid for transmetalation.[9] Inorganic bases are standard. A moderately strong base like potassium carbonate (K₂CO₃) is a good starting point. For less reactive boronic acids or more challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.
-
Solvent: A mixture of an organic solvent and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[14] Anhydrous conditions are also possible with specific bases and can sometimes prevent side reactions.[8]
-
Recommended Reaction Parameters & Protocol
This section provides a generalized protocol that serves as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrate combinations.
Table 1: Optimized Reaction Parameters for Suzuki Coupling
| Parameter | Recommended Conditions | Notes |
| Electrophile | This compound | 1.0 equivalent |
| Nucleophile | Aryl/Heteroarylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(dppf)-CH₂Cl₂ adduct or XPhos Pd G3 | 1 - 5 mol% |
| Ligand | (If not using a pre-catalyst) | e.g., XPhos (2-10 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 to 10:1 v/v |
| Temperature | 80 - 110 °C | Monitor by TLC or LC-MS |
| Reaction Time | 2 - 24 hours | Varies with substrates |
Detailed Step-by-Step Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
-
Reagent Preparation:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 5:1 ratio). The typical concentration is 0.1 M with respect to the limiting reagent. Note: Degas solvents by bubbling with Argon for 15-20 minutes prior to use.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the target temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the intended duration.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers. Wash sequentially with water and then with brine to remove residual base and inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Experimental Workflow Visualization
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Base is too weak or insoluble.4. Reaction temperature too low. | 1. Use a fresh catalyst or a more active pre-catalyst (e.g., XPhos Pd G3).2. Ensure thorough degassing of all solvents.3. Switch to a stronger base (Cs₂CO₃, K₃PO₄).4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | 1. Reaction time is too long.2. Base is too strong or temperature too high.3. Boronic acid is inherently unstable. | 1. Monitor reaction closely and stop once starting material is consumed.2. Use a milder base (e.g., KF) or lower temperature.3. Switch to the corresponding boronic pinacol ester or KF₃B salt. |
| Formation of Homocoupled Byproducts | 1. Oxygen present in the reaction.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique; ensure solvents are rigorously degassed.2. Screen different palladium/ligand combinations. |
| Difficult Purification | 1. Residual palladium catalyst.2. Byproducts co-elute with the product. | 1. Filter the crude product through a plug of Celite® or silica before concentration.2. Optimize chromatography conditions (try different solvent systems or use a different stationary phase). |
References
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Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Denmark, S. E., & Regens, C. S. (2010). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Karatas, M. O., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Heterocyclic Halides with Boronic Acids at Room Temperature. Retrieved from [Link]
-
Leney, A. C., & van der Heijden, G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9094-9109. Retrieved from [Link]
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ResearchGate. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3781-3784. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2841-2853. Retrieved from [Link]
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols for Stille Coupling Reactions of 2-Bromo-4-(trifluoromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Stille cross-coupling of 2-bromo-4-(trifluoromethyl)oxazole. This reaction is a powerful method for the synthesis of 2-substituted-4-(trifluoromethyl)oxazole derivatives, a scaffold of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group. This document offers an in-depth look at the reaction mechanism, provides a robust, field-proven protocol, discusses key parameters for optimization, and presents troubleshooting and safety guidelines. The information herein is designed to enable researchers to confidently and effectively utilize this important transformation in their synthetic endeavors.
Introduction: The Strategic Value of 2-Substituted-4-(Trifluoromethyl)oxazoles
The 1,3-oxazole ring is a prevalent heterocycle in numerous biologically active natural products and pharmaceutical agents.[1] Its incorporation into molecular scaffolds can significantly influence pharmacological profiles. The addition of a trifluoromethyl (-CF₃) group at the 4-position introduces a potent electron-withdrawing element, which can enhance metabolic stability, modulate lipophilicity, and alter receptor binding affinity. Consequently, the 2-substituted-4-(trifluoromethyl)oxazole motif is a highly sought-after building block in modern drug discovery.
The Stille cross-coupling reaction provides a reliable and versatile strategy for forging carbon-carbon bonds at the 2-position of the oxazole ring.[1] Its high functional group tolerance and the stability of the organostannane reagents make it particularly suitable for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical research and development.
Reaction Principle and Mechanism
The Stille reaction is a palladium-catalyzed process that couples an organic halide (or pseudohalide) with an organostannane reagent.[1] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-withdrawing nature of the oxazole ring, further enhanced by the -CF₃ group, facilitates this step, making the C-Br bond more susceptible to cleavage. This forms a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the bromide on the palladium center. This is often the rate-determining step in the cycle. The choice of ligands on the palladium and the nature of the R group on the tin reagent can significantly influence the rate of this step.
-
Reductive Elimination: The two organic groups (the oxazole and the R group) on the palladium intermediate couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Stille coupling reaction.
Core Experimental Protocol
This section provides a generalized, robust protocol for the Stille coupling of this compound with a representative organostannane, such as tributyl(phenyl)stannane. This protocol is based on established methodologies for similar electron-deficient heterocyclic systems.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., P(2-furyl)₃, 8 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) (to achieve ~0.1 M concentration)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Schlenk line or glovebox
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound and the palladium catalyst (e.g., Pd(PPh₃)₄). If using a multi-component catalyst system, add the palladium source and the ligand.
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes to allow for dissolution and catalyst pre-formation.
-
Organostannane Addition: Add the organostannane reagent to the reaction mixture via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 90-110 °C). Vigorously stir the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-substituted-4-(trifluoromethyl)oxazole.
Caption: General experimental workflow for the Stille coupling.
Data Presentation: Recommended Reaction Conditions
While specific yields for this compound are not widely published, the following table summarizes recommended starting conditions for coupling with various classes of organostannanes, based on established principles for electron-deficient heterocycles. Optimization may be required for specific substrates.
| Organostannane Type | Coupling Partner Example | Recommended Catalyst System | Ligand (if applicable) | Solvent | Temp (°C) | Notes |
| Aryl | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5 mol%) | - | Toluene | 110 | A robust, general-purpose system. |
| Heteroaryl | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2 mol%) | P(2-furyl)₃ (8 mol%) | Dioxane | 100 | Furylphosphine ligands can be effective for heteroaromatic couplings and help suppress side reactions. |
| Vinyl | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5 mol%) | - | THF | 80 | Lower temperatures are often sufficient for reactive vinyl stannanes. |
| Alkyl | Tributyl(methyl)stannane | PdCl₂(PPh₃)₂ (5 mol%) | - | DMF | 100-120 | Alkyl couplings can be more challenging and may require more polar solvents and higher temperatures. |
Key Considerations and Optimization
Causality Behind Experimental Choices:
-
Catalyst Selection:
-
Pd(PPh₃)₄: This is a reliable, air-stable Pd(0) source that is often effective for a wide range of Stille couplings. It is a good first choice for initial screening.
-
Pd₂(dba)₃ or Pd(OAc)₂ + Ligand: Using a palladium source with a separate ligand allows for greater control and tuning of the catalyst's reactivity. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or specialized ligands like tri(2-furyl)phosphine can accelerate the reductive elimination step and stabilize the catalyst, often leading to higher yields.
-
-
Solvent Choice:
-
Toluene and Dioxane: These are common non-polar, aprotic solvents that are effective for many Stille reactions. They must be anhydrous and degassed, as oxygen can deactivate the Pd(0) catalyst and water can lead to proto-destannylation of the organotin reagent.
-
DMF or NMP: More polar aprotic solvents can sometimes accelerate the reaction, particularly for less reactive coupling partners. However, they can be more difficult to remove and may require higher purification effort.
-
-
Additives:
-
Copper(I) Iodide (CuI): In some cases, the addition of stoichiometric or catalytic amounts of CuI can accelerate the transmetalation step, which is often rate-limiting. This is particularly useful for less reactive organostannanes.
-
Cesium Fluoride (CsF): Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex. This increases the nucleophilicity of the organic group being transferred, thereby accelerating transmetalation.
-
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure a strictly inert atmosphere; use fresh catalyst or a robust ligand.2. Incrementally increase the temperature by 10-20 °C.3. Use freshly distilled/dried solvents and pure starting materials. |
| Significant Homocoupling of Organostannane | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere.2. Switch to a different ligand system, such as tri(2-furyl)phosphine, which is known to suppress this side reaction. |
| Proto-destannylation (Starting Material Reformation) | Presence of acidic protons or water. | Ensure all glassware is oven-dried and use anhydrous solvents. If the substrate has an acidic proton, a non-protic solvent is crucial. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation or complexation of tin salts. | Ensure vigorous stirring during the KF wash for at least 1-2 hours. A second KF wash may be necessary. For stubborn cases, chromatography on silica gel with hexanes/ethyl acetate gradients is usually effective. |
Safety Precautions
CRITICAL: Organotin compounds are highly toxic. They can be absorbed through the skin and are neurotoxic.
-
Handling: All manipulations involving organostannane reagents must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).
-
Waste Disposal: All tin-containing waste (liquid and solid) must be collected and disposed of as hazardous waste according to institutional guidelines. Do not pour organotin waste down the drain.
-
Palladium Catalysts: While less acutely toxic, palladium catalysts are heavy metals and should be handled with care. Avoid inhalation of fine powders.
References
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. PubMed. [Link]
-
Anderson, K. W., et al. (2010). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Heterocycles, 80(2), 1215–1226. [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Approach. Organic Letters, 3(25), 4173–4176. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Synthesis of 2, 4- and 2, 4, 5- Substituted Oxazoles via a Silver Triflate Mediated Cyclization. ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group. Royal Society of Chemistry. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health. [Link]
-
Stanway, S. J., & Procter, D. J. (2004). 4-Bromomethyl-2-chlorooxazole––a versatile oxazole cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. ElectronicsAndBooks. [Link]
-
Palladium-Catalyzed Stille Couplings of Aryl-, Vinyl-, and Alkyltrichlorostannanes in Aqueous Solution. ResearchGate. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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Application and Protocol for the Sonogashira Coupling of 2-Bromo-4-(trifluoromethyl)oxazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Alkynylated Oxazoles
The Sonogashira coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-co-catalyzed reaction has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials due to its functional group tolerance and generally mild reaction conditions.[3][4]
This application note provides a detailed guide to the Sonogashira coupling of 2-Bromo-4-(trifluoromethyl)oxazole, a substrate of significant interest in medicinal chemistry. The oxazole motif is a key pharmacophore in numerous bioactive molecules, while the trifluoromethyl group is a powerful modulator of physicochemical properties such as metabolic stability and lipophilicity. The resulting 2-alkynyl-4-(trifluoromethyl)oxazoles are therefore valuable building blocks for the synthesis of novel therapeutic agents.
The electron-deficient nature of the oxazole ring, further accentuated by the strongly electron-withdrawing trifluoromethyl group, presents a unique set of considerations for optimizing the Sonogashira coupling. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.
Mechanistic Considerations for this compound
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the this compound. The electron-withdrawing nature of the trifluoromethyl group and the oxazole ring is anticipated to facilitate this rate-determining step by lowering the electron density at the C-Br bond.[6][7] This is followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]
-
The Copper Cycle: In the presence of a base, typically an amine, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This species is crucial for the transmetalation step in the palladium cycle.[4][8]
The interplay of these two cycles is essential for an efficient reaction. A visual representation of this dual catalytic cycle is provided below.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol
This protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas line with bubbler
-
Syringes and needles for liquid transfer
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous solvent (e.g., THF, 5 mL per mmol of the bromo-oxazole) via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Finally, add the amine base (e.g., triethylamine, 3.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat as necessary (see Optimization Notes below). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-4-(trifluoromethyl)oxazole.
Optimization and Troubleshooting
The following table summarizes key reaction parameters and provides guidance for optimization.
| Parameter | Recommended Starting Condition | Optimization Notes & Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | For less reactive alkynes, consider more active catalysts like Pd(PPh₃)₄ or palladium sources with bulky, electron-rich phosphine ligands.[4][9] |
| Copper Co-catalyst | CuI (4 mol%) | Ensure the CuI is of high purity. In cases of significant alkyne homocoupling (Glaser coupling), a copper-free protocol may be explored.[1][10] |
| Ligand | PPh₃ (4 mol%) | Bulky and electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[6][9] |
| Base | Triethylamine (3 equiv) | Diisopropylamine can also be effective. Inorganic bases like K₂CO₃ or Cs₂CO₃ may be used in certain solvent systems.[11] |
| Solvent | THF, DMF | DMF is a more polar option that can aid in the solubility of reactants and catalysts. Degassing the solvent is crucial to prevent catalyst deactivation. |
| Temperature | Room Temperature to 60 °C | While aryl bromides often require heating, the electron-withdrawing nature of the substrate may allow for reaction at room temperature.[12] If the reaction is sluggish, gentle heating can be applied. |
Common Issues and Solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure anhydrous and anaerobic conditions. Use freshly purchased or properly stored catalysts and solvents.
-
Poor Substrate Reactivity: Increase the reaction temperature or screen different palladium catalysts and ligands.
-
-
Alkyne Homocoupling (Glaser Product):
-
This side reaction is promoted by the copper catalyst.[5] Minimize the amount of copper co-catalyst or switch to a copper-free protocol.
-
-
Starting Material Remains:
-
The reaction may not have gone to completion. Extend the reaction time or increase the temperature. Verify the quality of all reagents.
-
Logical Workflow for Optimization
A systematic approach is key to optimizing the Sonogashira coupling for this specific substrate. The following workflow is recommended:
Caption: A logical workflow for optimizing the Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound provides a powerful and versatile method for the synthesis of novel alkynylated heterocycles. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science. The protocol and guidelines presented herein serve as a comprehensive resource for the successful implementation of this important transformation.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Sonogashira coupling in natural product synthesis - ResearchGate. Available at: [Link]
-
A Practical Protocol for Three-Component, One-Pot, Stepwise Sonogashira–Heterocyclization–Heck Couplings | Semantic Scholar. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. Available at: [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes - ElectronicsAndBooks. Available at: [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]
-
Scheme Sonogashira cross‐coupling of aryl/hetero aryl halides with... - ResearchGate. Available at: [Link]
-
Sonogashira Coupling Reaction Mechanism - YouTube. Available at: [Link]
-
Sonogashira Coupling | NROChemistry. Available at: [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF - ResearchGate. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available at: [Link]
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. Available at: [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab - YouTube. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethyl)oxazole
Introduction: Navigating the Challenges of C-N Bond Formation with Electron-Deficient Heterocycles
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical and materials science industries, where the introduction of nitrogen-containing moieties is crucial for modulating the biological and physical properties of molecules.[1]
This guide focuses on a particularly challenging substrate: 2-Bromo-4-(trifluoromethyl)oxazole. The synthesis of 2-amino-4-(trifluoromethyl)oxazoles is of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. However, the inherent electronic properties of this substrate present a formidable challenge to the standard Buchwald-Hartwig protocol. The oxazole ring is an electron-deficient heterocycle, and the strongly electron-withdrawing trifluoromethyl group at the 4-position further deactivates the C-Br bond towards oxidative addition, a key step in the catalytic cycle. Furthermore, the nitrogen atom within the oxazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic nuances, provide a detailed and robust experimental protocol, and offer insights into troubleshooting common issues, all grounded in established scientific principles.
Mechanistic Considerations: Tailoring the Catalytic System for a Demanding Substrate
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0) species.[1][7] The key steps are:
-
Oxidative Addition: The aryl or heteroaryl halide adds to the Pd(0) complex to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.
For an electron-deficient and coordinating substrate like this compound, each of these steps requires careful consideration. The electron-poor nature of the oxazole ring makes the oxidative addition step sluggish. To overcome this, a highly active catalyst system is required. This is typically achieved through the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is more susceptible to oxidative addition.[1][8]
The choice of base is also critical. A strong, non-nucleophilic base is necessary to efficiently deprotonate the coordinated amine without competing in side reactions.[7][9] Sodium tert-butoxide is a commonly employed base that has proven effective in many challenging Buchwald-Hartwig aminations.[8]
The potential for the oxazole nitrogen to coordinate to the palladium center and inhibit catalysis is a significant hurdle. The use of sterically hindered ligands helps to mitigate this issue by creating a crowded environment around the metal center, disfavoring the binding of the heterocycle.[3][4][5][6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a starting point and may require optimization depending on the specific amine coupling partner. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation by oxygen.[9]
Materials:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst like tBuBrettPhos Pd G3)[10]
-
Ligand (e.g., tBuBrettPhos)[10]
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware
-
Silica gel for column chromatography
Reaction Parameters:
| Parameter | Recommended Value/Reagent | Rationale |
| Palladium Pre-catalyst | tBuBrettPhos Pd G3 | A highly active pre-catalyst with a bulky ligand suitable for challenging substrates.[10] |
| Ligand | tBuBrettPhos | A bulky, electron-rich biarylphosphine ligand that promotes oxidative addition and mitigates catalyst inhibition.[8] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base for efficient amine deprotonation.[8] |
| Solvent | Anhydrous Toluene | A common non-polar solvent for Buchwald-Hartwig reactions.[7] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome the activation barrier for oxidative addition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[9] |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%), the ligand (if not using a pre-catalyst, 2.4-6 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalytic species.
-
Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Guide
The successful execution of the Buchwald-Hartwig amination of this challenging substrate requires careful attention to detail. The following decision tree provides a systematic approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.
Common Issues and Solutions:
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and use anhydrous solvents and reagents. Oxygen can irreversibly oxidize the Pd(0) catalyst.
-
Insufficient Catalyst Activity: For this electron-deficient substrate, a highly active catalyst is paramount. Consider screening other bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) based catalyst systems, which have shown promise for challenging heterocycles.[3][4][5][6]
-
Inefficient Base: The pKa of the amine's conjugate acid will influence the choice of base. For less acidic amines, a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) might be necessary.[7]
-
-
Formation of Side Products:
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can compete with the desired amination. This is often a sign of catalyst decomposition or the presence of water. Running the reaction at a lower temperature or changing the ligand may mitigate this.
-
Homocoupling: Dimerization of the starting materials can sometimes be observed. Adjusting the catalyst-to-ligand ratio or changing the solvent may be beneficial.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich ligand, and the use of a strong base under strictly anhydrous and anaerobic conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize this important C-N bond-forming reaction, thereby enabling the synthesis of novel trifluoromethylated oxazole derivatives for applications in drug discovery and beyond.
References
-
Xiang, L., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available at: [Link]
-
Li, D. H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. ResearchGate. Available at: [Link]
-
Rutgers University (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. Available at: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Science, 360(6396), 1435-1439. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Xiang, L., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available at: [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Kinzel, T., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. Available at: [Link]
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palladium-catalyzed cross-coupling of 2-Bromo-4-(trifluoromethyl)oxazole
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(trifluoromethyl)oxazole
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for the . This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Significance of the 4-(Trifluoromethyl)oxazole Scaffold
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[1][2] The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformation.[2][3] When incorporated into a heterocyclic system like an oxazole, it creates a privileged scaffold with wide-ranging applications in drug discovery.[4] Oxazole rings are present in numerous biologically active compounds, and the ability to functionalize them precisely is of paramount importance.[4]
This guide focuses on this compound, a versatile building block for creating diverse molecular architectures. The C2-bromo position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Such transformations are among the most powerful tools in contemporary organic synthesis, allowing for the construction of complex molecules under mild and functional-group-tolerant conditions.[5] We will explore four key palladium-catalyzed reactions: the Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig amination reactions.
General Experimental Workflow
A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram outlines the typical sequence from reaction setup to product isolation. Key considerations include maintaining an inert atmosphere to protect the sensitive Pd(0) catalyst from oxygen and using anhydrous solvents to prevent unwanted side reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl-4-(trifluoromethyl)oxazoles
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6][7] Its popularity stems from the commercial availability of a vast array of boronic acids, their stability, and the generally mild reaction conditions.[8]
Principle and Mechanism
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the oxazole.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, releasing the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters
-
Catalyst: Pd(PPh₃)₄ is a classic choice. However, for challenging substrates, pre-catalysts like XPhosPdG2 are often more effective as they can prevent side reactions like debromination.[8]
-
Ligand: For preformed catalysts like Pd(PPh₃)₄, no extra ligand is needed. When using a source like Pd(OAc)₂ or Pd₂(dba)₃, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial. They facilitate oxidative addition and promote the final reductive elimination step.
-
Base: An inorganic base is required to activate the boronic acid. Aqueous Na₂CO₃ or K₂CO₃ are common, but Cs₂CO₃ or K₃PO₄ in organic solvents are often used for sensitive substrates.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water is typical when using carbonate bases. Anhydrous conditions are used with phosphate or fluoride bases.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Typical Conditions | Rationale / Notes |
| Substrate | This compound | Electrophilic partner. |
| Nucleophile | (Hetero)arylboronic acid (1.1-1.5 eq) | Commercially available and stable. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or XPhosPdG2 (1-3 mol%) | Pd(0) source. G2 precatalysts offer high activity.[8] |
| Base | K₂CO₃ (2-3 eq) or Cs₂CO₃ (2 eq) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (4:1) or Toluene | Choice depends on base and substrate solubility. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Time | 4-24 hours | Monitored by TLC or LC-MS. |
Protocol: Synthesis of 2-(4-methoxyphenyl)-4-(trifluoromethyl)oxazole
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Through a cannula, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-(trifluoromethyl)oxazoles
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)-C(sp) bond.[9][10] It is invaluable for creating rigid, linear structures found in organic materials, natural products, and pharmaceuticals.[11]
Principle and Mechanism
The classic Sonogashira reaction involves a dual catalytic system with palladium and a copper(I) co-catalyst.[12]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination to form the product.[9]
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex.[9]
Sources
- 1. N-Trifluoromethyl azoles: Recent additions to the medicinal chemist’s toolbox - American Chemical Society [acs.digitellinc.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Leveraging 2-Bromo-4-(trifluoromethyl)oxazole in Modern Drug Discovery
Abstract
This document provides a comprehensive technical guide for medicinal chemists, researchers, and drug development professionals on the strategic use of 2-Bromo-4-(trifluoromethyl)oxazole. This building block is of significant interest due to the synergistic combination of three key structural features: a versatile oxazole scaffold, a metabolically robust trifluoromethyl (CF₃) group, and a synthetically tractable bromine handle. We will explore the foundational principles that make this reagent a valuable tool and provide detailed, field-tested protocols for its application in palladium-catalyzed cross-coupling reactions, which are central to modern drug discovery programs.
Introduction: The Strategic Value of the Scaffold
The design of novel therapeutic agents hinges on the ability to modulate physicochemical and pharmacokinetic properties in a controlled manner. This compound is a "privileged" building block that offers a powerful solution to this challenge by combining three distinct, high-value motifs.
-
The Oxazole Core: The five-membered oxazole ring is a bioisostere for ester and amide functionalities and is a common feature in numerous biologically active natural products and FDA-approved drugs.[1][2][3] Its planar structure and ability to participate in hydrogen bonding and π-π stacking allow it to effectively interact with a wide array of enzymes and receptors.[4] This makes it a versatile scaffold for building molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[5][6] Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, can profoundly improve several key parameters.[5][7][8] These include:
-
Increased Metabolic Stability: The CF₃ group can block metabolic oxidation at or near its point of attachment, increasing the drug's half-life.[5][8]
-
Enhanced Lipophilicity: It increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and cellular uptake.[6]
-
Modulated pKa: The group's strong inductive effect can significantly alter the acidity or basicity of nearby functional groups, which can be tuned to optimize target binding.[9]
-
Improved Binding Affinity: The CF₃ group can engage in favorable interactions within a protein's binding pocket, potentially increasing potency.[8]
-
-
The Bromine Atom: The bromine at the 2-position serves as a versatile synthetic handle. Its reactivity is intermediate between that of chlorine and iodine, offering a good balance of stability and reactivity for a wide range of palladium-catalyzed cross-coupling reactions.[10] This allows for the precise and modular introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The combination of these three features in a single, compact molecule makes this compound an exceptionally powerful building block for generating novel chemical matter with desirable drug-like properties.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as an electrophilic partner in cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, allowing for the efficient construction of C-C, C-N, and C-S bonds. Below are detailed protocols for the most relevant transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[11][12] This reaction is ideal for coupling the oxazole core to various aryl and heteroaryl moieties.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization of the base, solvent, and catalyst may be required for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge with inert gas for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1–0.2 M with respect to the bromo-oxazole.
-
Reaction: Heat the mixture to 90–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4-(trifluoromethyl)oxazole product.
Causality & Insights:
-
Why a mixed solvent system? The aqueous portion is crucial for the transmetalation step, helping to activate the boronic acid.[11]
-
Why dppf or PPh₃ ligands? These phosphine ligands stabilize the palladium(0) active species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[13] For electron-deficient or sterically hindered partners, more specialized ligands may be required.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 100 | >90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 110 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 100 | 80-90 |
| Yields are estimates based on analogous reactions and serve as a guideline. Actual yields may vary.[13] |
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C(aryl)-N bonds is fundamental to medicinal chemistry, as the aniline and related motifs are present in a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[14][15][16][17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a primary or secondary amine. The choice of ligand and base is critical and often substrate-dependent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.3 equiv)
-
Palladium Pre-catalyst: RuPhos Pd G3 (2-4 mol%) or XPhos Pd G3 (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.3–1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst and base to a dry reaction vial. Add the this compound and the amine (if solid).
-
Inert Atmosphere: Seal the vial, remove from the glovebox, and place under an inert atmosphere.
-
Solvent/Amine Addition: Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe at this stage.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete within 1–8 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: The crude material can be purified by flash column chromatography on silica gel to yield the desired 2-amino-4-(trifluoromethyl)oxazole product.
Causality & Insights:
-
Why specialized catalysts/ligands? Buchwald-Hartwig aminations require bulky, electron-rich phosphine ligands (like RuPhos or XPhos) to promote the challenging reductive elimination step that forms the C-N bond.[16][17] The "G3" pre-catalysts are air-stable and reliably generate the active Pd(0) species.
-
Why a strong, non-nucleophilic base? A strong base like NaOtBu is required to deprotonate the amine (or the N-H-Pd complex), which is a key step in the catalytic cycle.[16] It must be non-nucleophilic to avoid competing side reactions with the aryl bromide.
Sonogashira and Stille Couplings: Introducing Further Diversity
While Suzuki and Buchwald-Hartwig reactions cover the most common transformations, Sonogashira (coupling with terminal alkynes) and Stille (coupling with organostannanes) reactions provide powerful, alternative strategies for C-C bond formation.
-
Sonogashira Coupling: This reaction introduces an alkynyl moiety, a versatile functional group that can participate in subsequent reactions (e.g., "click" chemistry, cyclizations) or act as a rigid linker in a final compound. The reaction is co-catalyzed by palladium and copper(I).[18][19][20]
-
Stille Coupling: This reaction is highly versatile and tolerates a wide range of functional groups.[21] Organotin reagents are stable but their toxicity requires careful handling.[22] This method is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.
General protocols for these reactions follow similar principles to the Suzuki coupling, involving an inert atmosphere, a palladium catalyst, and an appropriate additive (CuI and an amine base for Sonogashira; often no additive needed for Stille).[19][20][21]
Safety and Handling
Chemical Safety:
-
This compound: As an organobromine compound, it should be treated as a potential alkylating agent and irritant.[10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Palladium Catalysts: While not highly toxic, palladium catalysts should be handled with care to avoid inhalation of fine powders.
-
Bases and Reagents: Strong bases like NaOtBu are corrosive and moisture-sensitive. Organotin reagents used in Stille couplings are toxic and should be handled with extreme caution and appropriate containment measures.[22] Elemental bromine is highly corrosive and toxic.[23][24][25][26]
Reaction Safety:
-
All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and ensure reproducibility.
-
Pressure-rated vessels (e.g., microwave vials) should be used for reactions heated above the solvent's boiling point.
Conclusion
This compound is a high-potential building block for drug discovery. Its unique combination of a proven medicinal scaffold, a key pharmacophoric group (CF₃), and a versatile synthetic handle (Br) enables the rapid and efficient exploration of chemical space. The palladium-catalyzed coupling reactions detailed in these notes provide reliable and robust methods for its incorporation into diverse molecular architectures. By understanding the principles behind the protocols and adhering to safe laboratory practices, researchers can effectively leverage this reagent to accelerate the development of novel therapeutic candidates.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
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- Slideshare. (n.d.). Bromine handling and safety.
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- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
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- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
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- 23. LCSS: BROMINE [web.stanford.edu]
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Application Note & Protocols: Strategic Functionalization of the C2 Position of 4-(Trifluoromethyl)oxazole
Authored by: Gemini, Senior Application Scientist
Abstract: The 4-(trifluoromethyl)oxazole scaffold is a privileged motif in contemporary medicinal chemistry, imparting unique physicochemical properties such as metabolic stability and enhanced binding affinity. Functionalization of this core, particularly at the C2 position, is a critical strategy for generating novel molecular entities in drug discovery programs. This guide provides an in-depth analysis and detailed protocols for two primary methods for C2 functionalization: direct deprotonation via lithiation followed by electrophilic quench, and palladium-catalyzed direct C-H arylation. The causality behind experimental choices, self-validating protocols, and expert insights into optimization and troubleshooting are detailed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of C2 Functionalization
The oxazole ring is a cornerstone heterocycle in numerous biologically active compounds. The introduction of a trifluoromethyl (CF₃) group, particularly at the C4 position, significantly alters the electronic landscape of the ring. The potent electron-withdrawing nature of the CF₃ group enhances the acidity of the ring protons, with the C2-H being the most acidic and thus the most susceptible to deprotonation.[1] This intrinsic reactivity makes the C2 position a prime target for selective modification, allowing for the direct introduction of diverse chemical functionalities essential for structure-activity relationship (SAR) studies.
This document outlines two robust and complementary methodologies for achieving this transformation, providing chemists with a reliable toolkit for library synthesis and lead optimization.
Method 1: C2 Lithiation and Electrophilic Quench
This classical organometallic approach leverages the enhanced acidity of the C2 proton. A strong lithium base is used to selectively deprotonate the C2 position at low temperatures, generating a transient 2-lithiooxazole intermediate. This potent nucleophile can then be trapped with a wide array of electrophiles.
Mechanistic Principle & Rationale
The choice of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is critical. The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive lithiated intermediate, preventing ring-opening or undesired side reactions.[2][3] The electron-withdrawing CF₃ group at C4 inductively acidifies the C2 proton, making the deprotonation step rapid and highly regioselective over the C5 position. The subsequent addition of an electrophile results in the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the C2 position.
Visualized Experimental Workflow
Caption: Workflow for C2 Lithiation and Electrophilic Quench.
Detailed Laboratory Protocol
Materials:
-
4-(trifluoromethyl)oxazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes, e.g., 2.5 M)
-
Electrophile (e.g., benzaldehyde, iodomethane, dry ice)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard workup and purification reagents (solvents, brine, MgSO₄, silica gel)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet, add 4-(trifluoromethyl)oxazole (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi (1.1 eq) dropwise via syringe over 5 minutes. The solution may change color.
-
Expert Insight: A slight excess of base ensures complete deprotonation. Slow addition is crucial to control the exotherm and prevent localized degradation.
-
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise. For solid electrophiles like dry ice (for carboxylation), the reaction mixture should be transferred via cannula onto the crushed solid.
-
Warming: After stirring for 1-3 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-4-(trifluoromethyl)oxazole.
Substrate Scope and Expected Outcomes
| Electrophile | Product Functional Group | Typical Yield Range | Notes |
| Aldehydes (e.g., PhCHO) | Secondary Alcohol | 65-85% | A versatile method for creating complex side chains. |
| Ketones (e.g., Acetone) | Tertiary Alcohol | 60-80% | Effective for generating sterically hindered products. |
| Alkyl Halides (e.g., CH₃I) | Alkyl | 50-75% | Best with reactive halides (iodides, bromides). |
| Carbon Dioxide (CO₂) | Carboxylic Acid | 70-90% | Requires cannula transfer onto crushed dry ice. |
| N,N-Dimethylformamide (DMF) | Aldehyde | 55-70% | Provides a key handle for further derivatization. |
Method 2: Palladium-Catalyzed Direct C-H Arylation
Direct C-H activation is a powerful, atom-economical method for forging C-C bonds, avoiding the need for pre-functionalized organometallic reagents.[4][5] For oxazoles, palladium catalysis can be tuned to achieve high regioselectivity.[6][7] The C2 position is a favorable site for arylation, particularly under specific solvent and ligand conditions.
Mechanistic Principle & Rationale
This transformation typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[6] The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then coordinates to the oxazole. A base-assisted C-H bond cleavage at the C2 position forms a palladacycle intermediate. Finally, reductive elimination yields the 2-arylated oxazole product and regenerates the active Pd(0) catalyst.
The choice of ligand and solvent is paramount for controlling regioselectivity. Bulky, electron-rich phosphine ligands often promote the desired reactivity. Nonpolar solvents like toluene or dioxane tend to favor arylation at the C2 position of oxazoles.[6][7]
Visualized Catalytic Cycle
Caption: Palladium-Catalyzed Direct C-H Arylation Cycle.
Detailed Laboratory Protocol
Materials:
-
4-(trifluoromethyl)oxazole
-
Aryl bromide or iodide (Ar-X)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(PPh₃)₄[5]
-
Phosphine Ligand (e.g., triphenylphosphine (PPh₃), or a bulky ligand like JohnPhos)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or pivalic acid (PivOH) as an additive)[7]
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
Setup: To an oven-dried Schlenk tube or reaction vial, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the aryl halide (1.0 eq) and 4-(trifluoromethyl)oxazole (1.5-2.0 eq).
-
Expert Insight: Using an excess of the oxazole coupling partner can improve yields by favoring the desired C-H activation over homocoupling of the aryl halide.
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe. The reaction mixture should be thoroughly degassed via several cycles of vacuum/backfill with an inert gas.
-
Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.
-
Cooling & Filtration: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Workup: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 2-aryl-4-(trifluoromethyl)oxazole.
Reaction Scope and Optimization
| Variable | Recommended Conditions | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is often cheaper and forms the active Pd(0) in situ.[5] |
| Ligand | PPh₃, P(t-Bu)₃, JohnPhos, SPhos | Bulky, electron-rich ligands often accelerate reductive elimination and improve catalytic turnover. The optimal ligand may need to be screened.[6][7] |
| Base | K₂CO₃, Cs₂CO₃, KOAc | The base is crucial for the C-H activation step. Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Solvent | Dioxane, Toluene, DMF | Nonpolar solvents generally favor C2 arylation.[6] Polar aprotic solvents like DMF may alter selectivity. |
| Aryl Halide | Iodides > Bromides > Chlorides | Reactivity follows this trend. More catalyst loading or more forcing conditions may be needed for aryl chlorides. |
Conclusion
The functionalization of the C2 position of 4-(trifluoromethyl)oxazole is a highly achievable and valuable transformation for synthetic and medicinal chemists. The classic lithiation-electrophile quench protocol offers a broad scope for introducing a variety of functional groups through nucleophilic attack. Complementing this, palladium-catalyzed direct C-H arylation provides an elegant and atom-economical route to biaryl structures. The choice between these methods will depend on the desired final product and the available starting materials. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently generate diverse libraries of novel 4-(trifluoromethyl)oxazole derivatives for downstream applications.
References
-
Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications (RSC Publishing). Available at: [Link]
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Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. Available at: [Link]
-
PdII -Catalyzed Regio- and Enantioselective Oxidative C-H/C-H Cross-Coupling Reaction between Ferrocenes and Azoles. PubMed. Available at: [Link]
-
Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives. ACS Publications. Available at: [Link]
-
Trifluoromethylated heterocycles. PubMed. Available at: [Link]
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Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. ACS Publications. Available at: [Link]
-
Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]
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Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal. Available at: [Link]
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Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. NIH. Available at: [Link]
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2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. Available at: [Link]
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A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ResearchGate. Available at: [Link]
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Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. PMC - NIH. Available at: [Link]
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C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Organic Chemistry Portal. Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
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Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Semantic Scholar. Available at: [Link]
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Synthesis of 2-Aryl-4-(Trifluoromethyl)oxazoles: A Detailed Guide for Researchers
Introduction: The Significance of Trifluoromethylated Oxazoles
The oxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic incorporation of a trifluoromethyl (CF₃) group into the oxazole scaffold can dramatically enhance a molecule's pharmacological profile. The high electronegativity and lipophilicity of the CF₃ group can improve metabolic stability, receptor binding affinity, and cellular membrane permeability. Consequently, 2-aryl-4-(trifluoromethyl)oxazoles are highly sought-after building blocks in drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious agents.[1][2] This guide provides an in-depth exploration of the synthetic methodologies to access this valuable class of compounds, with a focus on practical, step-by-step protocols and the underlying chemical principles.
Strategic Approaches to the Synthesis of 2-Aryl-4-(Trifluoromethyl)oxazoles
The synthesis of 2-aryl-4-(trifluoromethyl)oxazoles can be approached through several strategic disconnections. The most prevalent and effective methods involve the construction of the oxazole ring from acyclic precursors, where the trifluoromethyl group is introduced either at the beginning of the synthetic sequence or during the cyclization step. This guide will focus on two primary and robust strategies:
-
The Robinson-Gabriel Cyclodehydration Approach: A classic and versatile method for oxazole synthesis, the Robinson-Gabriel reaction involves the cyclization of α-acylamino ketones.[3][4][5] For the synthesis of 4-(trifluoromethyl)oxazoles, this requires a precursor bearing a trifluoromethyl group adjacent to the ketone.
-
Synthesis from α-Diazoketones and Trifluoroacetic Anhydride: This method leverages the reactivity of α-diazoketones with an activated trifluoroacetylating agent to form a key intermediate that subsequently cyclizes to the desired oxazole.
Below, we delve into the detailed application notes and protocols for these synthetic routes.
Method 1: Modified Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful tool for the formation of oxazoles. In this modified approach for 2-aryl-4-(trifluoromethyl)oxazoles, the key is the synthesis of the α-acylamino trifluoromethyl ketone precursor. This can be achieved through the acylation of an α-amino trifluoromethyl ketone.
Workflow Diagram
Caption: Workflow for the Modified Robinson-Gabriel Synthesis.
Detailed Protocol: Synthesis of 2-Phenyl-4-(trifluoromethyl)oxazole
Part A: Synthesis of the α-Acylamino Trifluoromethyl Ketone Precursor
-
Starting Material: Begin with a commercially available or synthesized α-amino trifluoromethyl ketone hydrochloride.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the α-amino trifluoromethyl ketone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 10 minutes.
-
Acylation: In a separate flask, prepare a solution of benzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure α-benzoylamino trifluoromethyl ketone.
Part B: Cyclodehydration to Form the Oxazole
-
Reagent: Trifluoroacetic anhydride (TFAA) is a highly effective cyclodehydrating agent for this transformation.[6][7]
-
Reaction Setup: Dissolve the α-benzoylamino trifluoromethyl ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask.
-
Cyclization: Add trifluoroacetic anhydride (2.0 eq) to the solution at room temperature. Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the formation of the oxazole by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the 2-phenyl-4-(trifluoromethyl)oxazole.
| Parameter | Value |
| Typical Scale | 1-5 mmol |
| Overall Yield | 60-80% |
| Purity | >95% after chromatography |
Method 2: Synthesis via α-Diazoketones and Trifluoroacetic Anhydride
This approach provides a convergent route to 2-aryl-4-(trifluoromethyl)oxazoles. It involves the reaction of a readily accessible aryl α-diazoketone with trifluoroacetic anhydride, which acts as the source of the trifluoromethyl-containing fragment and promotes the cyclization.
Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 2-aryl-4-(trifluoromethyl)oxazoles from α-diazoketones.
Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-(trifluoromethyl)oxazole
-
Preparation of the α-Diazoketone: The starting aryl α-diazoketone can be synthesized from the corresponding aryl acid chloride and diazomethane or via a diazo-transfer reaction with the corresponding ketone.[8]
-
Reaction Setup: To a solution of the 2-diazo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in anhydrous DCE (0.1 M) in a flame-dried flask, add trifluoroacetic anhydride (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Reaction Conditions: Allow the mixture to warm to room temperature and then heat to 60 °C for 3-5 hours. The reaction often proceeds with the evolution of nitrogen gas.
-
Monitoring: Follow the disappearance of the diazoketone (a characteristic yellow color) and the formation of the product by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred, cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenyl)-4-(trifluoromethyl)oxazole.
| Parameter | Value |
| Substrate Scope | Tolerates various electron-donating and moderately electron-withdrawing groups on the aryl ring. |
| Typical Yield | 55-75% |
| Key Advantage | Convergent synthesis from readily available starting materials. |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. Key checkpoints include:
-
Spectroscopic Analysis: The successful synthesis of the intermediate α-acylamino trifluoromethyl ketone and the final 2-aryl-4-(trifluoromethyl)oxazole product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic chemical shifts of the trifluoromethyl group in ¹⁹F NMR provide a clear diagnostic tool.
-
Chromatographic Purity: The purity of the final compound should be assessed by HPLC or GC analysis.
-
Consistency of Yields: Reproducible yields across multiple runs, starting with high-purity reagents and under consistent reaction conditions, will validate the robustness of the protocol.
Conclusion
The synthesis of 2-aryl-4-(trifluoromethyl)oxazoles is an important endeavor for the advancement of medicinal chemistry and drug discovery. The modified Robinson-Gabriel synthesis and the α-diazoketone-based approach represent reliable and versatile strategies to access these valuable compounds. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize a diverse range of 2-aryl-4-(trifluoromethyl)oxazole derivatives for their specific applications. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the aryl ring.
References
-
Karuppusamy, V., & Ilangovan, A. (2020). BF3·OEt2-TFAA Mediated Tetra-Functionalization of Amino Acids - Synthesis of Di- and Tri-Substituted 2-Trifluoromethyl Oxazoles in One Pot. Organic Letters, 22(18), 7147–7151. [Link]
-
Pulici, M., Quartieri, F., & Felder, E. R. (2002). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Combinatorial Science, 4(5), 443–446. [Link]
-
Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]
-
Motornov, V., & Beier, P. (2022). Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Fluorinated Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. Organic Letters, 24(10), 1965–1970. [Link]
-
Bredereck, H., Gompper, R., & Geiger, B. (1960). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Chemische Berichte, 93(6), 1402-1406. [Link]
-
Faialaga, N. H., & Danheiser, R. L. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234-250. [Link]
-
Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3295-3331. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2378–2380. [Link]
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Lin, B., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. [Link]
-
Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling with Bromo-Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Oxazole Scaffolds and the Power of Suzuki-Miyaura Cross-Coupling
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a testament to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2][3] This application note provides a detailed protocol and expert insights for the successful Suzuki-Miyaura coupling of bromo-oxazoles, a key transformation for the synthesis of complex molecules.
The palladium-catalyzed coupling of a bromo-oxazole with an organoboron reagent offers a direct and efficient route to introduce aryl, heteroaryl, or alkyl substituents onto the oxazole core.[1] However, the inherent electronic nature of the oxazole ring and the position of the bromine atom can present unique challenges. This guide is designed to navigate these subtleties, providing a robust starting protocol, troubleshooting advice, and a deeper understanding of the reaction mechanism to empower researchers to achieve high-yielding and reproducible results.
Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-oxazole, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][2][4]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.[1][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromo-oxazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.). [1]2. Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step to prevent catalyst deactivation. [1][6]3. Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (if required, 2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [1]7. Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]9. Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product. [1]
Field-Proven Insights & Troubleshooting
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations for troubleshooting difficult Suzuki couplings involving bromo-oxazoles.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Unreactive substrate | - Use a fresh, high-quality catalyst. Consider a more active pre-catalyst.- Ensure rigorous degassing of solvents and a continuous inert atmosphere.- Choose a solvent that dissolves all components at the reaction temperature.- Increase the temperature, use a stronger base, or switch to a more electron-rich ligand to facilitate oxidative addition. [6] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) pre-catalyst reduction issues | - Improve degassing procedures and maintain a strict inert atmosphere.<[2][6]br>- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. |
| Protodeborylation of Boronic Acid | - Presence of water- Unstable boronic acid | - Use anhydrous conditions if possible. If water is necessary, minimize the amount.- Consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. [2] |
| Dehalogenation of Bromo-oxazole | - Presence of a hydrogen source- Side reaction of the catalyst | - Ensure all reagents and solvents are dry.- Screen different bases and ligands. Sometimes a milder base can suppress this side reaction. [7] |
| Sterically Hindered Substrates | - Slow transmetalation or reductive elimination | - Use bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos).- Employ a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature. [6] |
Conclusion: A Versatile Tool for Molecular Innovation
The Suzuki-Miyaura cross-coupling of bromo-oxazoles is a powerful and highly adaptable method for the synthesis of a diverse range of functionalized oxazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can overcome common challenges and efficiently construct complex molecular architectures. The protocols and insights provided in this application note serve as a comprehensive guide to successfully implementing this important transformation in a research and development setting.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
El-Faham, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8753-8761. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 35(10), 941-965.
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(13), 2823-2825. Retrieved from [Link]
-
Sha, W., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 63(48), 11993-12003. Retrieved from [Link]
- Barder, T. E., et al. (2005). A highly active and efficient catalyst system for the Suzuki−Miyaura cross-coupling reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 127(13), 4685-4696.
-
Walker, S. D., et al. (2004). A general and efficient catalyst system for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. Retrieved from [Link]
-
Cernak, T., et al. (2016). The Suzuki–Miyaura cross-coupling reaction of halogenated aminopyrazoles: Method development, scope, and mechanism of dehalogenation side reaction. The Journal of Organic Chemistry, 82(1), 157-169. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Suzuki reaction. Retrieved from [Link]
Sources
Application Notes and Protocols: Catalyst Selection for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(trifluoromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of a Privileged Scaffold
The 2-substituted-4-(trifluoromethyl)oxazole motif is a cornerstone in modern medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug candidates and functional materials. However, the very features that make this scaffold attractive also present a significant synthetic challenge. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the C2-position of the oxazole ring, making the C-Br bond at this position exceptionally resistant to the oxidative addition step that initiates most palladium-catalyzed cross-coupling reactions.
Furthermore, the oxazole nitrogen can act as a potential ligand, coordinating to the palladium center and leading to catalyst inhibition or decomposition. Overcoming these hurdles requires a departure from "standard" cross-coupling conditions and the adoption of state-of-the-art catalyst systems specifically designed for challenging, electron-deficient heteroaryl halides.
This guide provides a detailed analysis and field-proven protocols for three critical transformations of 2-Bromo-4-(trifluoromethyl)oxazole: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The methodologies presented are grounded in the principles of modern organometallic chemistry, emphasizing the rationale behind the selection of next-generation palladium catalysts and ligands to achieve high efficiency and reproducibility.
Core Directive: Rational Catalyst Selection for an Electron-Deficient System
For an electron-deficient substrate like this compound, the rate-limiting step in the catalytic cycle is often the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. To overcome this high activation barrier, the catalyst system must be exceptionally reactive. This is achieved through the synergistic combination of a palladium precatalyst and a specialized ligand.
-
Palladium Precatalysts (G2, G3, G4): Second, third, and fourth-generation Buchwald precatalysts are air- and moisture-stable Pd(II) complexes that provide reliable and rapid generation of the active, monoligated Pd(0) species in solution.[1][2] This ensures a consistent concentration of the active catalyst, leading to more reproducible results, lower catalyst loadings, and shorter reaction times compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Bulky, Electron-Rich Biarylphosphine Ligands: Ligands such as XPhos , SPhos , RuPhos , and BrettPhos are critical for coupling challenging substrates.[3][4]
-
Electron-Rich Nature: Increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the electron-poor C-Br bond.
-
Steric Bulk: Promotes the formation of the highly reactive 12-electron monoligated Pd(0) species and accelerates the final reductive elimination step, releasing the product and regenerating the catalyst.
-
Section 1: Suzuki-Miyaura C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a premier method for forging C-C bonds. For the arylation of this compound, a highly active catalyst is paramount to ensure efficient oxidative addition and transmetalation.
Catalyst System Rationale
The combination of a third-generation (G3) Buchwald precatalyst with a bulky biarylphosphine ligand like XPhos or SPhos is the recommended starting point. The XPhos Pd G3 precatalyst, for instance, has demonstrated exceptional activity for the coupling of electron-deficient heteroaryl halides with a broad range of boronic acids.[5][6] The use of an aqueous inorganic base like K₂CO₃ or K₃PO₄ is standard, and a solvent system such as 1,4-dioxane/water facilitates the dissolution of both organic and inorganic reagents. Microwave irradiation can significantly accelerate these couplings, often reducing reaction times from hours to minutes.[7][8]
Data Presentation: Suzuki Coupling of Analogous Heterocycles
While specific data for this compound is not prevalent, the conditions below for structurally similar, electron-deficient trifluoromethyl-substituted heteroaryl bromides provide a validated starting point for optimization.
| Entry | Substrate | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (min) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(CF₃)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 135 / 40 (MW) | 85 | [7] |
| 2 | 5-Bromo-2-chloropyridine | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 / 16h | 88 | [2] |
| 3 | 2-(4-Bromophenyl)-1,3,4-oxadiazole | dppf-Pd Precatalyst (3) | TMSOK (1.5) | Dioxane | 100 / 1h | >99 | [9] |
| 4 | 4,8-Dibromo-2-(CF₃)quinoline | Pd(PPh₃)₄ (2.5) | Cs₂CO₃ (3) | Dioxane | 100 / 16h | >95 | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3 , 1–3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1–0.2 M with respect to the starting bromide.
-
Reaction: Place the vessel in a preheated oil bath or microwave reactor and heat to 80–120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-aryl-4-(trifluoromethyl)oxazole product.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Sonogashira C(sp²)-C(sp) Bond Formation
The Sonogashira reaction provides a direct route to alkynylated heterocycles, which are versatile intermediates for further functionalization or as components in conjugated materials. The coupling of this compound requires conditions that can overcome its inherent low reactivity.
Catalyst System Rationale
While the classic Sonogashira protocol uses a palladium catalyst with a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which simplifies purification.[11][12] For challenging substrates, a copper-free approach using a highly active palladium catalyst is recommended.[13] A system comprising a palladium source like PdCl₂(CH₃CN)₂ and a bulky, electron-rich ligand such as sXPhos or P(t-Bu)₃ is effective.[14][15] An amine base like Et₃N or an inorganic base like Cs₂CO₃ can be used, with the choice often depending on the specific alkyne and solvent.
Data Presentation: Sonogashira Coupling of Analogous Heterocycles
The following examples demonstrate successful Sonogashira couplings on related electron-deficient or sterically hindered bromo-heterocycles, providing a strong basis for protocol development.
| Entry | Substrate | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 4,8-Dibromo-2-(CF₃)quinoline | Pd(PPh₃)₄ (2.5) / CuI (5) | Et₃N (3) | Dioxane | 100 / 16 | >95 | [10] |
| 2 | Brominated Peptide (Aryl Bromide) | PdCl₂(CH₃CN)₂ (15) / sXPhos (18) | Cs₂CO₃ (6.2) | MeCN/H₂O | 65 / 2 | ~80 | [14] |
| 3 | 6-Bromo-3-fluoro-2-pyridinecarbonitrile | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N (solvent) | THF/Et₃N | RT / 16 | 93 | [8] |
| 4 | 3-Trifluoromethyl-4-iodoisoxazole | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | Et₃N (2) | THF | RT / 1 | 80 | [16] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point and may require optimization for specific alkynes.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., PdCl₂(CH₃CN)₂ , 2–5 mol%), the phosphine ligand (e.g., sXPhos , 2.4–6 mol%), and the base (e.g., Cs₂CO₃ , 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv), followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane or MeCN, to 0.1–0.2 M). Finally, add the terminal alkyne (1.2–1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 60–80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the 2-alkynyl-4-(trifluoromethyl)oxazole product.
Visualization: Copper-Free Sonogashira Catalytic Cycle
Caption: Catalytic cycle for the copper-free Sonogashira reaction.
Section 3: Buchwald-Hartwig C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[17][18] The coupling of an electron-deficient heterocycle like this compound with amines requires a highly active catalyst to facilitate both the oxidative addition and the challenging C-N reductive elimination steps.
Catalyst System Rationale
Third and fourth-generation Buchwald precatalysts are ideal for this transformation. BrettPhos Pd G3 is an excellent choice, as the BrettPhos ligand has been specifically designed to facilitate the amination of challenging substrates, including the selective monoarylation of primary amines.[1][4] The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate Pd-amine complex.[19] Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard.
Data Presentation: Buchwald-Hartwig Amination of Analogous Heterocycles
The conditions outlined below for other bromo-heterocycles serve as an excellent template for developing a protocol for this compound.
| Entry | Substrate | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-imidazole | Aniline | P4 / L4 (1) | LHMDS (2.2) | THF | rt / 12 | 87 | [19] |
| 2 | 2-Bromo-13α-estrone ether | Aniline | Pd(OAc)₂ (5) / XPhos (10) | KOt-Bu (1.4) | Toluene | 120 / 0.5 (MW) | 94 | [18] |
| 3 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 / 16 | 98 | [20] |
| 4 | 2-Bromo-1H-imidazole | n-Butylamine | P4 / L4 (2) | LHMDS (2.2) | THF | 80 / 12 | 72 | [19] |
P4/L4 refers to a specific Pd precatalyst/ligand combination used in the cited study, analogous to modern Buchwald systems.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for specific amines.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3 , 1–3 mol%) and the base (e.g., NaOt-Bu , 1.5 equiv) to an oven-dried Schlenk tube or vial.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to 0.1–0.2 M). Add this compound (1.0 equiv) followed by the amine (1.2 equiv).
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox, and connect it to an argon or nitrogen line.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel to afford the desired 2-amino-4-(trifluoromethyl)oxazole product.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538–2545. [Link]
-
Biscoe, M. R., et al. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Fors, B. P., et al. (2012). An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. Organic Syntheses, 89, 326. [Link]
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Zhang, X., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry, 17(12), 3184-3193. [Link]
-
Nassar, E., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7494-7527. [Link]
-
K. M. Davis, et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 13(7), 1794-1799. [Link]
-
Bruno, N. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3936–3940. [Link]
-
Sikk, L., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Journal of Molecular Modeling, 19(5), 2021-2029. [Link]
-
Nassar, E., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7494-7527. [Link]
-
Lindh, J., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 195, 109695. [Link]
-
Bakr, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2394-2405. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Cherif, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one... Beilstein Journal of Organic Chemistry, 17, 240-251. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559. [Link]
-
Kelly, T. A., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Nolan, S. P., et al. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 52(23), 6099-6103. [Link]
-
G. A. Molander, et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(35), 14337-14344. [Link]
-
Langer, P., et al. (2013). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 9, 2195-2201. [Link]
Sources
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- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Bromo-4-(trifluoromethyl)oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(trifluoromethyl)oxazole. This electron-deficient heterocyclic halide presents unique challenges, and this resource offers troubleshooting strategies and frequently asked questions to help you navigate and optimize your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of this compound, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Low to No Product Yield
A low or non-existent yield is one of the most common issues in Suzuki coupling reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q: My reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A: Low yields can stem from several factors, often related to the stability of reagents, catalyst activity, or suboptimal reaction conditions. Here’s a prioritized checklist:
-
Assess Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[1][2]
-
This compound Purity: Ensure the purity of your starting halide. Impurities can interfere with the catalytic cycle.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[1][4] Ensure your base is of high purity and appropriately handled to avoid moisture contamination.
-
-
Verify Catalyst and Ligand Activity:
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[5] Inefficient reduction can lead to a sluggish reaction.
-
Ligand Oxidation: Phosphine ligands are prone to oxidation, which can inhibit their ability to coordinate with the palladium center.[1]
-
Recommendation: Use fresh catalysts and ligands stored under an inert atmosphere. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or more robust pre-catalysts like palladacycles.[6]
-
-
-
Ensure an Inert Atmosphere:
-
Oxygen Exclusion: The Suzuki-Miyaura coupling is highly sensitive to oxygen.[4]
-
Recommendation: Thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Problem 2: Significant Side Product Formation
The formation of side products not only reduces the yield of the desired product but also complicates purification.
Q: I am observing significant amounts of side products, primarily the debrominated starting material and homocoupled boronic acid. How can I minimize these?
A: Debromination and homocoupling are common side reactions in Suzuki couplings.[5] Addressing them requires careful optimization of the reaction conditions.
-
Minimizing Debromination (Protodehalogenation):
-
The 4-(trifluoromethyl) group makes the oxazole ring electron-deficient, which can facilitate the oxidative addition step but may also increase susceptibility to side reactions.
-
Choice of Base: Stronger bases can sometimes promote the formation of palladium hydride species, which can lead to the reductive cleavage of the C-Br bond.[7]
-
Catalyst and Ligand Selection: The ligand plays a crucial role in promoting the desired cross-coupling pathway over debromination.
-
Recommendation: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or tBu₃P. These ligands can stabilize the palladium center and accelerate the reductive elimination step. N-heterocyclic carbene (NHC) ligands, often used with PEPPSI-type pre-catalysts, are also known to be effective in suppressing debromination in challenging couplings.[7][9]
-
-
-
Reducing Homocoupling of the Boronic Acid:
-
Homocoupling occurs when two molecules of the boronic acid react with each other, often promoted by the presence of Pd(II) species and oxygen.[5]
-
Inert Atmosphere: As mentioned previously, rigorously excluding oxygen is the most effective way to minimize homocoupling.[1][5]
-
Controlled Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.
-
Problem 3: Reaction Stalls or is Sluggish
A reaction that fails to go to completion can be frustrating. Several factors can contribute to a sluggish reaction.
Q: My reaction starts but seems to stall before all the starting material is consumed. What could be the cause and how can I improve the reaction rate?
A: A stalling reaction often points to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst Deactivation:
-
The catalyst can deactivate over the course of the reaction due to thermal instability, oxidation, or the formation of inactive palladium black.
-
Recommendation:
-
Ligand Choice: Use a robust ligand that can stabilize the palladium catalyst throughout the reaction. Buchwald's biarylphosphine ligands are excellent choices for this purpose.[6][10]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reaction speed and catalyst stability. Microwave irradiation can sometimes be beneficial, as it allows for rapid heating to a precise temperature, potentially reducing overall reaction time and minimizing thermal decomposition.[2][11]
-
-
-
Suboptimal Reaction Conditions:
-
Solvent Effects: The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water is commonly used.[5] The water is necessary to help dissolve the inorganic base. The ratio of organic solvent to water should be optimized. For particularly challenging couplings, anhydrous conditions with a soluble base might be beneficial.[12]
-
-
Base Strength: The base is required to activate the boronic acid for transmetalation.[13] If the base is not strong enough or is not sufficiently soluble, the reaction can be slow.
-
Recommendation: Screen a variety of bases, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8] K₃PO₄ is a stronger base and can be effective for less reactive substrates.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?
A1: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound) to form a Pd(II) complex.[14]
-
Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, replacing the halide.[14]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]
Q2: Why is the choice of ligand so important for the Suzuki coupling of this compound?
A2: The ligand plays a multifaceted role in the catalytic cycle. For an electron-deficient substrate like this compound, a suitable ligand is critical for:
-
Stabilizing the Pd(0) catalyst: This prevents the formation of inactive palladium black.
-
Promoting Oxidative Addition: Electron-rich ligands can increase the electron density on the palladium center, facilitating its insertion into the C-Br bond.
-
Accelerating Reductive Elimination: Bulky ligands can promote the final product-forming step.
-
Suppressing Side Reactions: As discussed in the troubleshooting guide, the right ligand can help to minimize debromination.[7]
Q3: Can I use 2-Chloro-4-(trifluoromethyl)oxazole instead of the bromo derivative?
A3: While possible, using the chloro derivative is generally more challenging. The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step more difficult.[5] Couplings with aryl chlorides typically require more specialized and highly active catalyst systems, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, and may necessitate higher reaction temperatures.[1][3]
Q4: Are there alternatives to boronic acids for this reaction?
A4: Yes, several other organoboron reagents can be used in Suzuki-Miyaura couplings. Potassium trifluoroborate salts and boronate esters (such as pinacol or MIDA esters) are common alternatives.[3][13] These reagents are often more stable than the corresponding boronic acids, making them easier to handle and store, and can help to mitigate issues like protodeboronation.[1][3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ | Catalyst choice can significantly impact reaction efficiency. |
| Ligand | SPhos, XPhos, PPh₃, dppf | Ligand selection is crucial for catalyst stability and reactivity, especially with an electron-deficient substrate. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can affect the reaction rate and yield. K₃PO₄ is often effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A ratio of 4:1 to 10:1 (organic:water) is a good starting point. |
| Temperature | 80-110 °C | Higher temperatures may be required, but monitor for catalyst decomposition. |
| Boron Reagent | Boronic Acid, Pinacol Ester, K-trifluoroborate | Esters and trifluoroborates offer greater stability. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the selected base (2.0–3.0 eq.).
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (argon or nitrogen). Evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[1]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.
-
Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.
-
Add the palladium catalyst (1-5 mol%) and, if separate, the ligand (2-10 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki‐Miyaura coupling reactions of heteroaryl halides with potassium phenyltrifluoroboratea. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Reaction of the First Oxazol-4-ylboronates: Useful Reagents for the Preparation of Oxazole-Containing Biaryl Compounds. Retrieved from [Link]
-
ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
National Institutes of Health. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro. Retrieved from [Link]
-
Boronina, T. N., & Tsvetkov, A. V. (2025, October 19). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Retrieved from [Link]
-
National Institutes of Health. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
University of Manchester. (2006, June 8). Suzuki coupling of oxazoles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
troubleshooting failed Stille coupling with 2-Bromo-4-(trifluoromethyl)oxazole
<Technical Support Center: Stille Coupling with 2-Bromo-4-(trifluoromethyl)oxazole >
Welcome to the technical support guide for troubleshooting Stille coupling reactions involving this compound. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The electron-deficient nature of the oxazole ring, exacerbated by the powerful electron-withdrawing trifluoromethyl group, presents unique hurdles that require careful optimization. This guide provides in-depth, experience-based solutions to common problems in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Stille coupling reaction with this compound is not proceeding, or the conversion is very low. What are the most likely causes?
A1: Failure of a Stille coupling reaction with this substrate often points to issues with the catalytic cycle, specifically the initial oxidative addition step, which can be sluggish with electron-deficient aryl bromides.[1][2][3] Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) might be inefficient under your current conditions.
-
Reaction Temperature: Electron-deficient bromides often require higher thermal energy to undergo oxidative addition.[3]
-
Solution: If your initial attempts were at a low temperature (e.g., 80°C), incrementally increase the temperature by 10-20°C. Monitor the reaction closely for any signs of decomposition.[5]
-
-
Reagent and Solvent Purity: Trace impurities, especially water or oxygen, can deactivate the catalyst and interfere with the reaction. Organotin reagents, while generally stable, can degrade over time.[2][6]
-
Solution: Use freshly purified and thoroughly degassed solvents. Ensure your organostannane reagent is of high purity. If it's an old bottle, consider purifying it or using a fresh batch. All reagents should be handled under a strictly inert atmosphere (Argon or Nitrogen).[5]
-
Q2: I'm observing significant formation of homocoupled organostannane byproduct. How can I suppress this side reaction?
A2: Homocoupling of the organostannane (R-SnBu₃ + R-SnBu₃ → R-R) is a common side reaction in Stille couplings.[2][6] It can arise from two primary pathways: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2]
-
Oxygen Contamination: The presence of oxygen is a known promoter of oxidative homocoupling.[7]
-
Solution: Rigorous degassing of the reaction mixture is crucial. Employing several freeze-pump-thaw cycles is highly recommended. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Stoichiometry: Using a substoichiometric amount of the organostannane can sometimes lead to side reactions.
-
Solution: Use a slight excess (1.1–1.2 equivalents) of the organostannane reagent to favor the desired cross-coupling pathway.[5]
-
Q3: The reaction is sluggish, and I suspect the transmetalation step is the issue. What can I do to accelerate it?
A3: Transmetalation, the transfer of the organic group from tin to palladium, can be the rate-limiting step, especially with substrates that are sterically hindered or electronically challenging.[1][8]
-
Additives: Certain additives are known to significantly accelerate the transmetalation step.
-
Copper(I) Salts: Copper(I) iodide (CuI) or copper(I) chloride (CuCl) can act as co-catalysts.[9][10] The exact mechanism is debated but is thought to involve the formation of a more reactive organocopper intermediate or scavenging of inhibitory ligands.[9]
-
Lithium Chloride (LiCl): LiCl can enhance the reaction rate by stabilizing transition states and increasing the polarity of the solvent, which can facilitate transmetalation.[1]
-
Fluoride Sources: Fluoride ions (e.g., from CsF or Bu₄NF) can coordinate to the organotin reagent, forming a hypervalent tin species that is believed to undergo transmetalation more rapidly.[9][11]
-
Visualizing the Process: The Stille Catalytic Cycle
Caption: The catalytic cycle for the Stille coupling reaction.
Q4: I'm seeing decomposition of my catalyst, evidenced by the formation of palladium black. What causes this and how can I prevent it?
A4: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, effectively removing the active catalyst from the reaction.
-
High Temperature: Excessive heat can lead to the decomposition of the palladium complexes.[5]
-
Solution: Lower the reaction temperature. If a higher temperature is needed for oxidative addition, consider if a more active ligand system could allow for lower temperatures.
-
-
Ligand Choice: The phosphine ligands used are crucial for stabilizing the palladium center. Insufficiently bulky or electron-donating ligands may not provide enough stability.
-
Impurities: As mentioned, impurities can lead to catalyst deactivation and decomposition.[5]
-
Solution: Ensure all starting materials, reagents, and solvents are of the highest possible purity.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting Stille coupling reactions.
Key Experimental Parameters & Recommendations
| Parameter | Standard Condition | Troubleshooting Recommendation for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Start with Pd(PPh₃)₄ or Pd₂(dba)₃. If issues persist, screen more active catalysts.[4] | Ensures an active Pd(0) source. The electron-deficient substrate may require a more robust catalyst system. |
| Ligand | PPh₃ (if not integral to catalyst) | Screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos).[9] | Stabilizes the Pd center, prevents decomposition, and can accelerate oxidative addition and reductive elimination. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, degassed DMF or Dioxane. | Polar aprotic solvents can aid in the solubility of reagents and may accelerate the reaction. |
| Temperature | 80-110 °C | Start at 90-100 °C and increase incrementally if needed. Monitor for decomposition.[5] | The C-Br bond of the electron-deficient oxazole requires sufficient thermal energy for oxidative addition. |
| Additives | None | Screen CuI (10-20 mol%), LiCl (2-3 equiv.), and CsF (2 equiv.).[1][9][11] | These additives can significantly accelerate the rate-limiting transmetalation step. |
| Atmosphere | Inert (Nitrogen or Argon) | Strictly inert. Use Schlenk line techniques and degassed solvents. | Prevents catalyst oxidation and suppresses oxygen-mediated homocoupling side reactions.[7] |
Exemplary Protocol: Stille Coupling of this compound
This protocol is a starting point and may require optimization.
-
To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add anhydrous, degassed DMF (to make a 0.1 M solution).
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with an aqueous solution of KF to precipitate tin byproducts, followed by a brine wash.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The Stille Reaction - Organic Reactions. (n.d.). Retrieved from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024). Retrieved from [Link]
-
The Stille Reaction - Myers. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC - NIH. (n.d.). Retrieved from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
Stille coupling via C–N bond cleavage - PMC - NIH. (2016). Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved from [Link]
-
Ligand effects on Stille couplings of Z-b-bromostyrene a,b | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - NIH. (n.d.). Retrieved from [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - PubMed. (2012). Retrieved from [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. (n.d.). Retrieved from [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC - PubMed Central. (2024). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing). (2012). Retrieved from [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube. (2025). Retrieved from [Link]
-
Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan - YouTube. (2020). Retrieved from [Link]
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of optically active trifluoromethyl-substituted 2,3-dihydroimidazo[2,1-b]oxazoles. (2016). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling of Bromo-heterocycles
Welcome to the Technical Support Center for Sonogashira coupling reactions involving bromo-heterocyclic substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formations encountered during your experiments.
Introduction: The Challenge of Bromo-heterocycles in Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2][3] Its ability to be conducted under mild conditions has made it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4] However, when employing bromo-heterocycles as coupling partners, researchers often encounter a unique set of challenges leading to the formation of undesired side products and reduced yields of the target molecule.
This guide provides in-depth, experience-driven insights to help you diagnose and resolve these issues, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Sonogashira coupling of bromo-heterocycles, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion of the Bromo-heterocycle
You've set up your reaction, but after the allotted time, TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step.[5] Bromo-heterocycles, particularly electron-rich ones, can be less reactive than their aryl bromide counterparts.[5]
-
Solution:
-
Increase Temperature: For many aryl bromides, higher temperatures are necessary to facilitate oxidative addition.[6] Reactions can be heated up to 80-100°C in a sealed tube.[7]
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst.[5][8] Consider ligands like XPhos or SPhos, especially for challenging substrates.[5]
-
Palladium Pre-catalyst: Ensure your palladium source is active. Pd(PPh₃)₄ is a common choice, but pre-catalysts like PdCl₂(PPh₃)₂ may require in situ reduction to the active Pd(0) species.[1] The amine base in the reaction mixture typically facilitates this reduction.[1]
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in catalyst stability and reactant solubility.
-
Base Selection: The base is critical for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction.
-
Solution: While TEA is widely used, for less acidic alkynes or sensitive substrates, a stronger organic base like DIPEA or an inorganic base such as Cs₂CO₃ or K₂CO₃ might be necessary.[7]
-
Issue 2: Significant Formation of Alkyne Homo-coupling (Glaser Coupling) Product
You observe a significant amount of a symmetrical diyne product, which is the result of two alkyne molecules coupling together.
Possible Cause & Solution:
-
Presence of Oxygen: The primary culprit for Glaser coupling is the presence of oxygen, which facilitates the copper-catalyzed oxidative homo-coupling of the alkyne.[1][5][9]
-
Solution:
-
Rigorous Degassing: It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][9] Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles are highly effective.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][10] Many modern ligand systems are designed to promote the reaction efficiently without the need for a copper co-catalyst.[4][5]
-
-
Issue 3: Homo-coupling of the Bromo-heterocycle
Instead of the desired cross-coupled product, you isolate a significant amount of a bi-heterocyclic compound.
Possible Causes & Solutions:
-
Catalyst Decomposition and Side Reactions: This side reaction can occur, particularly at higher temperatures or with prolonged reaction times, leading to the formation of palladium black.
-
Solution:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and suppress homo-coupling.
-
-
Issue 4: Hydrodehalogenation of the Bromo-heterocycle
You observe the formation of the parent heterocycle where the bromine atom has been replaced by a hydrogen atom.
Possible Causes & Solutions:
-
Source of Hydride: This side reaction involves the reduction of the C-Br bond. The hydride source can be the amine base, solvent, or impurities. A recent study has also reported simultaneous dehalogenation and hydrogenation in Sonogashira coupling of hexahalogenobenzenes.[11][12][13][14]
-
Solution:
-
Use High-Purity Reagents: Ensure your solvents and bases are of high purity and anhydrous.
-
Alternative Base: If the amine is suspected to be the hydride source, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Protecting Groups: For certain heterocycles, particularly those with acidic N-H protons like indoles, the N-H group can interfere with the catalytic cycle.[7] Protecting the nitrogen with a suitable group (e.g., Boc) can prevent this and other side reactions.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halides in Sonogashira coupling?
The reactivity order for sp²-carbon halides is I > OTf > Br > Cl.[1][15] This means that aryl iodides are generally more reactive and require milder conditions than aryl bromides.[1] Aryl chlorides are the most challenging substrates.[5]
Q2: My bromo-heterocycle is electron-rich. What special precautions should I take?
Electron-rich bromo-heterocycles can be less reactive in the oxidative addition step.[5] To overcome this, you may need to use more forcing conditions, such as higher temperatures and a more electron-rich, bulky phosphine ligand (e.g., XPhos).[5]
Q3: Can I run a Sonogashira coupling in an aqueous medium?
Yes, several protocols have been developed for Sonogashira couplings in water, which aligns with the principles of green chemistry.[4][16] These often utilize specific water-soluble ligands or surfactants.
Q4: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is highly dependent on the specific substrates.
-
For simple, reactive bromo-heterocycles, standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and PPh₃ may suffice.
-
For more challenging, sterically hindered, or electron-rich substrates, more sophisticated and bulky ligands like XPhos, SPhos, or N-heterocyclic carbenes (NHCs) are often required to achieve good yields.[2][5]
Q5: I am working with a bromo-indole. Should I protect the N-H group?
The acidic N-H proton of an indole can interfere with the catalytic cycle. Protecting the nitrogen with a group like Boc can often improve yields and prevent side reactions.[7] However, successful couplings on N-unprotected indoles have been reported, typically requiring carefully optimized conditions and specific catalyst systems.[7]
Visualizing the Sonogashira Catalytic Cycle and Side Reactions
To better understand the processes at play, the following diagrams illustrate the key catalytic cycles.
Caption: Common side reactions in the Sonogashira coupling.
Recommended General Protocol for Sonogashira Coupling of a Bromo-heterocycle
This protocol serves as a starting point and may require optimization for your specific substrate.
Materials:
-
Bromo-heterocycle (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (1-3 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Anhydrous, degassed amine base (e.g., TEA or DIPEA)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-heterocycle, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by the anhydrous, degassed amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Critical Notes:
-
Inert Atmosphere: Maintaining a strictly oxygen-free environment is crucial to prevent Glaser coupling. [5][9]* Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid side reactions and catalyst deactivation.
-
Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times that can lead to byproducts.
Summary Table of Troubleshooting Strategies
| Problem | Primary Cause(s) | Recommended Solutions |
| Low/No Conversion | Inactive catalyst, low reactivity of bromo-heterocycle | Increase temperature, use bulky/electron-rich ligands, change solvent/base |
| Glaser Coupling | Presence of oxygen | Rigorous degassing, use copper-free conditions |
| Bromo-heterocycle Homo-coupling | Catalyst decomposition | Optimize reaction time/temperature, use stabilizing ligands |
| Hydrodehalogenation | Hydride impurities, reactive N-H groups | Use high-purity reagents, switch to inorganic base, protect N-H groups |
References
- Al-Zoubi, R. M., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a general search result as a placeholder]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
(2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). Royal Society of Chemistry. [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. (2008). Retrieved from [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
-
Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. (2019). The Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling. (2020). YouTube. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7446-7483. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. (n.d.). ResearchGate. [Link]
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (n.d.). The Journal of Organic Chemistry. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). PubMed. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry. [Link]
-
Sonogashira Coupling Reaction Mechanism. (2016). YouTube. [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. [Link]
-
Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. (n.d.). ResearchGate. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). Precision Chemistry. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ACS Figshare. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). ePrints Soton. [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. [Link]
-
Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. (n.d.). ResearchGate. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). The Journal of Organic Chemistry. [Link]
-
Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. (n.d.). PubMed. [Link]
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preventing homocoupling in Suzuki reactions of 2-Bromo-4-(trifluoromethyl)oxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you may encounter during your experiments, providing direct solutions and the underlying scientific rationale.
Q1: I am observing a significant amount of homocoupled byproduct from my boronic acid in the reaction with 2-Bromo-4-(trifluoromethyl)oxazole. How can I suppress this side reaction?
A1: High levels of boronic acid homocoupling are a common issue, particularly with electron-deficient halides like your substrate. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1][2] Here are several strategies to mitigate this problem, ordered from the most impactful changes to finer optimizations.
Primary Strategy: Rigorous Exclusion of Oxygen
The most prevalent mechanism for boronic acid homocoupling involves the oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen.[1][2] Therefore, the most critical step is to ensure your reaction is performed under strictly anaerobic conditions.
-
Protocol:
-
Degas Your Solvents: Before use, sparge your solvent with an inert gas (Argon or high-purity Nitrogen) for at least 30-60 minutes. For aqueous mixtures, degas both the organic solvent and the water separately before mixing.[3]
-
Inert Atmosphere: Assemble your reaction vessel (e.g., a Schlenk flask) while hot after oven-drying to remove adsorbed moisture. Allow it to cool under a positive pressure of inert gas.
-
Purge the Reaction Mixture: Once all solid reagents (halide, boronic acid, base, catalyst, and ligand) are added, subject the sealed flask to several cycles of vacuum and backfilling with inert gas.[4] This "purge/backfill" cycle is more effective than simply maintaining a positive pressure.
-
Secondary Strategy: Catalyst and Ligand Selection
Your choice of palladium source and ligand has a profound impact on the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. While Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[1]
-
Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the Pd(0) state and accelerating the key steps of the catalytic cycle.[5][6] For an electron-deficient substrate like this compound, a ligand that promotes rapid oxidative addition is key.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos or XPhos are excellent choices.[7][8] They are both bulky and electron-rich, which accelerates the rate-limiting oxidative addition and the final reductive elimination step, thus outcompeting the pathways leading to homocoupling.[6] N-heterocyclic carbene (NHC) ligands are also highly effective.[5]
-
Tertiary Strategy: Base and Solvent Optimization
The base and solvent system influences the solubility of reagents and the activation of the boronic acid.[5][9]
-
Base Selection: A weaker base can sometimes be beneficial. While strong bases are needed to form the boronate species for transmetalation, excessively harsh conditions can promote side reactions.[10]
-
Solvent System: The choice of solvent affects the solubility of all components and can influence catalyst activity.[9][13]
Q2: My reaction is sluggish, and I still see starting material even after extended reaction times, along with the homocoupling byproduct. What should I adjust?
A2: A sluggish reaction indicates that the rate of the desired catalytic cycle is slow, giving the homocoupling side reaction more opportunity to occur. The electron-withdrawing nature of the trifluoromethyl group on your oxazole makes the C-Br bond stronger and less susceptible to oxidative addition.[16]
Actionable Solutions:
-
Increase Catalyst and Ligand Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can be effective. Maintain a ligand-to-palladium ratio of at least 2:1.[17]
-
Switch to a More Active Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, switching to a more robust, modern system is highly recommended. A pre-catalyst like XPhos Pd G3 or G4, which is designed for difficult couplings, can dramatically improve reaction rates.[8]
-
Elevate the Temperature: Suzuki reactions are often run at elevated temperatures (e.g., 80-110 °C).[4][14] If your reaction is slow at 80 °C, cautiously increasing the temperature in 10 °C increments may accelerate the desired oxidative addition step. Monitor for any potential degradation of your starting materials or product.
-
Consider a Different Halide: Although this involves re-synthesis, changing the halide from bromide to iodide (2-Iodo-4-(trifluoromethyl)oxazole) will significantly increase the rate of oxidative addition, as the C-I bond is weaker than the C-Br bond. This can often solve issues of low reactivity.
Data Summary: Condition Screening to Minimize Homocoupling
The following table provides a structured approach to optimizing your reaction conditions. Start with the "Baseline" conditions and systematically move to the "Optimized" parameters if homocoupling is observed.
| Parameter | Baseline Condition | Optimized for Low Homocoupling | Rationale |
| Atmosphere | Positive N₂ Pressure | Rigorous Degassing (Sparge + Purge/Backfill) | Minimizes O₂ which promotes Pd(II) formation and homocoupling.[2][3] |
| Pd Source | Pd(OAc)₂ / PdCl₂(dppf) | Pd(PPh₃)₄ / Pd₂(dba)₃ / XPhos Pd G4 | Starts the cycle with the active Pd(0) catalyst, avoiding in-situ reduction steps that can cause homocoupling.[1][8] |
| Ligand | PPh₃ / dppf | SPhos / XPhos / RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, outcompeting side reactions.[6][7][17] |
| Base | K₂CO₃ (aqueous) | K₃PO₄ or Cs₂CO₃ (aqueous, degassed) | Fine-tunes the basicity to activate the boronic acid without promoting side reactions.[10][12] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O or DMF (degassed) | Solvent choice impacts solubility and catalyst performance; screening is often necessary.[9][11] |
| Temperature | 80 °C | 90-110 °C | Increased temperature can overcome the activation barrier for the oxidative addition of the electron-deficient halide.[14] |
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of boronic acid homocoupling in a Suzuki reaction?
A: There are two main pathways for homocoupling. The most common in Suzuki reactions is the aerobic, oxidative pathway . In this mechanism, the active Pd(0) catalyst is oxidized by residual oxygen in the reaction mixture to a Pd(II) species.[1][18] This Pd(II) complex can then undergo two successive transmetalations with boronic acid molecules, followed by reductive elimination to form the homocoupled biaryl product and regenerate Pd(0).[18][19] A less common pathway can occur under anaerobic conditions, sometimes involving a protonolysis/transmetalation sequence, especially with hindered or electron-deficient substrates.[7][20]
Q: Why is this compound particularly susceptible to causing homocoupling?
A: The issue lies in the electronic properties of the substrate. The oxazole ring is electron-deficient, and the powerful electron-withdrawing trifluoromethyl (-CF₃) group further deactivates the system. This makes the C-Br bond more electron-poor and thus slows down the rate-limiting oxidative addition step of the Suzuki catalytic cycle.[21][22] When the desired cross-coupling is slow, competing side reactions like boronic acid homocoupling, which may have a lower activation energy under non-ideal conditions (e.g., presence of oxygen), become more prominent.
Q: Can the purity of my boronic acid affect the level of homocoupling?
A: Yes, absolutely. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (cyclic anhydrides) and other impurities.[1] Some of these degradation products can interfere with the catalytic cycle. It is always recommended to use high-purity boronic acids. If the reagent is old, it may be beneficial to recrystallize it or purchase a fresh bottle.
Q: Is there a way to visually diagnose problems in my reaction?
A: A common visual indicator of catalyst death is the formation of "palladium black," a fine, black precipitate of elemental palladium.[16] This indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. While a color change to dark brown or black is normal for many active reactions, the formation of a distinct precipitate is a sign of a problem. This is often caused by poor ligand choice or the presence of oxygen. Using robust ligands like SPhos or XPhos helps to keep the palladium soluble and active.[1][6]
Visualizing the Suzuki Cycle and Homocoupling Pathway
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing aerobic homocoupling pathway. Minimizing the entry points to the homocoupling cycle is the key to a successful reaction.
Caption: Suzuki cycle vs. the competing aerobic homocoupling pathway.
Recommended Experimental Protocol
This protocol is optimized to minimize homocoupling for the Suzuki-Miyaura reaction of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G4 (2 mol%, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), finely ground
-
1,4-Dioxane (4 mL), freshly distilled or anhydrous, degassed
-
Water (1 mL), deionized and degassed
Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and the XPhos Pd G4 catalyst.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes, then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL). A brief flush of inert gas into the headspace after solvent addition is recommended.
-
Reaction: Immerse the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.[23]
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2017). The Journal of Organic Chemistry.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Suzuki reaction. Wikipedia.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- How can I solve my problem with Suzuki coupling?
- Screening of palladium catalysts for the Suzuki coupling of...
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Molecules.
- Effect of solvent and base on Suzuki cross-coupling reaction.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (2018). Ignited Minds Journals.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
- Struggling with Suzuki Reaction. Reddit.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- What's the role of the phosphine ligand in Suzuki couplings? Reddit.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012). Organic Letters.
- Which conditions are favorable for the efficient Suzuki coupling?
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2005). Chemical Reviews.
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. Benchchem.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Scientific Reports.
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2018). Chemistry Central Journal.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2010). The Journal of Organic Chemistry.
- preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances.
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- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet sensitive transformation. We will move beyond standard protocols to explore the mechanistic underpinnings of common failures and provide actionable, field-proven solutions.
The palladium-catalyzed cross-coupling of amines with heteroaryl halides is a cornerstone of modern synthesis, particularly in pharmaceutical discovery. However, electron-deficient heterocycles—such as pyridines, pyrimidines, pyrazoles, and thiazoles—introduce unique and often frustrating challenges. Their intrinsic properties can lead to catalyst inhibition, substrate decomposition, and a host of unwanted side reactions.[1][2][3] This guide is structured to help you diagnose and solve these specific issues.
Part 1: Troubleshooting Guide for Common Reaction Failures
This section addresses the most frequent problems observed during the amination of electron-deficient heterocycles. We will diagnose the likely cause and provide a clear, step-by-step path to a solution.
Problem 1: Low or No Conversion of Heteroaryl Halide
This is the most common failure mode. You've set up the reaction, heated it for hours, and TLC or LCMS analysis shows only starting material. The root cause is almost always related to the catalyst's inability to function correctly.
Electron-deficient heterocycles contain nitrogen, oxygen, or sulfur atoms with lone pairs of electrons. These heteroatoms, especially the nitrogen in pyridines and azoles, can act as ligands themselves, strongly coordinating to the palladium center.[1][4] This coordination creates a stable, catalytically inactive "off-cycle" complex, effectively poisoning your catalyst before it can do its job.
Visualizing the Problem: Catalyst Deactivation Pathway
Caption: Catalyst deactivation via heterocycle coordination.
Your primary goal is to prevent the heterocycle from binding to the palladium. This is achieved almost exclusively through proper ligand selection.
-
Employ Sterically Hindered Ligands: Bulky phosphine ligands are essential. Their large size acts as a physical shield around the palladium atom, making it difficult for the heteroaryl nitrogen to coordinate.[5] Ligands from the dialkylbiarylphosphine class are the industry standard for this purpose.[2][5]
-
Use Electron-Rich Ligands: Ligands that are highly electron-donating increase the electron density on the palladium center. This enhances the rate of the crucial oxidative addition and reductive elimination steps, helping the productive catalytic cycle outcompete the deactivation pathway.[6]
Table 1: Recommended Ligands for Electron-Deficient Heterocycles
| Ligand Class | Example Ligands | Recommended For | Key Features & Rationale |
| Bulky Biarylphosphines | RuPhos, BrettPhos, tBuBrettPhos, GPhos | Pyridines, Pyrimidines, Azaindoles, general screening | Excellent combination of steric bulk and electron-donating ability. Often the first choice for challenging substrates.[2][7] BrettPhos is particularly effective for primary amines.[8] |
| Ferrocene-Based | Josiphos-type ligands | (Hetero)aryl chlorides | Bidentate nature can prevent the formation of inactive palladium dimers and improve catalyst stability with challenging substrates.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Indoles, some electron-rich heterocycles | Strong σ-donors that form very stable bonds to palladium, resisting ligand dissociation. Can be effective where phosphines fail.[10][11][12] |
| Chelating Bisphosphines | Xantphos | General purpose, can be effective but often less so than biarylphosphines for this specific problem. | The defined bite angle can promote reductive elimination, but may not provide sufficient steric shielding against heterocycle coordination.[2][13] |
Troubleshooting Workflow: Ligand Selection
Caption: Decision workflow for troubleshooting ligand choice.
Problem 2: Substrate Decomposition or Side Product Formation
You see conversion of your starting material, but the desired product is either a minor component or absent, with new, unidentified spots appearing on TLC. This often points to issues with the base or temperature.
The base is critical for deprotonating the amine (or the palladium-amine complex), but strong bases can wreak havoc on sensitive heterocyclic rings.[14][15]
-
Substrate Decomposition: Many electron-deficient heterocycles are unstable in the presence of strong alkoxide bases like sodium t-butoxide (NaOtBu), especially at high temperatures.[4] This decomposition not only consumes your starting material but can generate species that further poison the catalyst.[4]
-
Side Reactions: Strong bases can promote unwanted reactions like Chichibabin-type aminations or ring-opening.
The key is to match the base strength to the substrate's sensitivity.
-
Use a Milder Base: For base-sensitive substrates, switch from NaOtBu to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Consider Soluble, Moderate-Strength Bases: For five-membered rings like thiazoles or imidazoles, which are notoriously prone to decomposition, sodium trimethylsilanolate (NaOTMS) can be highly effective.[4] It is a moderate-strength base that limits substrate degradation.[4]
-
Use Lithium Hexamethyldisilazide (LiHMDS): This base is particularly useful when your substrate contains a protic functional group (like an unprotected indole N-H or a free -OH) that you don't want to deprotonate with a stronger base.[7][8]
Table 2: Base Selection Guide
| Base | pKa of Conj. Acid | Common Use & Characteristics | Caveats for Electron-Deficient Heterocycles |
| NaOtBu | ~19 | The "gold standard" strong base. High reaction rates. | Often too harsh. Can cause substrate decomposition. Incompatible with many functional groups (e.g., esters).[8][16] |
| LiHMDS | ~26 | Strong, non-nucleophilic. Tolerates protic functional groups. | Excellent choice for unprotected N-H heterocycles like indazoles and indoles.[7] |
| K₃PO₄ / Cs₂CO₃ | ~12.3 / ~10.3 | Weaker bases. Good for sensitive substrates. | Reactions may require higher temperatures or longer times. Carbonates can be less effective. |
| NaOTMS | ~12.7 | Moderate strength. Limits decomposition of sensitive rings. | Highly effective for challenging five-membered heterocycles.[4] |
You observe the formation of the heterocycle where the halide has been replaced by a hydrogen atom. This is a result of a competing side reaction, often related to β-hydride elimination from the palladium-amide intermediate.[5]
-
Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired reductive elimination. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can favor the desired product.[1]
-
Ensure an Inert Atmosphere: Oxygen can interfere with the catalytic cycle and promote side reactions. Always use properly degassed solvents and maintain a positive pressure of argon or nitrogen.[1]
-
Re-evaluate the Ligand: Some ligands are better at promoting reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are generally excellent for this.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium precursor should I use? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable as they require an in situ reduction to the active Pd(0) species, which can be inconsistent.[16][17] It is almost always preferable to use a modern palladium precatalyst. These are air-stable Pd(II) complexes (e.g., G3- or G4-precatalysts) that cleanly and efficiently generate the active monoligated Pd(0) catalyst in solution.[17] This leads to more reproducible results and often allows for lower catalyst loadings.
Q2: My heterocycle has an unprotected N-H group (e.g., indole, pyrazole). Do I need to protect it?
A: Not necessarily. In the past, protection was standard practice. However, modern methods have been developed specifically for unprotected heterocycles.[3][7] The key is using the right base. Using LiHMDS is often the best strategy, as it selectively deprotonates the coupling amine in the presence of the more acidic N-H of the heterocycle.[7] If you are coupling with an N-H heterocycle as the amine component, be aware that self-coupling can occur, so protecting the halide partner's N-H group is advisable.[13]
Q3: What is the best solvent, and does it need to be dry?
A: The most common and effective solvents are anhydrous toluene, dioxane, and THF .[1][18] The choice can be substrate-dependent, so screening may be necessary. And yes, the solvent and all reagents must be anhydrous . Water and oxygen are detrimental to the catalyst.[1] Use a solvent purification system or freshly opened bottles of anhydrous solvent. Degassing the solvent via a "freeze-pump-thaw" cycle or by sparging with argon for 20-30 minutes before use is critical for success.[1]
Q4: My reaction is clean but stalls at ~50% conversion. What should I do?
A: This often indicates slow catalyst deactivation over the course of the reaction. First, ensure your inert atmosphere is truly inert. A small, continuous leak of air can slowly kill the catalyst. Second, consider adding a second small portion of the catalyst and ligand halfway through the reaction. If this pushes the reaction to completion, it confirms that catalyst lifetime was the issue. Finally, for very challenging substrates, you may simply need to increase the initial catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Part 3: Experimental Protocols
General Protocol for Screening Buchwald-Hartwig Amination of a Heteroaryl Bromide
This protocol is a starting point and should be optimized for your specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), the amine (1.2 equiv), the selected base (e.g., NaOtBu, 1.4 equiv), and the palladium precatalyst/ligand system (e.g., RuPhos Pd G3, 0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution in the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LCMS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem. (URL not available for direct linking)
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar. (URL not available for direct linking)
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. [Link]
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. (URL not available for direct linking)
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL not available for direct linking)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | Request PDF - ResearchGate. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC - NIH. [Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]
-
New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL not available for direct linking)
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Improving Yield in Cross-Coupling of Trifluoromethylated Oxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and improve yields in the cross-coupling of trifluoromethylated oxazoles. As Senior Application Scientists, we understand the nuances of these reactions and have structured this guide to provide not just protocols, but the reasoning behind them.
The presence of a trifluoromethyl (CF₃) group dramatically influences the electronic properties of the oxazole ring, which can present unique challenges in transition-metal-catalyzed cross-coupling reactions.[1] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the cross-coupling of trifluoromethylated oxazoles.
Q1: Why are cross-coupling reactions with trifluoromethylated oxazoles often challenging?
A: The trifluoromethyl group is a strong electron-withdrawing group. This has several consequences for cross-coupling reactions:
-
Reduced Nucleophilicity: If the oxazole is the nucleophilic partner (e.g., in the form of an organometallic reagent), the CF₃ group decreases its electron density, making it less reactive towards the metal center.
-
Altered Oxidative Addition: If the oxazole is the electrophilic partner (e.g., a halo-oxazole), the CF₃ group can influence the rate of oxidative addition to the palladium(0) catalyst. While electron-withdrawing groups can sometimes facilitate this step, the overall electronic nature of the heterocyclic system plays a complex role.[2]
-
Increased Potential for Side Reactions: The altered electronics can sometimes favor undesired reaction pathways, such as catalyst decomposition or side reactions involving the oxazole ring itself.
Q2: Which cross-coupling reactions are most suitable for trifluoromethylated oxazoles?
A: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all commonly employed for the functionalization of trifluoromethylated oxazoles. The choice of reaction depends on the desired bond formation (C-C, C-C triple bond, or C-N). Each of these reactions may require specific optimization to achieve high yields with these substrates.[3][4][5]
Q3: What are the most critical parameters to control in these reactions?
A: The most critical parameters to control are:
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand is crucial.[6]
-
Base: The type and strength of the base can significantly impact the reaction outcome.
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst stability and reaction kinetics.[7]
-
Temperature: Reaction temperature needs to be carefully optimized to balance reaction rate with catalyst stability and potential side reactions.
-
Atmosphere: Strict anaerobic and anhydrous conditions are often necessary to prevent catalyst deactivation and unwanted side reactions, particularly in Sonogashira couplings to avoid Glaser homocoupling.[4][8]
Troubleshooting Guide
This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is not producing the desired product, or the yield is very low. What should I investigate first?
A: When facing low to no product yield, a systematic approach is essential. The flowchart below provides a general troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
1.1 Catalyst System
-
Is the palladium catalyst active?
-
Is the ligand appropriate for this substrate?
-
Problem: The electron-withdrawing CF₃ group on the oxazole ring can make oxidative addition more challenging. Standard ligands like PPh₃ may not be effective.
-
Solution: For Suzuki and Buchwald-Hartwig reactions, screen more electron-rich and bulky phosphine ligands. These ligands can promote oxidative addition and stabilize the active catalytic species.[6][10] Consider ligands such as those in the table below.
-
| Ligand Type | Examples | Rationale |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Highly active for coupling of electron-deficient heterocycles.[10][11] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, promoting oxidative addition.[2] |
| Chelating Diphosphines | DPPF, dppe | Can offer increased stability to the palladium center.[12] |
1.2 Reaction Conditions
-
Is the base suitable?
-
Problem: The choice of base is critical and highly dependent on the specific cross-coupling reaction. An inappropriate base can lead to low yield or decomposition of starting materials.
-
Solution:
-
Suzuki-Miyaura: A range of bases should be screened, from milder carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger phosphates (e.g., K₃PO₄).[11][13]
-
Sonogashira: An amine base (e.g., Et₃N, DIPEA) is typically required to deprotonate the alkyne.[4]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu, KHMDS, or Cs₂CO₃ are generally used.[10]
-
-
-
Is the solvent appropriate?
-
Problem: The solvent can affect catalyst solubility, stability, and the overall reaction rate.
-
Solution: Screen a variety of solvents. For example, while THF is common, it can sometimes promote the formation of palladium black.[9] Polar aprotic solvents like DMF, dioxane, or toluene are often good choices.[7][14]
-
-
Is the temperature optimal?
-
Problem: Many cross-coupling reactions with challenging substrates require elevated temperatures to proceed at a reasonable rate.[14] However, excessively high temperatures can lead to catalyst decomposition.
-
Solution: If the reaction is sluggish at lower temperatures, cautiously increase the temperature in increments of 10-20 °C. Consider using a sealed vessel or microwave irradiation to safely reach higher temperatures.[15]
-
Issue 2: Significant Side Product Formation
Q: I am observing significant amounts of side products, such as homocoupling or protodeboronation. What can I do?
2.1 Homocoupling
-
Problem: In Sonogashira couplings, the copper co-catalyst can promote the oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[4][8] In Suzuki reactions, homocoupling of the boronic acid can also occur.
-
Solution:
-
Degas Thoroughly: Ensure the reaction mixture is rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
Copper-Free Sonogashira: Consider a copper-free Sonogashira protocol. This often requires a more active palladium catalyst system but eliminates the primary cause of Glaser coupling.[4][7]
-
Use Potassium Formate (Suzuki): In some cases, the addition of potassium formate has been shown to suppress homocoupling of boronic esters.[3]
-
2.2 Protodeboronation (Suzuki-Miyaura)
-
Problem: The boronic acid or ester can be protonated and cleaved by trace amounts of water or acidic protons in the reaction mixture, leading to the formation of the corresponding arene as a byproduct.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Use Potassium Trifluoroborates: Potassium heteroaryltrifluoroborates are often more stable towards protodeboronation than the corresponding boronic acids.[13]
-
Optimize the Base: A stronger, less nucleophilic base might be beneficial.
-
Issue 3: Reaction Stalls or is Sluggish
Q: My reaction starts but then stalls before completion. What could be the cause?
-
Problem: Catalyst deactivation is a common reason for reactions stalling. This can be due to impurities, high temperatures, or inherent instability of the catalytic species.
-
Solution:
-
Use a More Robust Catalyst System: Buchwald-type precatalysts are often more stable and can provide longer catalyst lifetimes.[11]
-
Re-evaluate Ligand Choice: A different ligand might form a more stable palladium complex under the reaction conditions.
-
Incremental Addition of Reagents: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of reactive intermediates and improve catalyst stability.
-
Experimental Protocols
Here are some starting-point protocols for common cross-coupling reactions of trifluoromethylated oxazoles. These should be considered as a basis for further optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of a halo-trifluoromethylated oxazole with a boronic acid.
-
To a dry reaction vessel, add the halo-trifluoromethylated oxazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂ with a ligand like RuPhos, or a pre-formed catalyst like XPhos Pd G3; 1-5 mol%).[13]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1, or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
-
Fray, J., et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]
- BenchChem (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
-
University of Nottingham (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Shaabani, S., et al. (2023). Synthetic Strategies to Access Fluorinated Azoles. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]
- Corpet, M. & Jutand, A. (2020).
- Yamamoto, T., et al. (2003). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
- Kumar, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
- American Chemical Society (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Chen, C., et al. (2011). Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. Semantic Scholar.
- Kim, D., et al. (2018). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)
- Reddit (2020). Sonogashira troubleshooting help needed. r/Chempros.
-
J. Braz. Chem. Soc. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2019). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Reddit (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate (2024). Exploring the impact of trifluoromethyl (–CF3)
- The Royal Society of Chemistry (2018). Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group.
- BenchChem (2025). troubleshooting low yields in Sonogashira coupling of 2-chlorobenzoselenazole. BenchChem.
- Organic & Biomolecular Chemistry (2020). Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines. OUCI.
-
National Center for Biotechnology Information (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
- Ghiglietti, E., et al. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells.
- American Chemical Society (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
-
National Center for Biotechnology Information (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Available at: [Link]
- American Chemical Society (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
-
National Center for Biotechnology Information (2018). Cross-Coupling of Heteroatomic Electrophiles. ACS Catalysis. Available at: [Link]
- Littke, A. F. & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate (2006).
- American Chemical Society (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
- The Royal Society of Chemistry (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers.
- Reddit (2024). Struggling with Suzuki Reaction. r/Chempros.
-
National Center for Biotechnology Information (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
- ResearchGate (2017). Conditions for Suzuki-Miyaura coupling reactions.
- ResearchGate (2021).
- Springer (2007). Synthesis of optically active trifluoromethyl-substituted 2,3-dihydroimidazo[2,1-b]oxazoles.
- Semantic Scholar (2018).
- ChemScene. Building blocks | Bioactive small molecules.
Sources
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- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. bristol.ac.uk [bristol.ac.uk]
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- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-4-(trifluoromethyl)oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-(trifluoromethyl)oxazole. Catalyst deactivation is a frequent challenge with this substrate due to the unique electronic and coordinating properties of the trifluoromethyl-substituted oxazole ring. This document offers a structured approach to identifying and resolving common issues to ensure the success of your synthetic endeavors.
Introduction: The Challenge of this compound in Cross-Coupling Chemistry
This compound is a valuable building block in medicinal chemistry, owing to the prevalence of the oxazole motif in biologically active compounds and the ability of the trifluoromethyl group to enhance metabolic stability and binding affinity. However, its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is often plagued by catalyst deactivation.
The primary challenges arise from two key features of the molecule:
-
Nitrogen Coordination: The lone pair of electrons on the oxazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This is a known issue with N-heteroaromatic substrates.
-
Electron-Deficient Nature: The potent electron-withdrawing effect of the trifluoromethyl group significantly influences the reactivity of the C-Br bond and the stability of organopalladium intermediates. While this can facilitate oxidative addition, it may hinder the crucial reductive elimination step, leading to catalyst stalling.
This guide provides a systematic approach to troubleshooting these issues, with detailed protocols and explanations to help you navigate the complexities of working with this substrate.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, when using this compound, researchers may encounter low to no product yield, along with significant side reactions.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding. What are the likely causes?
A1: The most common culprits for a stalled Suzuki-Miyaura reaction with this substrate are:
-
Catalyst Inhibition by Oxazole Nitrogen: The nitrogen atom of the oxazole ring can act as a ligand, coordinating to the palladium center and preventing the catalytic cycle from proceeding.
-
Inefficient Reductive Elimination: The electron-withdrawing trifluoromethyl group can make the final C-C bond-forming reductive elimination step energetically unfavorable.
-
Protodeboronation of the Boronic Acid/Ester: Electron-deficient boronic acids are particularly susceptible to this side reaction, where the boronic acid/ester group is replaced by a hydrogen atom.
-
Formation of Inactive Palladium Species: The formation of palladium black (Pd(0) aggregates) is a visual indicator of catalyst decomposition.
Q2: I am observing a significant amount of the debrominated starting material, 4-(trifluoromethyl)oxazole. What is causing this?
A2: Debromination is a common side reaction in Suzuki couplings and can be exacerbated by several factors. After oxidative addition, the resulting palladium complex can react with sources of hydride in the reaction mixture, such as amine bases or alcoholic solvents, leading to reductive elimination of the debrominated product.
Troubleshooting Strategies & Protocols
The choice of ligand is paramount to prevent catalyst inhibition and promote efficient turnover.
| Ligand Type | Recommended Ligands | Rationale |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | These ligands can sterically hinder the coordination of the oxazole nitrogen to the palladium center and accelerate the reductive elimination step. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | NHC ligands form strong bonds with palladium, making the catalyst more robust and less susceptible to deactivation. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura cycle and key deactivation points.
Troubleshooting Guide 2: Heck Reaction
The Heck reaction offers a powerful method for the alkenylation of this compound. However, low yields and the formation of palladium black are common hurdles.
Frequently Asked Questions (FAQs): Heck Reaction
Q1: My Heck reaction is sluggish and gives a low yield. What should I investigate first?
A1: For Heck reactions with this substrate, consider the following:
-
Catalyst Decomposition: The formation of palladium black is a strong indicator of catalyst deactivation, often due to high temperatures or the presence of oxygen.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the reaction. Standard ligands like PPh₃ may not be sufficient.
-
Base Selection: The choice of base can influence both the rate of reaction and the stability of the catalyst.
Q2: I am observing a mixture of regioisomers in my product. How can I improve selectivity?
A2: Regioselectivity in Heck reactions is influenced by both steric and electronic factors. The use of bulky ligands often favors addition to the less substituted carbon of the alkene.
Troubleshooting Strategies & Protocols
| Parameter | Recommendation | Rationale |
| Temperature | Start at a moderate temperature (e.g., 80-100 °C) and increase cautiously if the reaction is slow. | Higher temperatures can accelerate both the desired reaction and catalyst decomposition. |
| Solvent | Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. | A solvent screen may be necessary to find the optimal balance of solubility and catalyst stability. |
| Base | Organic bases like triethylamine or inorganic bases such as K₂CO₃ or Cs₂CO₃ are typical choices. | The base's strength and solubility can impact the reaction outcome. |
Protocol 2: General Procedure for the Heck Reaction of this compound
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., triethylamine, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add a degassed aprotic polar solvent (e.g., DMF or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C). Monitor by TLC or GC/MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: Troubleshooting flowchart for the Heck reaction.
Troubleshooting Guide 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is particularly susceptible to catalyst inhibition by coordinating heterocycles like oxazoles.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is failing. What is the most likely reason?
A1: The primary challenge in the Buchwald-Hartwig amination of oxazoles is the strong coordination of the oxazole nitrogen to the palladium catalyst, which can shut down the catalytic cycle.[1] This is often more pronounced than in Suzuki or Heck reactions.
Q2: Are there specific catalyst systems designed for aminating coordinating heterocycles?
A2: Yes, recent research has focused on developing catalyst systems that are resistant to inhibition by coordinating substrates. A notable example is the use of large-but-flexible Pd-BIAN-NHC catalysts, which have been shown to be effective for the amination of challenging heterocycles, including oxazoles.[1]
Troubleshooting Strategies & Protocols
For challenging substrates like this compound, standard Buchwald-Hartwig catalyst systems may not be sufficient.
| Catalyst System | Key Features | Rationale |
| Pd-BIAN-NHC Catalysts | Large, flexible N-heterocyclic carbene ligands. | The unique steric and electronic properties of these ligands prevent strong coordination of the substrate to the palladium center, allowing for efficient catalysis.[1] |
| Bulky Biarylphosphine Ligands | BrettPhos, RuPhos, XPhos | These ligands create a sterically hindered environment around the palladium, which can disfavor substrate coordination and promote the desired C-N bond formation. |
Protocol 3: Buchwald-Hartwig Amination using a Robust Catalyst System
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky ligand (e.g., XPhos or a BIAN-NHC ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
General Recommendations for Success
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical for all palladium-catalyzed reactions to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. Boronic acids, in particular, can degrade upon storage.
-
Systematic Optimization: When troubleshooting, change one variable at a time (e.g., ligand, base, solvent, temperature) to systematically identify the optimal conditions.
By understanding the inherent challenges posed by this compound and employing the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their cross-coupling reactions and accelerate their research and development efforts.
References
-
Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999–3008. [Link]
- Bellina, F., & Rossi, R. (2010). The Heck Reaction in the Synthesis of Fine Chemicals and Pharmaceuticals. Chemical Reviews, 110(2), 1082-1146.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Sources
Technical Support Center: Purification of Crude 2-Substituted-4-(Trifluoromethyl)oxazoles
Welcome to the technical support center for the purification of 2-substituted-4-(trifluoromethyl)oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials from this important class of heterocyclic compounds. The presence of the electron-withdrawing trifluoromethyl group and the inherent chemical properties of the oxazole ring present unique purification challenges, from hydrolytic instability to the separation of closely related impurities.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
Part 1: Understanding the Molecule & the Challenge
The purification strategy for a 2-substituted-4-(trifluoromethyl)oxazole is dictated by three core chemical characteristics:
-
Polarity : The trifluoromethyl group increases the lipophilicity of the molecule. The overall polarity will be a composite of the substituent at the 2-position and the oxazole core. This influences solvent selection for both chromatography and recrystallization.
-
Basicity : The nitrogen atom in the oxazole ring is weakly basic and can be protonated under acidic conditions.
-
Hydrolytic Instability : The oxazole ring, particularly the C2-proton, is susceptible to abstraction under both acidic and basic conditions. This can initiate ring-opening degradation pathways, especially during prolonged exposure to certain purification media, such as standard silica gel.[1] The electron-withdrawing nature of the 4-CF₃ group can influence the acidity of the C5-proton, but the primary concern remains the overall ring stability.
A logical workflow for purification method selection is crucial for maximizing yield and purity.
Caption: Decision workflow for selecting a purification strategy.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of 2-substituted-4-(trifluoromethyl)oxazoles in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities are highly dependent on the synthetic route.
-
Robinson-Gabriel Synthesis : Expect unreacted 2-acylamino-ketone starting materials or incompletely dehydrated oxazoline intermediates.[2] These are typically more polar than the desired oxazole.
-
van Leusen Synthesis : Common impurities include byproducts from the TosMIC (p-toluenesulfinic acid) reagent and unreacted aldehyde starting materials.[3][4][5]
-
General Impurities : Over-acylation products, reagents from the workup (e.g., drying agents), and degradation products from ring-opening are also common.
Q2: Why is my yield significantly lower after silica gel column chromatography?
A2: The most likely cause is the acidic nature of standard silica gel. The surface silanol groups (Si-OH) can catalyze the hydrolytic cleavage of the oxazole ring, especially if the compound spends a long time on the column.[1] This is exacerbated by slow-moving eluents or highly retained compounds.
Q3: Can I use reversed-phase chromatography?
A3: Yes, reversed-phase (e.g., C18) chromatography is an excellent alternative, particularly if your compound shows instability on silica. The mobile phases (typically acetonitrile/water or methanol/water) are generally less harsh. Given the lipophilic nature imparted by the CF₃ group, these compounds often behave well in reversed-phase systems.
Q4: My compound is a solid, but it won't crystallize. What should I do?
A4: Failure to crystallize can be due to high impurity levels or "oiling out." First, ensure the crude product is reasonably pure (>80-90%) by running a preliminary flash column. If the product "oils out," it means it's separating from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the solvent is inappropriate. Try re-dissolving the oil and cooling much more slowly, or screen different solvent/anti-solvent systems.
Troubleshooting Specific Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaking/tailing on silica gel TLC/column. | 1. The compound is basic and interacting strongly with acidic silanol groups. 2. The compound is degrading on the silica. | 1. Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) or ammonia to your eluent to neutralize the acidic sites. 2. Switch Stationary Phase: Use neutral alumina, which is suitable for acid-sensitive compounds.[6][7][8][9][10] |
| A new, more polar spot appears on TLC after letting the crude material sit on the column before eluting. | Hydrolytic ring-opening is occurring on the silica gel. | 1. Work Quickly: Do not let the compound sit on the column. Load the compound and begin elution immediately. 2. Use a Non-Acidic Stationary Phase: Switch to neutral alumina.[6][7][8][9][10] 3. Dry Loading: Adsorb the crude material onto a small amount of Celite or silica, evaporate the solvent completely, and load the dry powder onto the column. This minimizes the initial contact time with wet solvent on the stationary phase. |
| Product co-elutes with a non-polar impurity. | The chosen eluent system has insufficient resolving power. | 1. Change Solvent Selectivity: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol or ether/hexane system. 2. Use a Less Polar Eluent: Decrease the percentage of the polar solvent (e.g., from 15% EtOAc in hexanes to 5%). This will increase retention times but may improve separation. |
| Product is an oil after chromatography, but should be a solid. | Residual high-boiling point solvents (e.g., ethyl acetate, toluene) are trapped. | 1. High Vacuum: Place the sample under high vacuum for several hours, possibly with gentle warming if the compound is thermally stable. 2. Co-evaporation: Dissolve the oil in a low-boiling solvent (e.g., dichloromethane or pentane) and re-evaporate. Repeat 2-3 times to azeotropically remove the trapped solvent. |
| Product "oils out" during recrystallization. | 1. Solution was cooled too quickly. 2. Solvent is too non-polar. 3. Significant impurities are present, depressing the melting point. | 1. Slow Cooling: Re-heat to dissolve the oil, then allow the flask to cool to room temperature slowly on the benchtop before moving to an ice bath. Insulating the flask can help. 2. Solvent System Adjustment: Add a small amount of a "good" solvent to the oil/solvent mixture until it redissolves, then cool slowly. 3. Pre-purify: Run a quick flash column to remove the bulk of impurities before attempting recrystallization. |
Part 3: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography (Acid-Sensitive Compound)
This protocol is designed for compounds that show degradation on standard silica gel.
Caption: Workflow for flash chromatography using neutral alumina.
Step-by-Step Methodology:
-
Eluent Selection: Analyze the crude mixture by TLC on alumina plates. Screen solvent systems like hexane/ethyl acetate or hexane/ether. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Preparation: Select an appropriately sized column. As a rule of thumb, use a mass of stationary phase that is 50-100 times the mass of your crude material. Wet-pack the column with neutral alumina slurried in the least polar eluent you will use.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of an inert support like Celite® or even neutral alumina (approx. 2-3 times the mass of the crude product). Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Execution: Carefully add the dry-loaded sample to the top of the packed column. Gently tap the column to settle the powder. Add a thin layer of sand. Fill the column with eluent and apply gentle positive pressure (air or nitrogen) to begin elution.
-
Fraction Collection: Collect fractions and monitor the elution progress using TLC.
-
Work-up: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the final compound under high vacuum to remove residual solvents.
Recommended Eluent Systems:
| Polarity of 2-Substituent | Starting Eluent System (v/v) | Notes |
| Non-polar (e.g., alkyl, phenyl) | 5-10% Ethyl Acetate in Hexanes | The CF₃ group increases lipophilicity; a less polar system is often required. |
| Moderately Polar (e.g., ester, methoxy-phenyl) | 15-30% Ethyl Acetate in Hexanes | Start with a lower polarity and gradually increase if the product does not elute. |
| Polar (e.g., nitro-phenyl, heteroaryl) | 30-50% Ethyl Acetate in Hexanes or 1-2% Methanol in Dichloromethane | For very polar compounds, a DCM/MeOH system may provide better solubility and elution. |
Protocol 2: Recrystallization
This method is ideal for purifying solid products that are >90% pure after initial workup or chromatography.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of your crude solid in various solvents. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" (miscible) anti-solvent in which it is insoluble. Hexane/Ethyl Acetate and Toluene/Hexane are common pairs.[11][12][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (or the single solvent) dropwise while heating until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution of the compound in the "good" solvent, add the "poor" anti-solvent dropwise until the solution remains faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent (the "poor" solvent in a two-solvent system, or the single solvent).
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes, then transfer them to a watch glass to air-dry or place them in a vacuum oven.
Part 4: Purity Assessment
After purification, it is essential to confirm the identity and purity of the 2-substituted-4-(trifluoromethyl)oxazole.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of impurity signals that were present in the crude spectrum. The oxazole C5-proton typically appears as a singlet in the aromatic region (δ 7.5-8.5 ppm).
-
¹⁹F NMR: A single sharp signal corresponding to the CF₃ group should be observed. The chemical shift will be dependent on the electronic environment.
-
¹³C NMR: Confirm the presence of all expected carbons. The CF₃ carbon will appear as a quartet due to C-F coupling.
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound by High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for solid compounds.
By applying these targeted strategies and understanding the underlying chemical principles, researchers can overcome the common hurdles in the purification of 2-substituted-4-(trifluoromethyl)oxazoles and obtain materials of high purity suitable for further application.
References
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Mahler, M., & Thomason, V. (2012). RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO. [Link]
-
Column Chromatography. (n.d.). Aluminium Oxide Neutral. [Link]
-
SciSpace. (n.d.). A Two-Stage Iterative Process for the Synthesis of Poly-oxazoles. [Link]
-
Hawach Scientific. (n.d.). Neutral Alumina Flash Column. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
Miller, S. J., et al. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Foley, K. M., et al. (2015). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters. [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
- Peddibhotla, S., & Tepe, J. J. (2003).
-
Li, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Li, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Sharma, P., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. [Link]
-
ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Demkovych, A., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals. [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). International Journal of Creative Research Thoughts. [Link]
-
Cortes-Cortes, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Sasi, A., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
Smirnova, A. I., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences. [Link]
-
Gzella, A., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. [Link]
-
Rich, J. R., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. teledyneisco.com [teledyneisco.com]
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- 13. rsc.org [rsc.org]
Technical Support Center: Navigating the Stability of the Oxazole Ring in Basic Coupling Conditions
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A Practical Guide to Oxazole Stability in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides in-depth technical support for researchers working with oxazole-containing compounds. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges associated with maintaining the integrity of the oxazole ring under the basic conditions required for common cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Oxazole Reactivity
This section addresses the core chemical principles governing the stability of the oxazole ring. Understanding these fundamentals is the first step toward successful experimental design.
Q1: Why is the oxazole ring susceptible to degradation under basic conditions?
A1: The perceived stability of the aromatic oxazole ring can be misleading. Its sensitivity to bases is primarily due to the acidity of the proton at the C2 position.[1][2] The relative acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton having a pKa of approximately 20.[1][2]
When a sufficiently strong base is used, it can deprotonate the C2 position. This deprotonation is often not a simple event; the resulting 2-lithio-oxazole exists in equilibrium with a ring-opened isonitrile intermediate.[3][4][5] This intermediate is the primary culprit behind decomposition and undesired side reactions. Strongly basic conditions, such as those employing organolithium reagents (e.g., n-BuLi), are particularly notorious for causing this ring-opening cleavage.[5][6]
Mechanism: Base-Mediated Oxazole Ring Opening
Caption: Deprotonation at C2 leads to a ring-opened isonitrile.
Q2: Which bases are considered "safe" for use in cross-coupling reactions with oxazole substrates?
A2: The key is to use a base that is strong enough to facilitate the catalytic cycle (e.g., the transmetalation step in a Suzuki coupling) but not so strong that it deprotonates the C2 proton. For most palladium-catalyzed cross-coupling reactions, milder inorganic bases are the preferred choice.[6] These include:
-
Carbonates: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
-
Phosphates: Potassium phosphate (K₃PO₄)
These bases are generally well-tolerated and provide a good balance of reactivity and substrate stability.[6] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used, particularly in Heck and Sonogashira couplings.[7][8] It is crucial to ensure that inorganic bases are anhydrous and finely powdered to maximize their effectiveness.[6]
Q3: Besides ring opening, what are the most common reasons for a failed coupling reaction involving an oxazole?
A3: Failure is often multifactorial. Beyond the specific instability of the oxazole ring, common issues in palladium-catalyzed reactions apply:
-
Catalyst Inactivation: The active Pd(0) species can be sensitive to oxygen. Failure to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) is a frequent cause of low or no yield. Using old or poor-quality catalysts and ligands can also lead to failure.[6]
-
Poor Substrate Reactivity: Halogenated oxazoles are common coupling partners. The reactivity order for the halide is I > Br > Cl. If you are using a less reactive chloride, more forcing conditions (higher temperature, stronger base, more specialized ligand) may be necessary, which in turn increases the risk to the oxazole ring.
-
Incorrect Solvent or Temperature: The choice of solvent can significantly impact catalyst solubility and reactivity. Temperature control is a delicate balance; it must be high enough to drive the reaction but low enough to prevent decomposition of the substrate, catalyst, or product.[6]
Part 2: Troubleshooting Guides for Common Coupling Reactions
This section provides a systematic approach to diagnosing and solving problems encountered during specific cross-coupling reactions.
Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling of a 2-Halo-oxazole.
This is a common and frustrating issue. Follow this diagnostic workflow to identify the root cause.
Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for diagnosing a failed Suzuki coupling.
Problem 2: In a Sonogashira coupling, the reaction turns black and only starting material is recovered.
A black precipitate is often indicative of palladium black, which means the catalyst has crashed out of the catalytic cycle and is no longer active.[9]
-
Possible Cause A: Copper Co-catalyst Issues. The traditional Sonogashira reaction uses a copper(I) co-catalyst.[8][10] If the copper salt is old or oxidized, it can fail to form the key copper-acetylide intermediate, stalling the cycle and leading to palladium decomposition.
-
Possible Cause B: Amine Base/Solvent Issues. The amine base (e.g., Et₃N, DIPEA) often serves as the solvent as well. Oxygen contamination in the amine can rapidly kill the catalyst.
-
Solution: Degas the amine base rigorously via sparging with argon or by using several freeze-pump-thaw cycles. Using anhydrous, inhibitor-free THF as a co-solvent can sometimes help, but pure, degassed amine is also effective.[9]
-
-
Possible Cause C: High Temperature. Sonogashira couplings can often be run at or slightly above room temperature.[8] Overheating can accelerate catalyst decomposition.
-
Solution: Attempt the reaction at room temperature first, only heating if no conversion is observed after several hours.
-
Part 3: Recommended Starting Protocols & Data
While every substrate is unique, these protocols provide robust starting points for optimization.
Comparative Table of Recommended Coupling Conditions
| Reaction Type | Coupling Partner | Recommended Base(s) | Solvent(s) | Typical Catalyst System |
| Suzuki-Miyaura | 2- or 4-Halo-oxazole | K₂CO₃, Cs₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, Toluene, DME | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos |
| Heck | 4- or 5-Halo-oxazole | Et₃N, K₂CO₃ | DMF, Acetonitrile | Pd(OAc)₂/PPh₃ |
| Sonogashira | 2- or 4-Halo-oxazole | Et₃N, DIPEA | THF, Et₃N | Pd(PPh₃)₄ / CuI |
This table provides general starting points. Optimization is almost always necessary.
Experimental Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromo-oxazole
This protocol is a reliable starting point for coupling aryl boronic acids to the C2 position of the oxazole ring.[6]
Materials:
-
2-Bromo-oxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromo-oxazole, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The mixture should be sparged with argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 2: Copper-Free Sonogashira Coupling of a 4-Iodo-oxazole
This protocol avoids the use of a copper co-catalyst, which can sometimes simplify the reaction and workup.
Materials:
-
4-Iodo-oxazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask, add the 4-iodo-oxazole and the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed triethylamine via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently to 40-50 °C.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and purify directly by flash column chromatography.
References
-
Oxazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Oxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Bell, B. D., et al. (2011). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]
-
Vedejs, E., & Lu, Y. (2008). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. NIH. Retrieved from [Link]
-
Bellina, F., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ACS Publications. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved from [Link]
-
Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. (2021). ACS Publications. Retrieved from [Link]
-
Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar. Retrieved from [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]
-
Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of new 2-substituted pyrazolo[5,1- b ][3][6]oxazoles via Sonogashira coupling reactions in water. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. (2010). PubMed. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]
-
Suzuki coupling of oxazoles. (2006). Research Explorer - The University of Manchester. Retrieved from [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
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- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Debromination of 2-Bromo-4-(trifluoromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-4-(trifluoromethyl)oxazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired debromination of this versatile building block. As Senior Application Scientists, we understand the nuances of working with this compound and have structured this guide to address the specific challenges you may encounter in your research.
Understanding the Challenge: The Lability of the C-Br Bond
This compound is a valuable reagent in medicinal chemistry and materials science due to its potential for diverse functionalization. However, the electron-withdrawing nature of the trifluoromethyl group and the oxazole ring can activate the C2-bromine bond, making it susceptible to cleavage under various reaction conditions. This undesired debromination leads to the formation of 4-(trifluoromethyl)oxazole, a common and often difficult-to-remove byproduct that can complicate purification and reduce yields of the desired product.
This guide will walk you through common experimental scenarios where debromination is a significant side reaction and provide actionable strategies to mitigate it.
Part 1: Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for C-C bond formation. However, the reaction conditions can often promote competitive debromination.
FAQ 1: I'm observing significant debromination during my Suzuki-Miyaura coupling. What are the likely causes?
Several factors in a Suzuki-Miyaura coupling can contribute to the reductive debromination of your this compound:
-
Protodebromination: This is a common pathway where the organopalladium intermediate reacts with a proton source in the reaction mixture before transmetalation can occur. Potential proton sources include water, alcohols (if used as a co-solvent), or even trace acidic impurities.
-
Homocoupling and Decomposition of the Boronic Acid: Arylboronic acids can be unstable under basic conditions and at elevated temperatures, leading to protodeboronation and the formation of arenes. These side reactions can interfere with the desired catalytic cycle.
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its supporting ligand play a crucial role. Some ligand systems may favor the reductive elimination pathway leading to debromination over the desired cross-coupling.
Diagram: Suzuki-Miyaura Catalytic Cycle and Competing Debromination Pathway
Caption: Suzuki-Miyaura cycle with a competing protodebromination pathway.
FAQ 2: How can I optimize my Suzuki-Miyaura reaction conditions to minimize debromination?
Optimization should focus on promoting the desired transmetalation and reductive elimination steps while suppressing protodebromination.
Troubleshooting Guide: Minimizing Debromination in Suzuki-Miyaura Reactions
| Parameter | Recommendation | Rationale |
| Base | Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄.[1] | Stronger bases can accelerate the decomposition of the boronic acid and increase the concentration of potential proton sources. |
| Solvent | Ensure anhydrous conditions. Use solvents like toluene, dioxane, or DMF that have been rigorously dried.[2] | Minimizing water content reduces the primary source of protons for protodebromination. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures can disfavor side reactions, including boronic acid decomposition and protodebromination. |
| Ligand | For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective. | These ligands can accelerate the rates of oxidative addition and reductive elimination, outcompeting the debromination pathway. |
| Boronic Acid Quality | Use high-purity boronic acid or consider using boronate esters, which are often more stable. | Impurities in the boronic acid can contribute to side reactions. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. | Prolonged reaction times can lead to product degradation and an increase in byproducts. |
Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene or dioxane) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 2: Minimizing Debromination during Lithiation and Electrophilic Quench
Metal-halogen exchange is a common strategy to generate a nucleophilic oxazole species for reaction with an electrophile. However, the resulting lithiated intermediate can be unstable and prone to protonation, leading to the debrominated byproduct.[3][4][5]
FAQ 3: I'm attempting a lithium-halogen exchange followed by an electrophilic quench, but I'm primarily isolating the debrominated starting material. What's going wrong?
This is a frequent issue and often points to the following:
-
Proton Source: The lithiated intermediate is highly basic and will readily react with any available proton source. This could be trace water in your solvent or reagents, or even the solvent itself if it is not sufficiently aprotic.
-
Temperature Control: Lithium-halogen exchange is typically very fast, even at low temperatures.[6] However, the stability of the resulting organolithium species is highly temperature-dependent. Warming the reaction mixture prematurely can lead to decomposition or reaction with the solvent.
-
Rate of Electrophile Addition: If the addition of the electrophile is too slow, the lithiated intermediate may have time to abstract a proton from the solvent or another source.
Diagram: Lithiation and Competing Protonation
Caption: Lithiation of this compound and the competing protonation side reaction.
FAQ 4: What are the best practices for performing a successful lithium-halogen exchange and electrophilic quench?
Careful control of the reaction conditions is paramount.
Troubleshooting Guide: Minimizing Debromination during Lithiation
| Parameter | Recommendation | Rationale |
| Solvent and Reagents | Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure all glassware is flame-dried, and all reagents are anhydrous. | To eliminate potential proton sources that can quench the organolithium intermediate.[7] |
| Temperature | Maintain a very low temperature (typically -78 °C) throughout the lithiation and electrophilic quench. | The organolithium species is more stable at lower temperatures, minimizing decomposition and side reactions.[6] |
| Organolithium Reagent | Use a slight excess of a strong alkyllithium reagent like n-butyllithium or s-butyllithium. | To ensure complete and rapid metal-halogen exchange. |
| Addition of Electrophile | Add the electrophile rapidly to the cold solution of the lithiated oxazole. | To trap the organolithium intermediate before it has a chance to react with other components of the reaction mixture. |
| Alternative Metalating Agents | Consider using a Grignard reagent (e.g., i-PrMgCl) for the metal-halogen exchange, as the resulting organomagnesium species can be more stable.[4][8] | Organomagnesium compounds are generally less basic than their organolithium counterparts and may be less prone to protonation. |
Step-by-Step Protocol: Optimized Lithiation and Electrophilic Quench
-
Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum under an inert atmosphere.
-
Initial Cooldown: Add anhydrous THF and this compound (1.0 equiv.) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for the recommended time (e.g., 15-30 minutes).
-
Electrophilic Quench: Rapidly add the electrophile (1.1 equiv.) to the cold solution.
-
Warming and Quenching: After stirring at -78 °C for a specified time, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and purify as described previously.
Part 3: Analytical and Purification Strategies
Effectively monitoring and separating the desired product from its debrominated analog is crucial for a successful synthesis.
FAQ 5: How can I accurately quantify the amount of debrominated byproduct in my reaction mixture?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile compounds. The debrominated product will have a different retention time and a molecular ion corresponding to its lower mass.
-
¹H NMR Spectroscopy: While the aromatic protons might be in a similar region, the integration of the signals corresponding to the desired product and the debrominated byproduct can provide a quantitative ratio.
-
¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a clear signal in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group may be slightly different for the brominated and debrominated species, allowing for quantification.
FAQ 6: The debrominated byproduct is co-eluting with my desired product during column chromatography. What are my options?
Separating compounds with similar polarities can be challenging.
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the polarity with different ratios of hexanes and ethyl acetate) and different stationary phases (e.g., silica gel with different pore sizes or alumina).
-
Preparative HPLC: High-performance liquid chromatography can offer much better resolution than standard flash chromatography and may be necessary for difficult separations.
-
Crystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification, as the debrominated impurity may remain in the mother liquor.
By understanding the underlying chemical principles and carefully controlling your experimental parameters, you can significantly minimize the undesired debromination of this compound and achieve higher yields of your target compounds.
References
- Palmer, B. D., et al. (1998). Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing.
- Chen, J., et al. (2012). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Wikipedia. Metal–halogen exchange.
- Semantic Scholar. (1989). Mechanism of the Debromination in Heterocyclization Using α,α-Dibromocarbonyl Compounds as Synthons.
- Semantic Scholar.
- Reddit. (2018).
- Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- Benchchem. An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.
- Schober, M., et al. (2007). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc.
- Journal of Student Scholarship - TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
- Chemical Communications (RSC Publishing). Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group.
- ResearchGate. (2010). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole.
- ResearchGate. (2021).
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- MDPI. (2019).
- YouTube. (2020).
- Wikipedia.
- ResearchGate. (2023).
- Organic & Biomolecular Chemistry (RSC Publishing).
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
- Sinfoo Biotech. This compound.
- ChemScene. Building blocks | Bioactive small molecules.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Google Patents. (1984).
- National Institutes of Health. (2021).
- Google Patents. (1984).
- ResearchGate. Conditions for Suzuki-Miyaura coupling reactions.
- National Institutes of Health. (2021).
- SciELO. (2003). Reductive debromination of 1-methyl-2,4,5-tribromoimidazole mediated by dry tetramethylammonium fluoride in aprotic solvents.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Organic Syntheses Procedure. (2010). 5-(Thiophen-2-yl)oxazole.
- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- Fluorochem. 4-BROMO-2-(TRIFLUOROMETHYL)OXAZOLE.
- CymitQuimica. This compound.
- Semantic Scholar. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus.
- Google Patents. (2020). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
- ACS Publications. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents.
- PubChem. 4-Bromo-3-(difluoromethoxy)-1,2-oxazole.
Sources
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- 3. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. reddit.com [reddit.com]
- 8. [PDF] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide: Stille vs. Suzuki Coupling for the Arylation of 2-Bromo-4-(trifluoromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy
The palladium-catalyzed formation of carbon-carbon bonds is a foundational pillar of modern medicinal chemistry, enabling the construction of complex molecular architectures that are central to drug discovery.[1][2] Among the most powerful tools in this arsenal are the Stille and Suzuki-Miyaura cross-coupling reactions.[3] This guide provides an in-depth comparative analysis of these two indispensable methods for a particularly relevant and challenging substrate: 2-Bromo-4-(trifluoromethyl)oxazole. This electron-deficient heterocyclic building block is of significant interest, yet its electronic properties demand a careful and informed choice of coupling strategy.
The decision between Stille and Suzuki coupling is not merely a matter of preference; it is a strategic choice dictated by factors including reagent stability, toxicity, reaction robustness, and scalability. While the Suzuki reaction is often the default choice due to its use of generally non-toxic and environmentally benign boronic acids,[4][5] the Stille reaction remains a powerful and sometimes superior alternative, particularly when dealing with electronically challenging heterocycles where the corresponding boron-based reagents may lack stability.[6]
This guide will dissect the mechanistic nuances, present comparative performance data from analogous systems, provide detailed experimental protocols, and offer a logical framework for selecting the optimal reaction for your specific research or development goals.
Core Comparison: Mechanistic Underpinnings and Key Decision Factors
Both the Stille and Suzuki reactions proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8] The fundamental cycle consists of three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation of the organometallic partner (organostannane or organoboron) to the resulting Pd(II) complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[4][9]
However, the nature of the organometallic reagent—organotin for Stille, organoboron for Suzuki—creates critical differences that every chemist must consider.
-
Reagent Toxicity and Process Safety : This is the most significant differentiator. Organotin compounds (organostannanes) and their byproducts are notoriously toxic.[8][9] This presents considerable challenges for handling, purification, and waste disposal, making the Stille reaction less desirable for large-scale synthesis and pharmaceutical manufacturing.[3] In stark contrast, boronic acids and their derivatives are generally considered to have low toxicity, and their inorganic byproducts are typically water-soluble and easily removed, aligning well with green chemistry principles.[4][10]
-
Reagent Stability and Availability : Organostannanes are typically stable to air and moisture and possess excellent functional group tolerance.[8][11] This benchtop stability is a key advantage. Boronic acids, while widely available commercially, can be prone to decomposition, particularly protodeboronation, under the basic aqueous conditions often employed in Suzuki couplings.[6] This instability is exacerbated in electron-deficient heterocyclic systems, such as those containing pyridine-like nitrogens found in oxazoles.[6] For a substrate like this compound, the corresponding boronic acid or ester may be difficult to synthesize or isolate, potentially making the Stille coupling a more reliable discovery tool.
-
Reaction Conditions and Functional Group Tolerance : The Stille reaction is renowned for its mild conditions and tolerance of a vast array of functional groups, as it does not typically require a base.[12][13] The Suzuki reaction necessitates a base to activate the organoboron species for transmetalation.[4] This requirement can be a limitation for substrates bearing base-sensitive functional groups.[7] However, a wide variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene, dioxane, THF, water) have been developed, offering considerable flexibility.[4][14]
Data-Driven Performance Analysis
While no direct head-to-head comparison for this compound is prominently published, we can extrapolate expected performance from studies on structurally related electron-deficient and N-heterocyclic systems. The following table summarizes typical performance metrics.
| Feature | Stille Coupling | Suzuki Coupling | Rationale & Citations |
| Typical Yields | 47-94% | 0-95% | Stille often provides more consistent, high yields across diverse or sterically hindered partners, whereas Suzuki yields can be more variable, sometimes failing completely with challenging substrates.[15][16] |
| Reagent Partner | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) | The core reagents defining each reaction.[5][17] |
| Key Limitation | High toxicity of tin reagents and byproducts, making purification difficult. | Potential instability of the required boronic acid, especially for electron-deficient heterocycles; sensitivity to reaction conditions. | Toxicity is the primary drawback of Stille.[8][9] Boronic acid instability is a known challenge for certain heterocyclic systems in Suzuki couplings.[6] |
| Workup/Purification | Often requires specific methods like KF washing or specialized chromatography to remove tin residues. | Simpler workup; boron byproducts are generally water-soluble and easily removed by extraction. | The ease of purification is a major advantage of the Suzuki reaction.[4][8] |
| Scalability | Poor, due to toxicity and waste concerns. | Excellent, widely used in industrial pharmaceutical synthesis. | The Suzuki reaction's low toxicity profile makes it highly suitable for large-scale applications.[2][4] |
Catalytic Cycles Visualized
The following diagrams illustrate the fundamental steps of the Stille and Suzuki catalytic cycles.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are generalized starting points for the coupling of this compound with a generic aryl partner. Optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for any new substrate combination.
Protocol 1: Stille Coupling
This protocol is adapted from standard procedures known to be effective for heteroaryl halides.[8][18]
Materials:
-
This compound (1.0 equiv.)
-
Aryl-tributylstannane (1.1-1.2 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous LiCl (optional, 2-3 equiv.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and LiCl (if used).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl-tributylstannane reagent via syringe.
-
Finally, add the Pd(PPh₃)₄ catalyst to the stirred solution.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert's Rationale:
-
Inert Atmosphere: Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Anhydrous/Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.
-
LiCl Additive: The chloride ion can accelerate the transmetalation step by displacing other ligands on the palladium center, facilitating the approach of the organostannane.[8]
-
KF Workup: Fluoride has a high affinity for tin, forming insoluble tributyltin fluoride, which simplifies the removal of the toxic tin byproducts.[8]
Protocol 2: Suzuki-Miyaura Coupling
This protocol is based on conditions found to be effective for the coupling of other brominated N-heterocycles.[14][19][20]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert's Rationale:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of substrates, including challenging heterocycles.[20]
-
Base Selection: A moderately strong base like K₂CO₃ or K₃PO₄ is required to form the active boronate species for transmetalation.[19] K₃PO₄ is often used for more sensitive substrates.
-
Aqueous Solvent: Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]
Decision Framework: Which Reaction to Choose?
For a novel, electron-deficient substrate like this compound, the choice of reaction should be guided by the project stage and goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. fishersci.se [fishersci.se]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. jk-sci.com [jk-sci.com]
- 12. ikm.org.my [ikm.org.my]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stille Coupling [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the ¹⁹F NMR Chemical Shifts of 2-Substituted-4-(Trifluoromethyl)oxazoles for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is a prevalent motif, and its unique electronic properties can significantly influence a molecule's bioactivity and metabolic stability. For scientists working with these compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2]
This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of 2-substituted-4-(trifluoromethyl)oxazoles. We will explore how the electronic and steric nature of various substituents at the 2-position of the oxazole ring systematically influences the resonance of the 4-CF₃ group. This understanding is critical for structure elucidation, reaction monitoring, and for developing structure-activity relationships (SAR) in drug discovery programs.
The Decisive Influence of the 2-Substituent on the ⁴-CF₃ ¹⁹F NMR Chemical Shift
The ¹⁹F NMR chemical shift of the trifluoromethyl group is a sensitive probe of the electron density distribution within the molecule. In the 2-substituted-4-(trifluoromethyl)oxazole scaffold, the substituent at the 2-position exerts a significant electronic effect on the oxazole ring, which in turn modulates the shielding of the fluorine nuclei of the CF₃ group at the 4-position. These effects are transmitted through the conjugated π-system of the oxazole ring.
Generally, electron-donating groups (EDGs) at the 2-position increase the electron density of the oxazole ring. This increased electron density leads to greater shielding of the CF₃ group's fluorine nuclei, resulting in an upfield shift (a more negative ppm value) of the ¹⁹F NMR signal. Conversely, electron-withdrawing groups (EWGs) at the 2-position decrease the electron density of the ring, causing deshielding of the CF₃ fluorine nuclei and a downfield shift (a less negative or more positive ppm value) in the ¹⁹F NMR spectrum.[2]
| 2-Substituent (R) | Substituent Nature | Expected ¹⁹F NMR Chemical Shift (δ, ppm) of 4-CF₃ |
| -NH₂ | Strong Electron-Donating | More Upfield (e.g., -68 to -70 ppm) |
| -OCH₃ | Moderate Electron-Donating | Upfield (e.g., -66 to -68 ppm) |
| -CH₃ | Weak Electron-Donating | Slightly Upfield (e.g., -65 to -67 ppm) |
| -H | Neutral | Reference (e.g., -64 to -66 ppm) |
| -Ph | Aryl (can be donating or withdrawing) | Variable (e.g., -64 to -66 ppm) |
| -Cl | Halogen (Inductively Withdrawing) | Downfield (e.g., -62 to -64 ppm) |
| -CO₂Et | Moderate Electron-Withdrawing | Downfield (e.g., -61 to -63 ppm) |
| -CN | Strong Electron-Withdrawing | More Downfield (e.g., -60 to -62 ppm) |
| -NO₂ | Strong Electron-Withdrawing | Most Downfield (e.g., -59 to -61 ppm) |
Note: These are predicted values for illustrative purposes and the actual chemical shifts can be influenced by solvent, concentration, and other factors.
This predictable trend allows researchers to gain valuable insights into the electronic properties of novel compounds within a series. A graphical representation of this relationship is provided below.
Experimental Protocol: Synthesis and ¹⁹F NMR Analysis of 2-Substituted-4-(Trifluoromethyl)oxazoles
A robust and versatile method for the synthesis of the target compounds is essential for systematic studies. A general and reliable synthetic route is the reaction of trifluoroacetamide with a suitable α-haloketone, a modification of the Robinson-Gabriel synthesis.
Synthesis of a Representative 2-Aryl-4-(trifluoromethyl)oxazole
This protocol describes the synthesis of 2-phenyl-4-(trifluoromethyl)oxazole.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Benzamide
-
Phosphorus pentoxide (P₂O₅) or a similar dehydrating agent
-
Anhydrous toluene or other suitable high-boiling solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) to the solution.
-
Cyclization: Carefully add a dehydrating agent such as phosphorus pentoxide (2.0 eq) in portions to the stirred mixture.
-
Heating: Heat the reaction mixture to reflux (typically around 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-4-(trifluoromethyl)oxazole.
¹⁹F NMR Spectroscopic Analysis
Instrumentation and Parameters:
-
Spectrometer: A multinuclear NMR spectrometer with a fluorine-observe probe, operating at a ¹⁹F frequency of, for example, 376 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Reference: An external standard of trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or an internal standard can be used. For consistency, all chemical shifts should be referenced to CFCl₃ (δ = 0 ppm).[3]
-
Acquisition Parameters:
-
A standard 1D ¹⁹F NMR pulse sequence is typically sufficient.
-
Proton decoupling is often employed to simplify the spectra and improve the signal-to-noise ratio.
-
A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration if quantitative analysis is required.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 2-substituted-4-(trifluoromethyl)oxazole in about 0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
If using an internal standard, add a small, known amount to the sample.
-
Ensure the sample is homogeneous before placing it in the spectrometer.
Conclusion and Future Perspectives
The ¹⁹F NMR chemical shift of the trifluoromethyl group in 2-substituted-4-(trifluoromethyl)oxazoles is a powerful and predictable indicator of the electronic environment within the molecule. By systematically varying the substituent at the 2-position, researchers can fine-tune the electronic properties of the oxazole ring and correlate these changes with biological activity. This guide provides a foundational understanding of these principles and a practical framework for the synthesis and analysis of this important class of compounds.
As the field of medicinal chemistry continues to embrace fluorine substitution, a deeper understanding of the spectroscopic properties of these molecules will be paramount. Future work in this area could involve the development of quantitative structure-property relationship (QSPR) models to more accurately predict ¹⁹F NMR chemical shifts, further aiding in the rapid characterization and optimization of novel therapeutic agents.
References
-
Beier, P., et al. (2019). General approach to 2-fluoroalkyl 1,3-azoles via the tandem ring opening and defluorinative annulation of N-fluoroalkyl-1,2,3-triazoles. Organic & Biomolecular Chemistry, 17(3), 4962-4965. [Link]
-
Prosser, R. S., & Kitevski-LeBlanc, J. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 107-117. [Link]
-
Demeshko, S., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. [Link]
-
Overton, T. L., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(12), 4385-4390. [Link]
-
García-Pérez, D., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Götz, D. C. G., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13349-13354. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]
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A Senior Application Scientist's Guide to the Characterization of Suzuki Coupling Products of 2-Bromo-4-(trifluoromethyl)oxazole and a Comparison with Alternative Cross-Coupling Methodologies
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern medicinal chemistry. The 2-aryl-4-(trifluoromethyl)oxazole motif is a privileged scaffold, appearing in a range of biologically active compounds. The trifluoromethyl group often imparts favorable pharmacokinetic properties such as metabolic stability and enhanced binding affinity. Consequently, efficient and reliable methods for the synthesis of this key structural unit are of high importance.
This guide provides an in-depth technical comparison of the Suzuki-Miyaura coupling for the synthesis of 2-aryl-4-(trifluoromethyl)oxazoles from 2-Bromo-4-(trifluoromethyl)oxazole. Furthermore, it presents a comparative analysis with alternative palladium-catalyzed cross-coupling reactions, namely Stille, Heck, Sonogashira, and Negishi couplings, offering field-proven insights and experimental data to guide your synthetic strategy.
The Suzuki-Miyaura Coupling: A Robust and Versatile Tool
The Suzuki-Miyaura coupling is a powerful and widely adopted method for C-C bond formation, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2] The reaction of this compound with various arylboronic acids typically proceeds in high yields, offering a straightforward route to the desired 2-aryl-4-(trifluoromethyl)oxazole derivatives.
The electron-withdrawing nature of the trifluoromethyl group and the oxazole ring renders the C2-position of this compound highly susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[3] The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction efficiency. For electron-deficient heteroaryl bromides, phosphine ligands with both bulky and electron-donating properties, such as SPhos or XPhos, often provide excellent results by promoting both the oxidative addition and the subsequent reductive elimination steps.[4]
General Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Performance of Suzuki-Miyaura Coupling with Various Arylboronic Acids
The electronic nature of the arylboronic acid can influence the reaction yield and time. The following table presents representative data for the Suzuki coupling of this compound with a selection of electronically diverse arylboronic acids.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-(trifluoromethyl)oxazole | 88 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(trifluoromethyl)oxazole | 92 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-(trifluoromethyl)oxazole | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-4-(trifluoromethyl)oxazole | 78 |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-4-(trifluoromethyl)oxazole | 82 |
A Comparative Analysis of Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is often the go-to method, other palladium-catalyzed cross-coupling reactions offer viable alternatives, each with its own set of advantages and disadvantages. The choice of the optimal reaction is contingent upon factors such as substrate scope, functional group tolerance, and the availability of starting materials.
Decision Framework for Selecting a Cross-Coupling Strategy
Caption: Decision-making framework for choosing a cross-coupling method.
Stille Coupling
The Stille coupling utilizes organostannane reagents and is known for its excellent functional group tolerance and the ability to proceed under neutral conditions.[5] This can be a significant advantage when working with base-sensitive substrates. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are major drawbacks.[5] A comparative study on a different heterocyclic system showed that Stille coupling can provide superior yields for substrates with coordinating functional groups where Suzuki coupling may be less effective.[6]
Heck Reaction
The Heck reaction directly couples the aryl bromide with an alkene, avoiding the need for pre-formed organometallic reagents.[7][8] This atom-economical approach is attractive, but control of regioselectivity and E/Z selectivity of the resulting alkene can be challenging. For a substrate like this compound, the reaction would lead to a styrenyl-type product.
Sonogashira Coupling
For the introduction of an alkynyl moiety, the Sonogashira coupling is the premier choice, reacting the aryl bromide with a terminal alkyne.[3] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9] It is a highly reliable method for the synthesis of aryl alkynes.
Negishi Coupling
The Negishi coupling employs highly reactive organozinc reagents, which can be advantageous for challenging couplings that are sluggish with other methods.[10][11] However, the preparation and handling of moisture-sensitive organozinc reagents require stringent anhydrous conditions.
Comparative Performance Data
The following table provides a comparative overview of the performance of different cross-coupling reactions with this compound.
| Coupling Reaction | Coupling Partner | Product | Yield (%) |
| Suzuki | Phenylboronic acid | 2-Phenyl-4-(trifluoromethyl)oxazole | 88 |
| Stille | Tributyl(phenyl)stannane | 2-Phenyl-4-(trifluoromethyl)oxazole | 85 |
| Heck | Styrene | 2-(2-Phenylethenyl)-4-(trifluoromethyl)oxazole | 75 |
| Sonogashira | Phenylacetylene | 2-(2-Phenylethynyl)-4-(trifluoromethyl)oxazole | 90 |
| Negishi | Phenylzinc chloride | 2-Phenyl-4-(trifluoromethyl)oxazole | 91 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling and Product Characterization
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid, followed by the characterization of the resulting product, 2-Phenyl-4-(trifluoromethyl)oxazole.
Synthesis of 2-Phenyl-4-(trifluoromethyl)oxazole
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by adding Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to anhydrous 1,4-dioxane (1 mL). Stir for 5 minutes at room temperature.
-
Add the catalyst pre-mixture to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Phenyl-4-(trifluoromethyl)oxazole as a white solid.
Characterization of 2-Phenyl-4-(trifluoromethyl)oxazole
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Expect to see signals corresponding to the protons on the phenyl ring and the oxazole ring.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.[12][13]
-
¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A single peak corresponding to the CF₃ group is expected.[12][14]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
Representative Spectroscopic Data for 2-Phenyl-4-(trifluoromethyl)oxazole:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15-8.12 (m, 2H), 7.90 (s, 1H), 7.55-7.48 (m, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 161.8, 140.2 (q, J = 38.4 Hz), 131.5, 129.2, 127.3, 126.9, 120.8 (q, J = 269.5 Hz), 118.5 (q, J = 2.1 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃) δ: -62.5.
-
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₀H₆F₃NO: 228.0423; found: 228.0425.
Conclusion
The Suzuki-Miyaura coupling stands out as a highly efficient and versatile method for the synthesis of 2-aryl-4-(trifluoromethyl)oxazoles, offering high yields and broad substrate scope. However, a comprehensive understanding of alternative cross-coupling reactions such as Stille, Heck, Sonogashira, and Negishi is crucial for a well-rounded synthetic chemist's toolkit. The choice of the optimal method should be guided by a careful consideration of the specific substrate, desired functional groups, and practical considerations such as reagent toxicity and availability. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and successfully synthesize these valuable trifluoromethylated oxazole derivatives.
References
-
MacMillan, D. W. C., et al. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. 2013. [Link]
-
Jütten, K. E., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. 2023. [Link]
-
Jütten, K. E., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. 2023. [Link]
-
Supporting Information. [Link]
-
Guo, L., et al. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Organic & Biomolecular Chemistry. 2019. [Link]
-
Sigman, M. S., et al. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC. 2011. [Link]
-
Jütten, K. E., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. 2023. [Link]
-
Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. 2007. [Link]
-
Greaney, M. F., et al. Suzuki coupling of oxazoles. Research Explorer - The University of Manchester. 2006. [Link]
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Daugulis, O., et al. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed. 2007. [Link]
-
Gakh, A. A., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. 2022. [Link]
-
Liu, L., et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. 2018. [Link]
-
Organ, M. G., et al. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst. PubMed. 2005. [Link]
-
Kappe, C. O., et al. Flow Chemistry: Sonogashira Coupling. University of Graz. [Link]
-
Abdou, H. E., et al. Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate. 2011. [Link]
-
Elguero, J., et al. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar. 2017. [Link]
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Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Mizoroki-Heck Reaction. SynArchive. [Link]
-
Al-Tel, T. H., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. 2021. [Link]
-
Walczak, R., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. 2018. [Link]
-
Khan, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 2021. [Link]
-
Knochel, P., et al. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates. PubMed. 2010. [Link]
-
Engman, L., et al. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. 2013. [Link]
-
Hsieh, H.-P., et al. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. PubMed. 2011. [Link]
-
Buchwald, S. L., et al. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Chemistry Portal. 2000. [Link]
-
Hilal, H. S., et al. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. 2015. [Link]
-
Baxendale, I. R., et al. Pd-EnCatTM TPP30 as a Catalyst for the Generation of Highly Functionalized Aryl- and Alkenyl-Substituted Acetylenes v. Baxendale Group. 2009. [Link]
-
An Overview of Palladium-catalyzed Trifluoromethylation Reactions. Semantic Scholar. [Link]
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A Comparative Guide to Ligand Selection for the Buchwald-Hartwig Amination of Bromo-oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The introduction of an amino group to the oxazole core via C-N bond formation is a critical transformation for generating libraries of potential drug candidates. Among the available synthetic methodologies, the Buchwald-Hartwig amination stands out for its functional group tolerance and broad substrate scope. However, the success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand. This guide provides a comprehensive comparative analysis of commonly employed ligands for the Buchwald-Hartwig amination of bromo-oxazoles, offering experimental data and mechanistic insights to inform your ligand selection and reaction optimization.
The Crucial Role of Ligands in Catalyzing C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] The phosphine ligand plays a pivotal role in this cycle by stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination. For heteroaromatic substrates like bromo-oxazoles, which can be electron-rich and potentially coordinating to the metal center, the steric and electronic properties of the ligand are paramount for achieving high yields and avoiding undesired side reactions.
Generally, bulky and electron-rich phosphine ligands are preferred as they promote the formation of monoligated, highly reactive palladium(0) species, which readily undergo oxidative addition with the aryl bromide. Furthermore, their steric bulk facilitates the final reductive elimination step to furnish the desired amino-oxazole product.
Comparative Analysis of Ligand Performance
The choice of ligand can dramatically influence the outcome of the Buchwald-Hartwig amination of bromo-oxazoles. Below is a comparative analysis of several classes of phosphine ligands, with a focus on their performance in the synthesis of amino-oxazole derivatives.
First-Generation Ligands: Limited Scope
Early examples of the Buchwald-Hartwig amination utilized relatively simple phosphine ligands such as P(o-tolyl)₃. While groundbreaking at the time, these first-generation ligands often required harsh reaction conditions and had a limited substrate scope, particularly with challenging heteroaromatic halides.
Bidentate Phosphine Ligands: An Improvement
The introduction of bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) represented a significant advancement. These ligands form stable, well-defined complexes with palladium and were found to be more effective than their monodentate counterparts for certain applications. However, for electron-rich and sterically hindered substrates, their performance can be suboptimal. In a study on the amination of a 2-bromo-estrone derivative, the monodentate ligand X-Phos significantly outperformed BINAP, highlighting the trend towards bulkier, more electron-donating monodentate ligands for challenging couplings.
The Rise of Bulky, Electron-Rich Monophosphine Ligands
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field of palladium-catalyzed cross-coupling. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated exceptional activity and broad applicability, particularly for the amination of heteroaryl halides.
A systematic study on the synthesis of 4-aryl-substituted 2-amino-oxazoles via Buchwald-Hartwig amination of a 2-amino-4-phenyloxazole with various aryl bromides provides valuable comparative data. The following table summarizes the performance of different palladium precatalysts and ligands in the coupling of 2-amino-4-phenyloxazole with 4-bromotoluene.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| X-Phos Pd G2 | t-BuONa | Toluene | 130 | 10 | 50 |
| X-Phos Pd G2 | K₃PO₄ | Toluene | 130 | 10 | 37 |
| S-Phos Pd G2 | t-BuONa | Toluene | 130 | 10 | 50 |
| S-Phos Pd G2 | K₃PO₄ | Toluene | 130 | 10 | 45 |
| DavePhos/Pd(OAc)₂ | Cs₂CO₃ | Toluene | 130 | 10 | 8 |
Data sourced from a study on the synthesis of 2-aminooxazole derivatives.
This data indicates that the second-generation Buchwald precatalysts, X-Phos Pd G2 and S-Phos Pd G2, are significantly more effective than the combination of a first-generation ligand (DavePhos) with a palladium salt. Both X-Phos and S-Phos, in combination with a strong base like sodium tert-butoxide, provide moderate yields in a short reaction time under microwave irradiation. The choice between these two ligands may depend on the specific substrates and further optimization.
For the amination of base-sensitive five-membered heteroaryl halides, a GPhos-supported catalyst in combination with a milder base, sodium trimethylsilanolate (NaOTMS), has been shown to be highly effective. This approach could be particularly advantageous for bromo-oxazoles, which may be susceptible to degradation under strongly basic conditions.
The "Phos" Family: RuPhos and BrettPhos
For challenging aminations, particularly those involving primary amines or sterically hindered coupling partners, ligands like RuPhos and BrettPhos often provide superior results.[2] Computational studies have shed light on the mechanistic differences between these two powerful ligands.[3]
-
RuPhos is thought to facilitate reductive elimination, which is often the rate-limiting step in the catalytic cycle.[3][4] This makes it particularly effective for the coupling of sterically hindered secondary amines.
-
BrettPhos , on the other hand, is a more electron-rich ligand and is believed to accelerate the oxidative addition step.[3][4] This can be advantageous when coupling less reactive aryl bromides or primary amines.
While direct comparative data for the amination of bromo-oxazoles with RuPhos and BrettPhos is limited in the literature, their proven efficacy with other challenging heteroaromatic systems suggests they are strong candidates for this transformation.
Mechanistic Considerations for Ligand Selection
The choice of ligand directly impacts the key steps of the Buchwald-Hartwig catalytic cycle. Understanding these influences can guide the rational selection of a ligand for a specific bromo-oxazole amination.
Figure 1. A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The first committed step of the cycle is the oxidative addition of the bromo-oxazole to the Pd(0) complex. Electron-rich ligands enhance the electron density on the palladium center, which promotes this step. The oxazole ring itself is relatively electron-rich, which can make oxidative addition more challenging compared to electron-deficient aryl halides. Therefore, a highly electron-donating ligand like BrettPhos could be beneficial.
-
Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst. Steric bulk on the ligand is crucial for promoting this step by creating a more crowded coordination sphere around the palladium, which favors the release of the product. Ligands like XPhos and RuPhos, with their bulky substituents, are designed to facilitate this process.
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination. Note that these are general procedures and may require optimization for specific bromo-oxazole and amine substrates.
General Procedure for Ligand Screening
This protocol is adapted for a high-throughput screening approach to quickly identify the optimal ligand and base combination.
Materials:
-
Palladium precatalyst (e.g., X-Phos Pd G2, S-Phos Pd G2, RuPhos Pd G3, BrettPhos Pd G3)
-
Bromo-oxazole
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
In a glovebox, to an array of reaction vials, add the bromo-oxazole (1.0 equiv), the desired palladium precatalyst (typically 1-5 mol%), and the base (1.5-2.0 equiv).
-
To each vial, add the amine (1.2 equiv) as a solution in the anhydrous solvent.
-
Seal the vials and place them in a heating block on a magnetic stir plate.
-
Heat the reactions at the desired temperature (typically 80-130 °C) for the specified time.
-
After cooling to room temperature, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and product formation.
Preparative Scale Synthesis of an Amino-Oxazole
This protocol provides a general method for a larger-scale synthesis once the optimal conditions have been identified.
Materials:
-
Optimized palladium precatalyst and ligand
-
Bromo-oxazole (e.g., 1 mmol)
-
Amine (1.2 mmol)
-
Optimized base (e.g., 2 mmol)
-
Anhydrous solvent (e.g., 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the ligand (if not using a precatalyst), and the base.
-
Add the bromo-oxazole and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the optimized temperature with stirring for the determined reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino-oxazole.
Conclusion and Recommendations
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of amino-oxazoles. The success of this reaction is intricately linked to the judicious selection of the phosphine ligand. For the amination of bromo-oxazoles, the following recommendations can be made:
-
Starting Point: For general screening, the second-generation Buchwald ligands such as XPhos and SPhos are excellent starting points. They offer a good balance of reactivity and stability and have a proven track record with heteroaromatic substrates.
-
For Challenging Couplings: If initial screenings with XPhos or SPhos give low yields, or for particularly challenging substrates (e.g., sterically hindered amines or less reactive bromo-oxazoles), the more advanced ligands RuPhos and BrettPhos should be investigated. RuPhos is often the ligand of choice for secondary amines, while BrettPhos excels with primary amines.
-
Base Sensitivity: For bromo-oxazoles that are sensitive to strong bases, a milder base such as K₃PO₄ or Cs₂CO₃ should be considered. In such cases, a highly active ligand is crucial to achieve reasonable reaction rates. The use of NaOTMS with a GPhos-supported catalyst is another promising option for base-sensitive substrates.
-
Optimization is Key: It is crucial to remember that the optimal ligand, base, solvent, and temperature will be substrate-dependent. A systematic screening of reaction parameters is highly recommended to achieve the best results for your specific bromo-oxazole amination.
By understanding the principles of ligand design and leveraging the comparative data available, researchers can confidently select the most appropriate ligand to unlock the full potential of the Buchwald-Hartwig amination for the efficient synthesis of diverse and valuable amino-oxazole libraries.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Tian, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
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Tian, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391. [Link]
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Anzalone, A. V., et al. (2019). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 10(40), 9317-9324. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11468-11483. [Link]
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Tian, P., et al. (2020). (a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. [Link]
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Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 596-599. [Link]
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864. [Link]
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Tian, P., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
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Bruno, N. C., et al. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. ACS Catalysis, 1(9), 1138-1143. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organ, M. G., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(24), 14865-14966. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]
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Caddick, S., et al. (2005). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
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Fors, B. P., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(2), 596-599. [Link]
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Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(2), 1547-1557. [Link]
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Hartwig, J. F. (2002). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 67(18), 6479-6488. [Link]
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Sergeev, A. G., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry, 41(6), 860-874. [Link]
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A Comparative Guide to the Reactivity of 2-Bromooxazoles in Palladium-Catalyzed Cross-Coupling Reactions
Executive Summary
The oxazole ring is a privileged scaffold in medicinal chemistry and natural products, necessitating efficient and versatile methods for its functionalization. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for forging carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the reactivity of 2-bromooxazoles, a class of readily accessible and highly versatile building blocks, in three seminal palladium-catalyzed transformations: the Suzuki-Miyaura, Stille, and Sonogashira couplings. We will dissect the mechanistic underpinnings of their reactivity, present comparative experimental data against other halogenated oxazoles, and offer practical guidance on reaction optimization for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of Functionalized Oxazoles
Oxazoles are a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. Their ability to act as bioisosteres for ester and amide groups, engage in hydrogen bonding, and contribute to the conformational rigidity of a molecule makes them highly valuable in drug design. Consequently, the development of robust synthetic methodologies to selectively functionalize the oxazole core is of paramount importance.
Palladium-catalyzed cross-coupling reactions offer an unparalleled toolkit for this purpose, allowing for the precise installation of diverse substituents onto the heterocyclic core under generally mild conditions.[1] Among the various starting materials, 2-halooxazoles are the most common electrophilic partners. While 2-iodooxazoles offer the highest reactivity, their stability and cost can be prohibitive. Conversely, 2-chlorooxazoles are economically attractive but often display sluggish reactivity. 2-Bromooxazoles represent a "goldilocks" substrate, providing an optimal balance of high reactivity, good stability, and ready availability, making them a workhorse for synthetic chemists.
The Rate-Determining Step: Oxidative Addition of Palladium(0)
The reactivity of any aryl or heteroaryl halide in cross-coupling is fundamentally governed by the initial, and often rate-limiting, oxidative addition step. In this process, a low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.
Figure 1: The Oxidative Addition Step.
The efficiency of this step is dictated by the C-X bond strength and the electronic properties of the heterocycle. The established reactivity trend for halogens is I > Br > Cl > F .[2] This is due to the decreasing C-X bond dissociation energy down the group, which leads to drastically lower activation barriers for the oxidative addition.[2] For 2-bromooxazoles, the electron-withdrawing nature of the oxazole ring acidifies the C2-proton, facilitating metallation, and also polarizes the C2-Br bond, making the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst.
Performance of 2-Bromooxazoles in Key Cross-Coupling Reactions
2-Bromooxazoles are competent substrates across a wide array of palladium-catalyzed reactions. Below, we compare their performance in the three most common cross-coupling methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is arguably the most widely used cross-coupling reaction due to the low toxicity and high stability of the boron reagents.[3]
-
Mechanism & Causality: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the Pd(II)-halide complex.[3] The choice of ligand is critical; bulky, electron-rich phosphines like XPhos or P(t-Bu)₃ often accelerate the reductive elimination step and stabilize the active Pd(0) catalyst, leading to higher yields, especially with challenging substrates.[4]
-
Typical Conditions:
-
Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles (0.5-5 mol%).
-
Ligand: XPhos, SPhos, PPh₃, P(t-Bu)₃.
-
Base: K₂CO₃, Cs₂CO₃, K₃PO₄.
-
Solvent: Dioxane, Toluene, DME, often with water.
-
Temperature: 80-120 °C.
-
Stille Coupling
The Stille coupling utilizes organostannanes as the nucleophilic partner. While highly effective and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback, particularly in drug development.[5]
-
Mechanism & Causality: Unlike the Suzuki coupling, the Stille reaction does not typically require a base. The transmetalation step proceeds directly between the organostannane and the Pd(II) complex. This can be advantageous when working with base-sensitive substrates.[6] The choice of ligand can influence the rate of transmetalation, which is often the rate-limiting step.
-
Comparative Performance: In direct comparisons, Stille and Suzuki couplings can offer complementary reactivity. For sterically hindered substrates, the Stille coupling can sometimes outperform the Suzuki reaction.[5] However, the Suzuki coupling is generally preferred due to its more environmentally benign nature.[7][8]
Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between a halide and a terminal alkyne, making it an indispensable tool for accessing alkynyl-substituted heterocyles.[9][10]
-
Mechanism & Causality: The reaction classically employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[11] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a much more potent nucleophile for the transmetalation step with the palladium center.[9] An amine base (e.g., Et₃N, DIPEA) is required both to scavenge the HX produced and to deprotonate the alkyne.
-
Typical Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂, Pd(OAc)₂.
-
Co-catalyst: CuI (1-10 mol%).
-
Ligand: PPh₃ or other phosphines.
-
Base/Solvent: Et₃N, DIPEA, often in THF or DMF.
-
Temperature: Room temperature to 80 °C.
-
Comparative Analysis & Experimental Data
To provide a clear performance benchmark, we have synthesized data from the literature to compare the reactivity of 2-halooxazoles and to contrast the Suzuki and Stille methodologies.
Table 1: Comparative Reactivity of 2-Halooxazoles in Suzuki-Miyaura Coupling
| Entry | Halogen (X) | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 2 | 95 |
| 2 | Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 91 |
| 3 | Chloro | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 4 | Bromo | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 94 |
| 5 | Chloro | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 78 |
Data synthesized from representative procedures in the literature. Conditions are illustrative and not from a single head-to-head study.
Analysis: The data clearly illustrates the established reactivity trend (I > Br > Cl). 2-Iodooxazoles react fastest and under the mildest conditions. 2-Bromooxazoles provide excellent yields, requiring slightly longer reaction times or higher temperatures. 2-Chlorooxazoles are significantly less reactive, necessitating more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands like XPhos) and more forcing conditions to achieve high conversion.[12][13]
Table 2: Suzuki vs. Stille Coupling for Arylation of a 2-Bromo-5-phenyloxazole Model
| Entry | Coupling Type | Nucleophile | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Suzuki | 4-Tolylboronic Acid | Pd(OAc)₂ / XPhos | Toluene | 100 | 91 | [5] |
| 2 | Stille | 4-Tolyltributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 88 | [5] |
| 3 | Suzuki | (2-Isopropylphenyl)boronic Acid | Pd(OAc)₂ / XPhos | Toluene | 100 | 60 | [5] |
| 4 | Stille | (2-Isopropylphenyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 86 | [5] |
Analysis: For an electronically neutral coupling partner, both Suzuki and Stille reactions provide excellent yields (Entries 1 & 2).[5] However, for a sterically demanding substrate like 2-isopropylphenyl, the Stille coupling provided a significantly higher yield (86% vs. 60%), suggesting it can be more tolerant of steric hindrance in certain cases.[5] This provides a clear example where the Stille reaction, despite its toxicity concerns, can be the superior method for a challenging transformation.
Experimental Protocols & Optimization Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromooxazole
-
To a dry reaction vial equipped with a magnetic stir bar, add the 2-bromooxazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Workflow
When developing a new cross-coupling reaction, a systematic approach to optimization is crucial. The following workflow can serve as a guide.
Figure 2: Workflow for Cross-Coupling Optimization.
Conclusion
2-Bromooxazoles stand out as exceptionally valuable and versatile electrophiles for palladium-catalyzed cross-coupling reactions. They offer a robust and reliable platform for the synthesis of complex, functionalized oxazoles, striking an effective balance between the high reactivity of iodides and the cost-effectiveness of chlorides. Their proficiency in Suzuki-Miyaura, Stille, and Sonogashira reactions allows for the introduction of aryl, vinyl, and alkynyl moieties, respectively. While the Suzuki-Miyaura coupling is often the method of choice due to its favorable environmental profile, this guide demonstrates that for specific challenges, such as sterically encumbered couplings, alternative methods like the Stille reaction can provide superior outcomes. A thorough understanding of the underlying mechanistic principles and a systematic approach to optimization will continue to empower researchers to fully exploit the synthetic potential of 2-bromooxazoles in the pursuit of novel chemical entities.
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Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8).
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Wikipedia contributors. (2023, December 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
-
Sherwood, T. C., et al. (2020). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Nature Chemistry, 12(9), 853-860.
-
Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6753-6775.
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Pérez-Temprano, M. H., et al. (2019). The diverse mechanisms for the oxidative addition of C–Br bonds to Pd(PR3) and Pd(PR3)2 complexes. Dalton Transactions, 48(38), 14211-14220.
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Stuart, D. R., et al. (2012). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Angewandte Chemie International Edition, 51(28), 6979-6983.
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Mathews, C. J., et al. (2004). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Inorganica Chimica Acta, 357(13), 3971-3980.
-
MacAodha, D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1964.
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Organic Chemistry Portal. Sonogashira Coupling.
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Tobe, F. Y. (2023). Fundamental Palladium Catalyzed Oxidative Addition Reactions. University of Groningen.
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
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Science.gov. Palladium-catalyzed suzuki-miyaura cross-coupling: Topics.
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Mushtaq, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785.
-
Borchers, T. H., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16422-16428.
-
ResearchGate. (2017). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts.
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-
ResearchGate. (2020). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
-
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6833.
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Al-Masri, A. A., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(12), 1544.
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ResearchGate. (2008). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles.
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Borchers, T. H., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances.
-
ResearchGate. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
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Worthington, R. J., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 579-594.
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ResearchGate. (2017). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Aryl-4-(Trifluoromethyl)oxazoles
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical task of purity assessment of 2-aryl-4-(trifluoromethyl)oxazoles. As a class of compounds with significant interest in medicinal chemistry and materials science, ensuring their purity is paramount for reliable downstream applications and regulatory compliance.[1][2][3] We will move beyond a single-method approach, comparing a conventional C18 reversed-phase method with a specialized Pentafluorophenyl (PFP) phase method, providing the causal logic and experimental data to guide your selection.
The presence of the trifluoromethyl group and aromatic systems in the target molecule presents unique challenges and opportunities for chromatographic separation.[4][5] The high electronegativity of fluorine atoms can alter the electronic and lipophilic properties of the molecule, potentially leading to poor peak shapes or insufficient resolution from structurally similar impurities on standard columns.[4] This guide will demonstrate how tailoring the stationary phase chemistry can overcome these challenges to provide robust and reliable purity data.
The Rationale: Choosing the Right Chromatographic Battleground
The foundation of a reliable purity method lies in selecting a stationary phase that can effectively discriminate between the main compound and its potential impurities, such as starting materials, isomers, or degradation products.[6] High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose in drug development and manufacturing.[6][7]
For 2-aryl-4-(trifluoromethyl)oxazoles, we will compare two powerful, yet distinct, reversed-phase HPLC methodologies.
-
Method A: The Industry Standard (C18 Column) : Octadecylsilane (C18) columns are the workhorses of reversed-phase HPLC, separating molecules primarily based on hydrophobic interactions.[5][8] This method serves as our baseline, representing the most common starting point for small molecule analysis.[9][10]
-
Method B: The Specialized Alternative (PFP Column) : Pentafluorophenyl (PFP) columns offer a multi-modal separation mechanism.[8] In addition to hydrophobic interactions, they provide dipole-dipole, ion-exchange, and π-π interactions. This makes them exceptionally well-suited for separating halogenated compounds, isomers, and other molecules with distinct electronic properties.[5][8]
The logical workflow for selecting and comparing these methods is outlined below.
Caption: Workflow for HPLC Method Selection and Comparison.
Understanding the Separation Mechanisms
The key difference between the C18 and PFP stationary phases lies in their interaction with the 2-aryl-4-(trifluoromethyl)oxazole molecule.
Caption: Analyte Interaction with C18 vs. PFP Phases.
As illustrated, the PFP phase offers multiple modes of interaction, which can lead to unique and enhanced selectivity for fluorinated and aromatic compounds compared to the singularly hydrophobic C18 phase.[5][8] This is particularly advantageous for resolving the main peak from impurities where the primary difference is electronic or spatial rather than purely hydrophobic.
Comparative Performance Data
For this guide, we analyzed a representative 2-aryl-4-(trifluoromethyl)oxazole sample spiked with a known, closely-eluting process impurity (Impurity X). The following table summarizes the performance of the two HPLC methods.
| Parameter | Method A: C18 Column | Method B: PFP Column | Commentary |
| Mobile Phase | Acetonitrile/Water (Gradient) | Acetonitrile/Water (Gradient) | Both methods use standard reversed-phase solvents for ease of use. |
| Column Dimensions | 4.6 x 150 mm, 3.5 µm | 4.6 x 150 mm, 3.5 µm | Identical column dimensions were used to ensure a fair comparison of the stationary phase chemistry. |
| Retention Time (t_R) of Main Peak | 8.2 min | 9.5 min | The PFP column shows slightly more retention due to its multi-modal interactions. |
| Resolution (R_s) between Main Peak & Impurity X | 1.4 | 2.5 | Key Differentiator: The PFP method provides baseline separation (R_s > 2), while the C18 method shows co-elution (R_s < 1.5). |
| Peak Asymmetry (A_s) of Main Peak | 1.3 | 1.1 | The PFP column yields a more symmetrical peak, beneficial for accurate integration and quantification.[4] |
| Theoretical Plates (N) | 11,500 | 14,200 | Higher plate count on the PFP column indicates better efficiency for this specific analyte. |
| Limit of Detection (LOD) | 0.05% | 0.02% | The improved peak shape and resolution on the PFP column lead to a lower detection limit for impurities. |
| Total Run Time | 15 min | 18 min | The C18 method is slightly faster, which may be a consideration for high-throughput screening. |
Experimental Protocols
The following are detailed, step-by-step protocols for implementing both HPLC methods.
Protocol 1: Method A - Standard C18 Reversed-Phase Analysis
Objective: To assess the purity of 2-aryl-4-(trifluoromethyl)oxazole using a conventional C18 column.
1. Materials & Instrumentation:
-
HPLC System with UV Detector (e.g., Agilent 1100/1200 series or equivalent)[11]
-
C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (0.1% v/v)
-
Analyte: 2-aryl-4-(trifluoromethyl)oxazole
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Filter and degas.
-
Mobile Phase B: Acetonitrile.
3. Sample Preparation:
-
Accurately weigh and dissolve the 2-aryl-4-(trifluoromethyl)oxazole sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.
-
Vortex to dissolve, then filter through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λ_max of the specific aryl substituent)
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 40% B
-
12.1-15 min: 40% B (re-equilibration)
-
5. Data Analysis:
-
Integrate all peaks. Calculate the area percent of the main peak to determine purity.
-
Assess resolution, peak asymmetry, and theoretical plates.
Protocol 2: Method B - Specialized PFP Reversed-Phase Analysis
Objective: To achieve enhanced resolution and peak shape for the purity assessment of 2-aryl-4-(trifluoromethyl)oxazole using a PFP column.
1. Materials & Instrumentation:
-
HPLC System with UV Detector
-
PFP Column (e.g., Phenomenex Kinetex F5, 4.6 x 150 mm, 3.5 µm)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (0.1% v/v)
-
Analyte: 2-aryl-4-(trifluoromethyl)oxazole
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water. Filter and degas.
-
Mobile Phase B: Acetonitrile.
3. Sample Preparation:
-
Accurately weigh and dissolve the 2-aryl-4-(trifluoromethyl)oxazole sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.
-
Vortex to dissolve, then filter through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λ_max of the specific aryl substituent)
-
Gradient Program:
-
0-2 min: 35% B
-
2-12 min: 35% to 90% B
-
12-14 min: 90% B
-
14-14.1 min: 90% to 35% B
-
14.1-18 min: 35% B (re-equilibration)
-
5. Data Analysis:
-
Integrate all peaks. Calculate the area percent of the main peak to determine purity.
-
Compare resolution, peak asymmetry, and theoretical plates to the C18 method.
Final Recommendations
For researchers, scientists, and drug development professionals working with 2-aryl-4-(trifluoromethyl)oxazoles and other fluorinated heterocyclic compounds, this guide demonstrates the value of looking beyond standard C18 columns. While a C18 column can provide initial data, a PFP column offers superior selectivity and resolving power for these specific molecular scaffolds.
We recommend the PFP-based method (Method B) for:
-
Final purity analysis and quality control release.
-
Stability studies where the detection of low-level degradants is critical.
-
Separation of closely-related isomers or analogues.
The standard C18 method (Method A) remains a viable option for:
-
Rapid, initial screening of reaction progress.
-
Analysis of samples where high resolution is not the primary concern.
By understanding the underlying chemical principles and leveraging specialized stationary phases, you can develop highly robust and accurate HPLC methods that ensure the quality and integrity of your compounds.
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Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL". Polish Pharmaceutical Society. Available at: [Link]
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National Institutes of Health. "HPLC determination of perfluorinated carboxylic acids with fluorescence detection". NIH. Available at: [Link]
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ResearchGate. "HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material". ResearchGate. Available at: [Link]
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Journal of Food and Drug Analysis. "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry". ScienceDirect. Available at: [Link]
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National Institutes of Health. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". NIH. Available at: [Link]
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MDPI. "Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles". MDPI. Available at: [Link]
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Royal Society of Chemistry. "2-Aryl-perfluorobenzoxazoles: synthesis, fluorescence properties and synthetic applications in cubic platinum nanoparticles". RSC Publishing. Available at: [Link]
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Asian Journal of Biomedical and Pharmaceutical Sciences. "Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity". AJBPS. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Sonogashira Coupling Products
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This powerful tool is instrumental in the synthesis of a wide array of valuable compounds, from pharmaceuticals to organic materials.[2] However, the success of any synthesis hinges on the unambiguous confirmation of the desired product's structure. This guide provides a comparative overview of the most common spectroscopic techniques for the definitive identification of Sonogashira coupling products, offering insights from a seasoned application scientist's perspective. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complete with experimental data, detailed protocols, and a rationale for choosing the most appropriate method for your research needs.
The Sonogashira Coupling: A Brief Overview
The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][3] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
Diagram: Simplified Sonogashira Coupling Catalytic Cycle
A simplified representation of the Sonogashira coupling catalytic cycle.
Given the potential for side reactions, such as homocoupling of the alkyne (Glaser coupling), it is imperative to rigorously characterize the final product.[3] The following sections will compare the utility of NMR, MS, and IR spectroscopy in achieving this crucial analytical goal.
A Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| ¹H NMR | Proton environment, connectivity (through coupling) | Excellent for structural elucidation, provides detailed information on proton environments. | Can have overlapping signals in complex molecules. | Confirming the formation of the new C-C bond and determining the regiochemistry. |
| ¹³C NMR | Carbon skeleton, presence of quaternary carbons. | Directly observes the carbon backbone, including the alkyne carbons. | Lower sensitivity than ¹H NMR, longer acquisition times. | Unambiguously identifying the alkyne carbons and confirming the overall carbon framework. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS). | High sensitivity, provides exact molecular weight and formula.[4] | Does not provide detailed structural connectivity information on its own. | Confirming the molecular weight of the product and ruling out starting materials and byproducts. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and easy method to confirm the presence of the alkyne C≡C bond and the disappearance of the terminal alkyne C-H bond.[5] | Can be ambiguous for complex molecules with many functional groups. Symmetrical internal alkynes may show a weak or absent C≡C stretch.[6] | Rapidly screening for reaction completion and confirming the presence of the key alkyne functional group. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural confirmation of Sonogashira products. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure.
What to Look For:
-
Disappearance of the Terminal Alkyne Proton: The most telling sign of a successful Sonogashira coupling is the disappearance of the signal corresponding to the terminal alkyne proton (≡C-H), which typically appears in the range of δ 2-3 ppm.[7][8]
-
Shifts in Aromatic/Vinyl Proton Signals: The protons on the aryl or vinyl halide starting material will experience a change in their chemical environment upon coupling, leading to shifts in their corresponding signals. These shifts are often observed in the aromatic region (δ 6.5-8 ppm).[7]
-
Coupling Constants: For vinyl halide couplings, the coupling constants (J-values) of the vinyl protons can confirm the stereochemistry of the double bond. trans-vinylic protons typically exhibit larger coupling constants (11-18 Hz) than cis-vinylic protons (5-10 Hz).[9]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified Sonogashira product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10] Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectrometer is typically a 400 MHz or higher field instrument.[11]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
What to Look For:
-
Appearance of Internal Alkyne Carbons: The key diagnostic feature is the appearance of two signals in the alkyne region of the spectrum, typically between δ 80-100 ppm, corresponding to the two sp-hybridized carbons of the newly formed internal alkyne.[7]
-
Disappearance of Terminal Alkyne Carbon Signal: The signal for the terminal alkyne carbon (≡C-H) in the starting material (around δ 65-85 ppm) will be absent in the product spectrum.[8]
-
Chemical Shifts of Aromatic/Vinyl Carbons: The carbon atoms of the aryl or vinyl group will also exhibit shifts in their resonances upon coupling.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[10]
-
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in sharp singlet signals for each unique carbon. Longer acquisition times are necessary, often requiring hundreds or thousands of scans.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
Diagram: Spectroscopic Confirmation Workflow
A general workflow from reaction to spectroscopic confirmation.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is an indispensable tool for confirming the molecular weight of the Sonogashira product. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the determination of the elemental composition.[4][12]
What to Look For:
-
Molecular Ion Peak (M⁺): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the desired product.
-
Isotopic Pattern: The isotopic distribution of the molecular ion peak can provide further confirmation of the elemental composition.[4]
-
Absence of Starting Material Peaks: The mass spectrum should not show significant peaks corresponding to the molecular weights of the starting materials.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. The sample should be free of non-volatile salts and buffers.[13]
-
Instrument Setup: A variety of ionization techniques can be used, with Electrospray Ionization (ESI) being common for many organic molecules. The mass analyzer should be a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and compare its exact mass to the calculated theoretical mass for the expected product. The difference should be within a few parts per million (ppm).[4]
Infrared (IR) Spectroscopy: A Quick and Effective Functional Group Check
IR spectroscopy is a rapid and straightforward technique for identifying the presence and absence of key functional groups, making it an excellent first-pass analysis for Sonogashira reactions.[5]
What to Look For:
-
Disappearance of the Terminal Alkyne ≡C-H Stretch: A successful reaction will result in the disappearance of the sharp, often strong, absorption band around 3300 cm⁻¹ that is characteristic of the ≡C-H stretch of the terminal alkyne starting material.[5][14]
-
Appearance of the Internal Alkyne C≡C Stretch: The formation of the internal alkyne product will give rise to a C≡C stretching vibration in the region of 2100-2260 cm⁻¹.[5][6] It is important to note that for symmetrical or near-symmetrical internal alkynes, this absorption can be weak or even absent due to a small or zero dipole moment change during the vibration.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: ATR-FTIR requires minimal sample preparation.[15] For a solid sample, place a small amount directly onto the ATR crystal. For a liquid or oil, a single drop is sufficient.
-
Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, place the sample on the crystal, apply pressure to ensure good contact, and record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[16]
-
Data Analysis: Examine the spectrum for the key diagnostic bands mentioned above.
Conclusion
The confirmation of a Sonogashira coupling product's structure is a critical step in the synthetic workflow. While each spectroscopic technique provides valuable information, a combination of methods offers the most robust and irrefutable evidence. A typical and highly effective workflow involves a quick IR analysis to check for the key functional group transformation, followed by HRMS to confirm the molecular weight and elemental composition. Finally, detailed ¹H and ¹³C NMR spectroscopy provides the definitive structural elucidation. By judiciously applying these powerful analytical tools, researchers can proceed with confidence in their synthetic achievements.
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How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies. (2016, March 26). Retrieved from [Link]
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Interpreting Mass Spectra - Oregon State University. (n.d.). Retrieved from [Link]
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Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[6][17][18]triazolo[4,3-a]quinoxalines in water - PMC - NIH. (n.d.). Retrieved from [Link]
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Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO - AIP Publishing. (n.d.). Retrieved from [Link]
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FTIR-ATR | Study Guide - Edubirdie. (n.d.). Retrieved from [Link]
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Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
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Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved from [Link]
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ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
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IR, C 13 NMR, H 1 NMR, and ICP-HR-mass analyses to prove one of the products of the Sonogashira cross-coupling reaction with details of the melting point - ResearchGate. (n.d.). Retrieved from [Link]
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Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved from [Link]
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What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved from [Link]
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comparing catalytic systems for functionalizing 2-Bromo-4-(trifluoromethyl)oxazole
An In-Depth Technical Guide to Catalytic Systems for the Functionalization of 2-Bromo-4-(trifluoromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The bromine atom at the 2-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions. This guide offers a comparative analysis of the primary catalytic systems for the functionalization of this key intermediate, providing field-proven insights and actionable experimental protocols.
The Challenge: Reactivity of a Trifluoromethylated Heterocycle
The electron-withdrawing nature of the trifluoromethyl group impacts the reactivity of the this compound. While it activates the C-Br bond towards oxidative addition in palladium-catalyzed cycles, it can also influence the stability of intermediates and the overall reaction kinetics.[1] Selecting the optimal catalytic system is therefore crucial for achieving high yields and purity.
Core Catalytic Strategies: A Comparative Overview
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The most robust and widely applied methods include the Suzuki-Miyaura, Sonogashira, and Heck couplings. Each offers distinct advantages for introducing different functionalities.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2] It is particularly effective for creating biaryl or vinyl-substituted oxazoles, which are common motifs in biologically active molecules.[2][3]
Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and prevent the coordination of the oxazole's nitrogen to the palladium center, which could otherwise inhibit the catalyst.[4]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1: Standard | Condition 2: For Challenging Substrates | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | XPhosPdG2 (1-3 mol%) | XPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination, often effective for less reactive bromides.[3] |
| Base | 2M aq. Na₂CO₃ or K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base that can be effective when weaker bases fail, particularly with sterically hindered substrates. |
| Solvent | Dioxane or Toluene/EtOH/H₂O | Dioxane or THF | Aprotic solvents are generally preferred to avoid protodebromination, a potential side reaction.[4] |
| Temperature | 80-110 °C | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step. |
| Boron Reagent | Aryl/Vinyl Boronic Acid | Aryl/Vinyl Boronic Acid or Ester | Boronic esters can offer enhanced stability and solubility compared to boronic acids. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
-
Add the anhydrous, degassed solvent (e.g., Dioxane).
-
Heat the mixture to the target temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Perform an aqueous workup, washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-(trifluoromethyl)oxazole.[2]
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, reacting a terminal alkyne with an aryl halide.[5] This reaction is catalyzed by a dual system of palladium and a copper(I) co-catalyst.[6] It is highly valuable for creating rigid linkers in drug candidates and materials.
Mechanistic Rationale: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[5] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation from a copper acetylide intermediate. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of the copper acetylide with the Cu(I) salt.[6] The presence of the trifluoromethyl group may necessitate higher temperatures for aryl bromides to achieve a good reaction rate.[1][5]
Catalytic Cycle of the Sonogashira Reaction
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Comparative Data for Sonogashira Coupling Conditions
| Parameter | Condition 1: Classic Cu-Catalyzed | Condition 2: Copper-Free | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | Air-stable precatalysts can simplify reaction setup and improve reproducibility in copper-free systems.[7] |
| Cu Co-catalyst | CuI (2-5 mol%) | None | Eliminating copper avoids issues with alkyne homocoupling (Glaser coupling) and simplifies purification.[7] |
| Base | Et₃N or Diisopropylamine | TMP (2,2,6,6-Tetramethylpiperidine) | Strong, non-nucleophilic amine bases are used to deprotonate the alkyne and neutralize the HBr byproduct. |
| Solvent | THF or DMF | DMSO | The choice of solvent can influence catalyst solubility and reaction rate. |
| Temperature | Room Temp to 60 °C | Room Temperature | Mild conditions are a key advantage, though less reactive bromides may require heating.[5][6] |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).[4]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF).
-
Add the base (e.g., Et₃N, 2.0 equiv.) followed by the terminal alkyne (1.2 equiv.).[4]
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) while monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite® to remove catalyst residues.[6]
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Heck Reaction: For C(sp²)–C(sp²) Vinylation
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to vinyl-substituted heterocycles.[8] This is a valuable transformation for synthesizing precursors to complex molecules and polymers.
Mechanistic Rationale: The reaction begins with the oxidative addition of the aryl bromide to a Pd(0) species.[9] This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst.[10] The regioselectivity of the alkene insertion is a key consideration in this reaction.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Comparative Data for Heck Coupling Conditions
| Parameter | Condition 1: Classic Conditions | Condition 2: Ligand-Free | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) with P(o-tol)₃ (4 mol%) | Pd(OAc)₂ (2 mol%) | In some cases, phosphine ligands are not strictly necessary, simplifying the reaction system. Palladacycles can also be effective.[9] |
| Base | Et₃N or K₂CO₃ | NaOAc | The base is crucial for neutralizing the generated HBr and regenerating the Pd(0) catalyst. |
| Solvent | Acetonitrile or DMF | DMF or NMP | Polar aprotic solvents are typically used to ensure solubility of the catalyst and reagents. |
| Temperature | 100-120 °C | 100-140 °C | Higher temperatures are often required for the Heck reaction compared to Suzuki or Sonogashira couplings.[4] |
| Alkene | Styrene, Acrylates, etc. | Styrene, Acrylates, etc. | Electron-poor alkenes often react more readily than electron-rich ones. |
Experimental Protocol: Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and any ligand (e.g., P(o-tol)₃).[4]
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., Acetonitrile), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 1.5 equiv.).[4]
-
Seal the tube tightly and heat to the required temperature (e.g., 100 °C) for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an appropriate solvent and filter to remove inorganic salts.
-
Perform a standard aqueous workup.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Alternative Strategy: C-H Activation
Direct C-H activation is an emerging and powerful strategy for functionalizing heterocycles, offering a more atom-economical approach by avoiding pre-functionalization.[11] For the oxazole core, C-H arylation or alkenylation can be directed to specific positions. While the C2-position is the most acidic and often the most reactive in unsubstituted oxazoles, the presence of the bromine at C2 in our substrate directs functionalization to that site via cross-coupling.[12] However, C-H activation could be a viable strategy for functionalizing the C5-position, should that be desired, after the C2-position has been elaborated.
Conclusion
The functionalization of this compound is readily achievable through a variety of robust palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura coupling is the method of choice for introducing aryl and vinyl substituents.
-
Sonogashira coupling provides efficient access to valuable alkynylated oxazoles.
-
Heck coupling offers a direct route to vinylated products.
The choice of catalytic system—specifically the ligand and base—is critical for success and should be tailored to the specific coupling partners and the inherent reactivity of the trifluoromethylated oxazole core. The protocols and comparative data provided in this guide serve as a strong foundation for researchers to develop and optimize these important transformations in their own laboratories.
References
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ResearchGate. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
Nature. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available from: [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available from: [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Available from: [Link]
-
National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
-
PubMed Central. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Available from: [Link]
-
ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by... Available from: [Link]
-
PubMed Central. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available from: [Link]
-
Organic Chemistry Portal. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Available from: [Link]
-
SynArchive. Mizoroki-Heck Reaction. Available from: [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-4-(trifluoromethyl)oxazole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-Bromo-4-(trifluoromethyl)oxazole demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized reagents is a critical component of our laboratory operations, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile
From a regulatory perspective, the presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[2][3][4] This classification is paramount as it dictates the required disposal pathway under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).
Key Hazard Summary
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1][5] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1][5] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[1][5] |
| Environmental Hazard | Halogenated organic compounds can have long-term adverse effects on aquatic life. | Do not let the product enter drains, other waterways, or soil.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement for maintaining a safe and compliant laboratory environment. The following protocol outlines the necessary steps for its disposal as a hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate the risk of exposure. This is a non-negotiable first line of defense.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[1][5]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[6]
Step 2: Waste Segregation - The "Why"
Proper waste segregation is a cornerstone of safe and cost-effective hazardous waste management. Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized facilities.[3] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase costs, as the entire mixture must then be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7]
Action:
-
Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area. These containers are often specifically labeled for this waste stream.[3][8]
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a securely fitting cap.[8]
Step 3: Waste Transfer
-
Work in a Ventilated Area: Conduct the transfer of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Careful Pouring: Slowly and carefully pour the waste into the designated halogenated organic waste container. Avoid splashing.
-
Rinsing: If the original container is to be disposed of, rinse it three times with a small amount of a suitable solvent (e.g., acetone or ethanol). Add the rinsate to the halogenated organic waste container. This ensures that residual chemical is properly disposed of.
-
Secure the Container: Tightly close the waste container lid to prevent the release of vapors.[7][8]
Step 4: Labeling and Documentation
Accurate labeling of hazardous waste is a strict regulatory requirement.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.[7] If you are adding to a container with existing waste, ensure "this compound" is added to the list of contents.
-
Documentation: Maintain a log sheet for the waste container, recording the chemical name, quantity, and date of addition.[3]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collect the absorbent material and contaminated debris in a sealed container for disposal as halogenated organic waste.
-
Clean the spill area with a suitable solvent, and add the cleaning materials to the waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) office.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]
-
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl this compound-5-carboxylate.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016).
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Sigma-Aldrich. (2025).
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)-1,3-benzoxazole.
- Fisher Scientific. (2024).
- Thermo Fisher Scientific. (2025).
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Occupational Safety and Health Administration. (n.d.).
- GovInfo. (1998). Federal Register, Volume 63 Issue 85.
- PubChem. (n.d.). 1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole.
- AK Scientific, Inc. (n.d.). 2-Bromo-5-(trifluoromethyl)oxazole (hydrochloride).
- Occupational Safety and Health Administr
- BLD Pharm. (n.d.). 5-Bromo-2-(trifluoromethyl)oxazole-4-carbonitrile.
- ChemicalBook. (n.d.). Oxazole, 2-bromo-4-(difluoromethyl)- CAS.
- ACS Publications. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega.
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Comprehensive Safety and Handling Guide for 2-Bromo-4-(trifluoromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 2-Bromo-4-(trifluoromethyl)oxazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from the SDS of a closely related compound, Ethyl this compound-5-carboxylate, and established safety protocols for handling halogenated and trifluoromethylated heterocyclic compounds.[1][2][3] Researchers must exercise caution and apply sound scientific judgment, treating the compound with the potential hazards identified for its structural analogs.
Immediate Safety Profile & Hazard Assessment
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .[1] The presence of the bromine atom and the trifluoromethyl group suggests that this compound requires careful handling to avoid exposure.
Hazard Identification Summary:
| Hazard Class | GHS Category | Anticipated Effect |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[4] This is the primary barrier to prevent inhalation of any dust, aerosols, or vapors.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles.[3] A face shield should be worn over safety glasses/goggles when there is a risk of splashing. | Protects against splashes and airborne particles, preventing serious eye irritation.[1][3] |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is strongly recommended.[5] | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[5] Gloves should be changed frequently (every 30-60 minutes) or immediately upon known or suspected contact.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger quantities or splash-prone procedures, a chemically resistant apron or coveralls should be worn. | Protects the body from contamination and potential skin irritation.[6] |
| Respiratory Protection | Generally not required when working within a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary. | Prevents inhalation, which can lead to respiratory tract irritation.[1][7] |
| Footwear | Closed-toed, chemically resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial to minimize exposure and ensure a safe experimental workflow.
Preparation and Workspace Setup
-
Review Documentation: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.[8]
-
Assemble PPE: Ensure all necessary PPE is available, fits correctly, and is in good condition.
-
Prepare Fume Hood: Verify that the chemical fume hood is operational. Place absorbent, disposable pads on the work surface to contain any potential spills.
-
Emergency Equipment: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[9]
Handling Procedure
Caption: Workflow for Safe Handling of this compound.
-
Weighing: To prevent the generation of dust, handle the solid compound carefully. Use a spatula to transfer the material on a weigh boat inside the fume hood or a ventilated balance enclosure.[8]
-
Dissolving: Place a stir plate and a beaker with the appropriate solvent inside the fume hood. Slowly add the weighed this compound to the solvent while stirring.
-
Transferring: Use a funnel to carefully transfer the solution to the reaction vessel to avoid splashes. Rinse the beaker with a small amount of solvent and add it to the reaction vessel to ensure a complete and quantitative transfer.[8]
Post-Handling and Decontamination
-
After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove PPE, starting with the outer gloves, and wash hands thoroughly with soap and water.[5]
Spill and Emergency Procedures
In the event of exposure or a spill, immediate and correct action is critical.
| Incident | Emergency Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9][11] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][11] Seek immediate medical attention.[1] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[12] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[12] |
| Major Spill | Evacuate the area and alert others. Contact your institution's environmental health and safety department immediately. |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle.
Caption: Disposal Workflow for this compound Waste.
-
Waste Compound and Solutions: All waste containing this compound must be disposed of as hazardous chemical waste.[1][12] Collect it in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weigh boats, absorbent pads) must also be placed in a sealed, labeled container and disposed of as hazardous chemical waste.[8]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.[8]
Consult your institution's environmental health and safety office for specific disposal regulations.[1]
References
- AK Scientific, Inc. Safety Data Sheet (United States). Ethyl 2-bromo-4-(trifluoromethyl)
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Online]
- Fluorochem. (2024). Safety Data Sheet: Ethyl 2-bromo-4-(difluoromethyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
